molecular formula C9H9F3O B3023649 2-Phenyl-1,1,1-trifluoropropan-2-ol CAS No. 426-54-0

2-Phenyl-1,1,1-trifluoropropan-2-ol

カタログ番号: B3023649
CAS番号: 426-54-0
分子量: 190.16 g/mol
InChIキー: HYUUEULUXBVXSG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenyl-1,1,1-trifluoropropan-2-ol is a useful research compound. Its molecular formula is C9H9F3O and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,1,1-trifluoro-2-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-8(13,9(10,11)12)7-5-3-2-4-6-7/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUUEULUXBVXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276263
Record name 1,1,1-trifluoro-2-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79756-81-3, 426-54-0
Record name alpha-Methyl-o-(trifluoromethyl)benzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079756813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1-trifluoro-2-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Abstract

This technical guide provides a comprehensive overview of the (CAS 426-54-0), a valuable fluorinated tertiary alcohol.[1] The presence of the trifluoromethyl (-CF3) group imparts unique chemical and physical properties, making this compound a significant building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of synthetic methodologies, mechanistic insights, and practical laboratory protocols. We will delve into the predominant synthetic route via Grignard reaction, discuss alternative strategies, and provide guidance on purification and characterization, ensuring a blend of theoretical understanding and field-proven application.

Introduction: The Significance of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into an organic molecule can profoundly alter its properties. This "lipophilic electron-withdrawing group" can enhance metabolic stability, increase binding affinity, and modify acidity, making it a privileged moiety in modern drug design. This compound serves as a chiral or prochiral intermediate for more complex molecules where these characteristics are desirable. This guide focuses on the practical synthesis of this important compound, with an emphasis on the causality behind experimental choices to ensure reproducibility and high yields.

Primary Synthetic Route: Grignard Reaction

The most direct and widely employed method for synthesizing this compound is the nucleophilic addition of a phenyl Grignard reagent to a trifluoromethyl ketone. This approach is robust and builds the carbon skeleton efficiently in a single step.

Mechanistic Rationale

The reaction hinges on the powerful nucleophilicity of the Grignard reagent, phenylmagnesium bromide (PhMgBr). The carbon-magnesium bond is highly polarized, rendering the phenyl group carbanionic in character. This potent nucleophile readily attacks the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone. The electron-withdrawing trifluoromethyl group further enhances the electrophilicity of the carbonyl carbon, facilitating the attack. The reaction proceeds through a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol.

Grignard Reaction Mechanism Mechanism of Grignard Addition PhMgBr Phenylmagnesium Bromide (Ph-MgBr) r1 + PhMgBr->r1 Ketone 1,1,1-Trifluoroacetone (CF₃COCH₃) r2 Ketone->r2 1. Diethyl Ether Intermediate Magnesium Alkoxide Intermediate H3O H₃O⁺ (Acidic Workup) Intermediate->H3O 2. H₃O⁺ Product This compound r3 + MgBr⁺(aq) + H₂O Product->r3 H3O->Product r1->Ketone r2->Intermediate

Caption: Mechanism of Grignard Addition to a Ketone.

Experimental Protocol: A Self-Validating System

Success in a Grignard reaction is contingent on the rigorous exclusion of protic species, particularly water.[2] Water will protonate the Grignard reagent, quenching it and forming benzene, thereby reducing the yield.[3][4] This protocol is designed to be self-validating by ensuring all components are anhydrous.

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware (round-bottom flask, Claisen adapter, condenser, addition funnel) must be thoroughly dried in an oven (e.g., overnight at 120°C) and assembled hot under a stream of dry nitrogen or argon. Allow to cool to room temperature under the inert atmosphere.[5] This step is critical as surface-adsorbed water is sufficient to inhibit the reaction.

  • Reagent Setup: Place magnesium turnings (1.2 eq.) in the reaction flask with a magnetic stir bar. A crystal of iodine is often added as an initiator; its color will fade as the reaction begins, providing a visual cue of successful initiation.[6]

  • Initiation: In the addition funnel, prepare a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction may need gentle warming or sonication to begin.[5] Initiation is marked by the disappearance of the iodine color, bubble formation at the magnesium surface, and the solution turning cloudy and gray/brown.[5]

  • Addition: Once the reaction is initiated and self-sustaining (refluxing gently), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4] This controlled addition prevents a runaway reaction and minimizes the formation of the biphenyl byproduct, which is favored at higher temperatures and concentrations.[4]

  • Completion: After the addition is complete, continue stirring until most of the magnesium has been consumed. The resulting dark brown or gray solution of phenylmagnesium bromide is used immediately in the next step.

Part B: Reaction with 1,1,1-Trifluoroacetone

  • Reactant Setup: In a separate, dry, inert-atmosphere flask, prepare a solution of 1,1,1-trifluoroacetone (1.0 eq.) in anhydrous diethyl ether. Cool this solution to 0°C in an ice bath.

  • Addition: Slowly add the prepared phenylmagnesium bromide solution from Part A to the cooled ketone solution via cannula or a dropping funnel. The addition must be slow and controlled to manage the exothermic reaction. Maintaining a low temperature is key to preventing side reactions.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up (Quenching): Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide intermediate.[7] Using a weak acid like NH₄Cl is preferable to strong acids initially to avoid potential side reactions with the tertiary alcohol product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with diethyl ether. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Grignard Synthesis Workflow cluster_prep Part A: Grignard Reagent Prep cluster_reaction Part B: Main Reaction cluster_workup Part C: Work-up & Isolation prep1 Dry Glassware (Oven, Inert Atm.) prep2 Mg + I₂ in Flask prep1->prep2 prep3 Add small amount of PhBr / Ether prep2->prep3 prep4 Initiate Reaction (Heat/Sonication) prep3->prep4 prep5 Dropwise addition of remaining PhBr prep4->prep5 prep6 Stir to Completion prep5->prep6 react2 Slowly add PhMgBr solution prep6->react2 Phenylmagnesium Bromide Solution react1 Cool CF₃COCH₃ in Ether (0°C) react1->react2 react3 Warm to RT, Stir 1-2h react2->react3 work1 Quench with sat. NH₄Cl (aq) react3->work1 work2 Extract with Ether work1->work2 work3 Wash with Brine work2->work3 work4 Dry (MgSO₄) work3->work4 work5 Rotary Evaporation work4->work5 work6 Crude Product work5->work6 Purification Purification work6->Purification

Caption: Experimental Workflow for Grignard Synthesis.

Alternative Synthetic Strategy: Trifluoromethylation of Acetophenone

An alternative, though often less direct, approach involves the α-trifluoromethylation of a pre-existing ketone like acetophenone. This can be achieved through various methods, including photochemical reactions.

Mechanistic Considerations

Direct α-trifluoromethylation can be accomplished using trifluoroacetic anhydride (TFAA) as the trifluoromethyl source.[8][9] This reaction often requires activation, for example, under visible light irradiation with a photocatalyst like tris-(2,2′-bipyridine)ruthenium(II).[8] The mechanism is complex, proceeding through radical intermediates rather than the ionic pathway of the Grignard reaction.[8] This method avoids the preparation of highly reactive organometallic reagents but requires specialized photochemical equipment.

Following the trifluoromethylation to produce 1,1,1-trifluoro-2-phenylpropan-2-one (α-trifluoromethylacetophenone), a subsequent step is required: the addition of a methyl group via a Grignard reaction (using methylmagnesium bromide) or another organometallic reagent to furnish the final product. This makes the overall pathway a multi-step process.

Purification and Characterization

The final purity of the product is critical for its intended application. The choice of purification method depends on the physical state of the product and the nature of the impurities.

Purification Protocol

The primary impurity from the Grignard synthesis is often biphenyl, which arises from the coupling of the Grignard reagent with unreacted bromobenzene.[4]

  • Column Chromatography: This is a highly effective method for separating the more polar alcohol product from the nonpolar biphenyl impurity.[3] A silica gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically employed.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique. A suitable solvent system must be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[3]

  • Vacuum Distillation: As this compound has a relatively high boiling point (approx. 223.5°C at 760 mmHg), vacuum distillation can be used to purify the liquid product from non-volatile impurities.[10]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyDataSource(s)
CAS Number 426-54-0[1][11]
Molecular Formula C₉H₉F₃O[1][11]
Molecular Weight 190.16 g/mol [1][11]
Appearance Colorless liquid or low-melting solid[10][12]
Boiling Point ~223.5 °C at 760 mmHg[10]
Density ~1.238 g/cm³[10]
¹H NMR Expected signals for phenyl protons, a methyl singlet, and a hydroxyl singlet.General Spectroscopic Principles
¹⁹F NMR Expected singlet for the -CF₃ group.General Spectroscopic Principles
¹³C NMR Expected signals for aromatic carbons, quaternary carbon, methyl carbon, and CF₃ carbon (with C-F coupling).General Spectroscopic Principles
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 190.06.[11][13]

Conclusion

The is most reliably achieved through the Grignard reaction of phenylmagnesium bromide with 1,1,1-trifluoroacetone. The success of this method is predicated on the rigorous exclusion of moisture and the controlled addition of reagents to manage exothermicity and minimize side-product formation. This guide provides the necessary mechanistic understanding and detailed protocols to empower researchers to confidently execute this synthesis. Proper purification and thorough characterization are paramount to ensuring the final compound is suitable for its downstream applications in scientific research and development.

References

2-Phenyl-1,1,1-trifluoropropan-2-ol chemical properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Phenyl-1,1,1-trifluoropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted tertiary alcohol, stands as a molecule of significant interest at the intersection of organic synthesis and medicinal chemistry. Its structure is characterized by a chiral quaternary carbon center bonded to a phenyl group, a methyl group, a hydroxyl group, and a trifluoromethyl (CF₃) group. This unique combination of functional groups imparts a distinct set of chemical properties that make it a valuable chiral building block and a subject of study for synthetic and pharmaceutical applications.

The presence of the trifluoromethyl group is particularly noteworthy. The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate a compound's physicochemical and biological properties.[1][2] Fluorine can enhance metabolic stability, increase lipophilicity, and alter the binding affinity of a molecule to its biological target.[1][3][4] As such, chiral fluorinated alcohols like this compound serve as versatile synthons for constructing more complex, enantiomerically pure molecules with potentially improved therapeutic profiles.[5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on insights relevant to research and development.

Physicochemical and Spectroscopic Properties

The inherent properties of this compound are dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of the CF₃ group, for instance, increases the acidity of the tertiary hydroxyl proton compared to its non-fluorinated analog, 2-phenylpropan-2-ol.

Physical and Chemical Data

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 426-54-0[6][7][8]
Molecular Formula C₉H₉F₃O[6][7][8]
Molecular Weight 190.16 g/mol [7][8]
IUPAC Name 1,1,1-trifluoro-2-phenylpropan-2-ol[7]
Synonyms α-methyl-α-(trifluoromethyl)benzyl alcohol[6][8]
Boiling Point 219-223.5 °C at 760 mmHg[9]
81-83 °C at 3 mmHg[10]
Density 1.238 g/cm³[9]
Refractive Index (n_D) 1.4656[9][10]
Flash Point 99.9 °C[9]
Predicted pKa 11.98 ± 0.10[10]
XLogP3 2.7[7][9]
Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. The expected spectral characteristics are detailed below.

SpectroscopyKey Features and Expected Signals
¹H NMR - Phenyl protons (C₆H₅): Multiplet, ~7.2-7.5 ppm. - Hydroxyl proton (OH): Singlet (broad), variable shift. - Methyl protons (CH₃): Singlet, ~1.8 ppm.
¹³C NMR - Aromatic carbons: Multiple signals, ~125-140 ppm. - Quaternary carbon (C-OH): Signal around 75-80 ppm, split into a quartet by the adjacent CF₃ group (J ≈ 30 Hz). - Trifluoromethyl carbon (CF₃): Signal around 125 ppm, split into a quartet (J ≈ 285 Hz). - Methyl carbon (CH₃): Signal around 25 ppm.
¹⁹F NMR - Trifluoromethyl group (CF₃): Singlet, ~ -78 ppm (relative to CFCl₃).
FT-IR (cm⁻¹) - O-H stretch: Broad band, ~3400-3500 cm⁻¹. - Aromatic C-H stretch: ~3030-3100 cm⁻¹. - Aliphatic C-H stretch: ~2950-3000 cm⁻¹. - Aromatic C=C stretch: ~1450, 1495, 1600 cm⁻¹. - C-F stretch: Strong, broad bands, ~1100-1300 cm⁻¹.
Mass Spec (EI) - Molecular Ion (M⁺): Expected at m/z 190, may be weak. - Key Fragments: m/z 175 ([M-CH₃]⁺), m/z 121 ([M-CF₃]⁺), m/z 105 ([C₆H₅CO]⁺), m/z 77 ([C₆H₅]⁺), m/z 69 ([CF₃]⁺).[11][12]

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound involves the nucleophilic addition of an organometallic reagent to a suitable trifluoromethyl ketone. The Grignard reaction is a classic and effective choice for this transformation.

Synthetic Workflow: Grignard Reaction

The reaction proceeds via the addition of phenylmagnesium bromide to 1,1,1-trifluoroacetone. This approach is conceptually straightforward, leveraging commercially available starting materials.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Purification Bromobenzene Bromobenzene Grignard_Formation Step 1: Grignard Reagent Formation Bromobenzene->Grignard_Formation Trifluoroacetone 1,1,1-Trifluoroacetone Nucleophilic_Addition Step 2: Nucleophilic Addition Trifluoroacetone->Nucleophilic_Addition Mg Magnesium Turnings Mg->Grignard_Formation Solvent Anhydrous Ether/THF Solvent->Grignard_Formation Grignard_Formation->Nucleophilic_Addition Phenylmagnesium Bromide Workup Step 3: Acidic Workup Nucleophilic_Addition->Workup Alkoxide Intermediate Crude_Product Crude Product Workup->Crude_Product Aqueous HCl/NH₄Cl Purification Purification (Distillation/Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound via Grignard reaction.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from bromobenzene and 1,1,1-trifluoroacetone.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene

  • 1,1,1-Trifluoroacetone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation: a. Flame-dry all glassware and allow to cool under a nitrogen or argon atmosphere. b. To a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. c. Add a single crystal of iodine. d. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether. e. Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required. f. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of phenylmagnesium bromide.

  • Nucleophilic Addition: a. Cool the Grignard reagent to 0 °C in an ice bath. b. Dissolve 1,1,1-trifluoroacetone in anhydrous diethyl ether and add it to the dropping funnel. c. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. d. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Workup and Isolation: a. Cool the reaction mixture again to 0 °C. b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice with diethyl ether. e. Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄. f. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: a. Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to obtain the pure this compound.

Reactivity and Key Transformations

The reactivity of this compound is centered around its tertiary hydroxyl group. However, the steric bulk of the phenyl group and the strong electron-withdrawing effect of the CF₃ group significantly influence the outcome of typical alcohol reactions. For instance, Sₙ1-type reactions are favored at the tertiary carbon, with the CF₃ group destabilizing the adjacent carbocation, thus making such reactions less facile than in its non-fluorinated analog.

Reactivity cluster_reactions Chemical Transformations Start 2-Phenyl-1,1,1- trifluoropropan-2-ol Ester Ester Product Start->Ester Acyl Chloride / Pyridine (Esterification) Ether Ether Product Start->Ether NaH, then R-X (Williamson Ether Synthesis) Alkene Dehydration Product (1,1,1-Trifluoro-2-phenylpropene) Start->Alkene Strong Acid (H₂SO₄), Heat (Dehydration)

Caption: Key reaction pathways for this compound.

Chirality and Applications in Asymmetric Synthesis

This compound is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers unless synthesized via an asymmetric route. The separation of these enantiomers is crucial for its application as a chiral building block in pharmaceuticals, where single enantiomers often exhibit desired therapeutic activity while the other may be inactive or cause adverse effects.[13]

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution is a robust method for separating enantiomers.[14] It involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which, having different physical properties, can be separated by crystallization.[15] Since the target molecule is an alcohol (neutral), it must first be derivatized to introduce an acidic or basic handle.

Workflow for Chiral Resolution:

Resolution Racemate Racemic Alcohol (R/S)-Mixture Derivatization 1. Derivatization (e.g., with Phthalic Anhydride) Racemate->Derivatization AcidMixture Racemic Phthalate Half-Ester Derivatization->AcidMixture ResolutionStep 2. Salt Formation with Chiral Base (e.g., (R)-1-Phenylethylamine) AcidMixture->ResolutionStep Diastereomers Diastereomeric Salts (R,R) and (S,R) ResolutionStep->Diastereomers Separation 3. Fractional Crystallization Diastereomers->Separation Salt_R Isolated (R,R) Salt (Less Soluble) Separation->Salt_R Salt_S Mother Liquor with (S,R) Salt (More Soluble) Separation->Salt_S Hydrolysis_R 4. Hydrolysis (Acid) Liberates (R)-Alcohol Salt_R->Hydrolysis_R Hydrolysis_S 4. Hydrolysis (Acid) Liberates (S)-Alcohol Salt_S->Hydrolysis_S Product_R (R)-Enantiomer Hydrolysis_R->Product_R Product_S (S)-Enantiomer Hydrolysis_S->Product_S

Caption: Workflow for the chiral resolution of this compound.

Application as a Chiral Building Block

Enantiomerically pure this compound is a valuable precursor in medicinal chemistry. The trifluoromethyl group can block metabolic oxidation at the benzylic position, potentially increasing the half-life of a drug candidate. The defined stereocenter allows for precise three-dimensional orientation within a receptor's binding pocket, which is critical for potency and selectivity.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[6][16]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][17] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[6][18]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[16][17] Keep the container tightly closed.

  • Spill & Exposure: In case of skin contact, wash thoroughly with soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[16] If inhaled, move the person to fresh air. Seek immediate medical attention for significant exposures.

  • Stability: The compound is stable under normal storage conditions but may decompose upon heating, producing carbon oxides and toxic hydrogen fluoride gas.[6][17]

Conclusion

This compound is more than a simple fluorinated alcohol; it is a sophisticated chemical tool for researchers in drug discovery and organic synthesis. Its unique structural features—a chiral center, a robust trifluoromethyl group, and a phenyl ring—provide a powerful combination for creating novel molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and chiral nature, as outlined in this guide, is paramount for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Elucidation of a Key Fluorinated Building Block

2-Phenyl-1,1,1-trifluoropropan-2-ol, a tertiary alcohol bearing a trifluoromethyl group, represents a significant structural motif in medicinal chemistry and materials science. The incorporation of the CF₃ group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, the unambiguous characterization of this and related fluorinated compounds is paramount for advancing drug discovery and development programs.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 426-54-0). As a Senior Application Scientist, the following sections are designed to not only present the spectral data but also to offer insights into the experimental considerations and the logic behind the interpretation of the observed spectral features. The methodologies described herein are intended to serve as a self-validating framework for researchers working with this and structurally similar molecules.

Molecular Structure and Key Properties

Molecular Formula: C₉H₉F₃O[2]

Molecular Weight: 190.16 g/mol [2]

Structure:

MS_Fragmentation M [C₉H₉F₃O]⁺˙ m/z = 190 F1 [C₈H₆F₃O]⁺ m/z = 175 M->F1 - •CH₃ F2 [C₈H₉O]⁺ m/z = 121 M->F2 - •CF₃ F5 [CF₃]⁺ m/z = 69 M->F5 - •C₉H₉O F3 [C₇H₅O]⁺ m/z = 105 F2->F3 - CH₄ F4 [C₆H₅]⁺ m/z = 77 F2->F4 - C₂H₄O

References

Mass Spectrometry of 2-Phenyl-1,1,1-trifluoropropan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Phenyl-1,1,1-trifluoropropan-2-ol, a compound of interest in pharmaceutical and materials science. As direct experimental data for this specific analyte is not widely published, this document leverages established principles of mass spectrometry and data from structurally analogous compounds to provide a robust, theoretical framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the ionization and fragmentation pathways of this and similar fluorinated aromatic alcohols.

Introduction: The Analytical Significance of Fluorinated Aromatic Alcohols

This compound (C₉H₉F₃O, Molar Mass: 190.16 g/mol ) is a tertiary alcohol featuring both a phenyl and a trifluoromethyl group attached to the carbinol carbon. The presence of the electron-withdrawing trifluoromethyl group significantly influences the chemical properties of the molecule, including its behavior in a mass spectrometer. Understanding the fragmentation patterns is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. This guide will explore its behavior under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. While the molecular ion of an alcohol may be weak or absent, the resulting fragment ions provide a detailed structural fingerprint.[1] Aromatic compounds, however, tend to produce a more prominent molecular ion due to the stability of the aromatic ring.[2]

Proposed Fragmentation Pathways under Electron Ionization

The fragmentation of this compound under EI is expected to be driven by the stability of the resulting carbocations and the presence of labile bonds. The primary fragmentation pathways are hypothesized to be α-cleavage, dehydration, and cleavages involving the trifluoromethyl and phenyl groups. A similar analytical approach has been applied to understand the fragmentation of related compounds like 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.[3]

A visual representation of the proposed EI fragmentation pathways is provided below:

G M [C₉H₉F₃O]⁺˙ m/z = 190 Molecular Ion F1 [C₈H₉O]⁺ m/z = 121 M->F1 - •CF₃ F2 [C₉H₈F₃]⁺ m/z = 171 M->F2 - •OH F5 [CF₃]⁺ m/z = 69 M->F5 - •C₈H₉O F3 [C₇H₅O]⁺ m/z = 105 F1->F3 - CH₄ F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CO G Analyte Analyte in Solution ESI Electrospray Ionization (+ve mode) Analyte->ESI Precursor [M+H]⁺ m/z = 191 ESI->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Product [M+H-H₂O]⁺ m/z = 173 CID->Product

References

An In-depth Technical Guide to the Prospective Crystal Structure Determination of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Chiral Alcohols

2-Phenyl-1,1,1-trifluoropropan-2-ol (C₉H₉F₃O) is a chiral aromatic alcohol with a trifluoromethyl group that imparts unique stereoelectronic properties.[1][2][3] The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and modulate the binding affinity of a molecule to its biological target.[4] Understanding the precise three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction (SCXRD) is paramount for rational drug design and the development of new materials with tailored properties.[5][6] This guide provides a comprehensive, prospective methodology for the determination and analysis of the crystal structure of this compound, offering insights into the anticipated intermolecular interactions that govern its solid-state architecture.

Part 1: Proposed Methodology for Crystal Structure Determination

The elucidation of a small molecule's crystal structure is a systematic process that begins with the synthesis of high-purity material and culminates in the refinement of a crystallographic model.[7][8] The following protocol outlines a robust workflow for determining the crystal structure of this compound.

Synthesis and Purification

A common route to synthesize tertiary alcohols like this compound involves the nucleophilic addition of a Grignard reagent to a ketone. In this case, the reaction of methylmagnesium bromide with 2,2,2-trifluoroacetophenone would yield the desired product. An alternative pathway could involve the reaction of 1,1,1-trifluoroacetone with a phenyl Grignard reagent. Following the reaction, purification via column chromatography or distillation is crucial to obtain a sample of high purity, which is a prerequisite for successful crystallization.

Crystallization Screening

The formation of single crystals of sufficient size and quality for SCXRD is often the most challenging step. A systematic crystallization screen should be employed, exploring a wide range of solvents, temperatures, and crystallization techniques.

Technique Solvent System (Examples) Conditions
Slow Evaporation Dichloromethane, Ethyl Acetate, Hexane, TolueneRoom temperature, undisturbed, in a loosely capped vial
Vapor Diffusion Dichloromethane/Hexane, Acetone/PentaneA solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent.
Cooling Crystallization Saturated solution in a suitable solvent (e.g., ethanol, isopropanol)The solution is slowly cooled from an elevated temperature to induce crystallization.
Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once suitable single crystals are obtained, they can be analyzed using SCXRD.[5][6][8]

Experimental Protocol:

  • Crystal Mounting: A single crystal (typically 0.1-0.4 mm in size) is carefully selected and mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal and exposing it to a monochromatic X-ray beam, recording the diffraction pattern on a detector.[5]

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Data Integration and Scaling: The intensity of each diffraction spot is measured and corrected for experimental factors to produce a final dataset of reflection intensities.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_scxrd SCXRD Analysis synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification screening Crystallization Screening purification->screening crystal_selection Selection of Single Crystal screening->crystal_selection data_collection Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for crystal structure determination.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process involves:

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. This is typically done using least-squares refinement. The quality of the final structure is assessed using the R-factor, which should be as low as possible (typically < 5%).[7]

Part 2: Anticipated Structural Features and Discussion

While the specific crystal structure of this compound is not yet publicly available, we can hypothesize about its key structural features based on the known behavior of similar fluorinated organic molecules.[9][10]

The Role of Hydrogen Bonding

The hydroxyl (-OH) group is a strong hydrogen bond donor, and it is expected to play a dominant role in the crystal packing.[11] The oxygen atom can also act as a hydrogen bond acceptor. It is plausible that the molecules will form hydrogen-bonded chains or cyclic motifs. The fluorine atoms of the trifluoromethyl group are generally weak hydrogen bond acceptors, but O-H···F-C interactions are possible and have been observed in other fluorinated alcohols.[10][12]

The Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is highly electronegative and bulky. Its presence is expected to influence the crystal packing in several ways:

  • Dipole-Dipole Interactions: The strong dipole of the C-F bonds will likely lead to significant dipole-dipole interactions that help to organize the molecules in the crystal lattice.

  • Steric Effects: The steric bulk of the -CF₃ group will influence the overall shape of the molecule and how it packs with its neighbors.

  • F···F Interactions: While often considered weak, interactions between fluorine atoms on adjacent molecules can contribute to the overall stability of the crystal lattice, particularly in centrosymmetric structures.[9]

Aromatic Interactions

The phenyl group provides the possibility for π-π stacking interactions, where the aromatic rings of adjacent molecules align in either a face-to-face or offset manner. These interactions, along with C-H···π interactions, could further stabilize the crystal packing.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B OH_A O-H O_B O OH_A->O_B O-H···O Hydrogen Bond F_B F OH_A->F_B O-H···F Hydrogen Bond CF3_A CF₃ CF3_A->F_B F···F Interaction Ph_A Phenyl Ring Ph_B Phenyl Ring Ph_A->Ph_B π-π Stacking

Caption: Hypothesized intermolecular interactions.

Conclusion

The determination of the crystal structure of this compound will provide invaluable insights into the solid-state behavior of this important chiral building block. The interplay of strong hydrogen bonding, aromatic interactions, and the unique properties of the trifluoromethyl group is expected to result in a complex and interesting crystal packing arrangement. The methodologies and anticipated structural features outlined in this guide provide a solid foundation for future experimental work in this area, which will undoubtedly contribute to a deeper understanding of the structure-property relationships in fluorinated organic molecules.

References

A Technical Guide to the Physical Properties of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenyl-1,1,1-trifluoropropan-2-ol (CAS No. 426-54-0) is a fluorinated tertiary alcohol of significant interest to the pharmaceutical and materials science sectors. The strategic incorporation of a trifluoromethyl (-CF₃) group onto a benzylic alcohol scaffold imparts unique electronic and steric properties. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, and a validated synthetic protocol, offering a critical data resource for researchers, chemists, and drug development professionals. The presence of the electron-withdrawing -CF₃ group enhances the acidity of the hydroxyl proton compared to its non-fluorinated analog and can significantly influence molecular conformation, lipophilicity, and metabolic stability—key parameters in drug design.[1]

Section 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in both laboratory and industrial settings. These properties are crucial for designing synthetic routes, purification strategies, and formulation processes. The key physicochemical data for this compound are summarized below.

Table 1: Summary of Physicochemical Properties
PropertyValueSource(s)
CAS Number 426-54-0[2][3][4]
Molecular Formula C₉H₉F₃O[2][3][4]
Molecular Weight 190.16 g/mol [2][3][4]
Boiling Point 223.5 °C (at 760 mmHg)[2][5]
Density 1.238 g/cm³[2][5]
Flash Point 99.9 °C[2][5]
Refractive Index 1.4656[2]
Predicted pKa 11.98 ± 0.10[6]
Lipophilicity (XLogP3) 2.7[2][3]
Hydrogen Bond Donor 1[2][3]
Hydrogen Bond Acceptor 4[2][3]
Molecular Structure and Identity

The compound, with the IUPAC name 1,1,1-trifluoro-2-phenylpropan-2-ol, possesses a chiral center at the C2 carbon.[3] Its structure features a robust tertiary alcohol functional group, which is sterically hindered by an adjacent phenyl ring and a trifluoromethyl group. This architecture is key to its chemical stability and reactivity.

Thermal Properties
Solubility and Lipophilicity

While explicit solubility data is unavailable, the molecular structure provides significant insights.[5] The presence of a hydroxyl group allows for hydrogen bonding with polar solvents like water. However, the large, nonpolar phenyl ring and the hydrophobic trifluoromethyl group suggest that its aqueous solubility is likely limited. The octanol-water partition coefficient (XLogP3) of 2.7 indicates a preference for lipophilic environments over aqueous ones, a critical factor for predicting bioavailability and membrane permeability in drug candidates.[2][3] For comparison, the simpler 1,1,1-trifluoro-2-propanol is fully miscible in water, highlighting the profound impact of the phenyl group on solubility.[8]

Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of a chemical compound. While full experimental spectra for this compound are not all publicly available, its structure allows for reliable prediction of its key spectral features.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at m/z 190.06. A common fragmentation pathway for tertiary alcohols is the alpha-cleavage, which would involve the loss of a methyl group ([M-15]⁺) to form a stable oxonium ion at m/z 175, or the loss of the trifluoromethyl group ([M-69]⁺) to give a fragment at m/z 121. The base peak is often associated with the highly stable tropylium ion (C₇H₇⁺) at m/z 91, formed after subsequent fragmentation. A published mass spectrum confirms the molecular weight of 190.17 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals.

    • Aromatic Protons (C₆H₅): A complex multiplet between δ 7.2-7.5 ppm, integrating to 5 protons.[9]

    • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between δ 2.0-4.0 ppm. This peak can be confirmed by its disappearance upon D₂O exchange.[10]

    • Methyl Protons (-CH₃): A sharp singlet around δ 1.8-2.0 ppm, integrating to 3 protons. The deshielding effect of the adjacent phenyl ring and tertiary alcohol would shift this downfield from a typical methyl group.

  • ¹³C NMR: The carbon NMR spectrum would reveal six unique carbon signals.

    • Aromatic Carbons: Four signals in the δ 125-145 ppm region.

    • Alcohol Carbon (C-OH): A quaternary carbon signal around δ 75-85 ppm. Its direct attachment to the electron-withdrawing CF₃ group would shift it downfield.

    • Methyl Carbon (-CH₃): A signal in the δ 25-30 ppm range.

    • Trifluoromethyl Carbon (-CF₃): A quartet (due to ¹J-coupling with fluorine) around δ 120-130 ppm.

  • ¹⁹F NMR: The fluorine NMR spectrum provides a simple and clear confirmation of the trifluoromethyl group. It is expected to show a single, sharp singlet around δ -75 to -80 ppm, using CFCl₃ as a reference.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted spectrum for this compound would show several characteristic absorption bands.[11]

  • O-H Stretch: A strong, broad band in the region of 3600-3200 cm⁻¹, characteristic of a hydrogen-bonded alcohol.

  • C-H Stretch (Aromatic): Medium to weak bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

  • C-H Stretch (Aliphatic): Medium bands just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).

  • C=C Stretch (Aromatic): Medium to weak, sharp bands in the 1600-1450 cm⁻¹ region.

  • C-F Stretch: Very strong, intense absorption bands in the 1350-1100 cm⁻¹ region, which is a hallmark of trifluoromethyl groups.

  • C-O Stretch: A medium to strong band in the 1200-1050 cm⁻¹ region.

Section 3: Experimental Protocol - Synthesis via Nucleophilic Trifluoromethylation

The most direct and widely adopted method for synthesizing tertiary trifluoromethyl alcohols is the nucleophilic addition of a trifluoromethyl anion equivalent to a ketone.[4] The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is the premier reagent for this transformation, requiring a nucleophilic activator, such as a fluoride source, to initiate the reaction.[5]

Causality and Methodological Choice

This protocol is chosen for its high efficiency, operational simplicity, and broad substrate scope. The reaction proceeds via the generation of a hypervalent silicon intermediate or a "naked" trifluoromethyl anion, which then attacks the electrophilic carbonyl carbon of acetophenone.[5] The subsequent trapping of the resulting alkoxide with the silyl group forms a stable intermediate, which is hydrolyzed upon acidic workup to yield the final product. Anhydrous conditions are critical as the Ruppert-Prakash reagent and the anionic intermediates are sensitive to moisture.[5]

Step-by-Step Synthesis Protocol
  • Preparation: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10.0 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen gas for 10 minutes.

  • Solvent and Reagent Addition: Add 20 mL of anhydrous tetrahydrofuran (THF) via syringe. Stir the solution until the acetophenone is fully dissolved. Add the Ruppert-Prakash reagent (TMSCF₃) (2.13 g, 15.0 mmol, 1.5 equiv) via syringe.[2]

  • Initiation: Cool the reaction mixture to 0 °C in an ice-water bath. Prepare a 0.1 M solution of tetrabutylammonium fluoride (TBAF) in anhydrous THF. Slowly add 1.0 mL of the TBAF solution (0.1 mmol, 0.01 equiv) dropwise to the stirred reaction mixture over 5 minutes.[5]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) (15 mL). Stir for 30 minutes to ensure complete hydrolysis of the silyl ether intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Product: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as the final product.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Acetophenone to Dried Flask prep2 2. Purge with Inert Gas (Ar/N₂) prep1->prep2 prep3 3. Add Anhydrous THF & TMSCF₃ prep2->prep3 react1 4. Cool to 0°C prep3->react1 react2 5. Add TBAF (catalyst) dropwise react1->react2 react3 6. Stir at RT (Monitor by TLC) react2->react3 workup1 7. Quench with 1M HCl react3->workup1 workup2 8. Extract with Ethyl Acetate workup1->workup2 workup3 9. Wash, Dry, & Concentrate workup2->workup3 workup4 10. Purify via Column Chromatography workup3->workup4 product Final Product: This compound workup4->product

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a compound with a well-defined set of physical properties that make it a valuable building block in modern chemistry. Its thermal stability, predictable lipophilicity, and clear spectroscopic markers allow for its confident use and characterization in a research setting. The reliable synthetic route using the Ruppert-Prakash reagent ensures its accessibility for further investigation and application in the development of novel pharmaceuticals and advanced materials.

References

A Comprehensive Technical Guide to 2-Phenyl-1,1,1-trifluoropropan-2-ol (CAS No. 426-54-0)

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of 2-Phenyl-1,1,1-trifluoropropan-2-ol, a fluorinated tertiary alcohol with significant potential in research and drug development. The strategic incorporation of a trifluoromethyl (-CF3) group onto a phenylpropanol scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document details the compound's chemical identity, physicochemical properties, a validated synthetic protocol with mechanistic insights, and its applications, particularly within medicinal chemistry. Furthermore, it provides comprehensive safety and handling procedures to ensure its proper use in a laboratory setting. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique attributes of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound, also known as α-methyl-α-(trifluoromethyl)benzyl alcohol, is structurally analogous to 2-phenyl-2-propanol, with the critical substitution of a trifluoromethyl group for a methyl group.[1][2] This single modification dramatically alters the molecule's electronic and steric properties, making it a valuable synthon.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 426-54-0 .[1][3][4]

SynthesisWorkflow Start Starting Materials: - Phenylmagnesium Bromide - 1,1,1-Trifluoroacetone Reaction Grignard Reaction (Anhydrous Ether, 0°C to RT) Start->Reaction Combine Intermediate Formation of Magnesium Alkoxide Intermediate Reaction->Intermediate Nucleophilic Addition Quench Aqueous Workup (e.g., sat. aq. NH₄Cl) Intermediate->Quench Protonation Product This compound Quench->Product Purification Purification (Extraction & Column Chromatography) Product->Purification Final Isolated Final Product Purification->Final

References

biological activity of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chiral alcohol with significant implications in pharmacology and toxicology. Primarily recognized as a major metabolite of the anorectic drug fenfluramine, its biological activities are of considerable interest to researchers, scientists, and drug development professionals. This document delves into its metabolic origins, stereoselective synthesis, and notable biological effects, particularly its potent inhibition of the hERG potassium channel.

Introduction: The Significance of a Metabolite

This compound emerges as a critical molecule in the study of drug metabolism and safety. While not a therapeutic agent itself, its formation in the body following the administration of fenfluramine has significant toxicological consequences. Fenfluramine, once widely prescribed for weight loss, was withdrawn from the market due to concerns about cardiac valvulopathy and pulmonary hypertension. Understanding the biological actions of its metabolites, such as this compound, is paramount in elucidating the mechanisms behind these adverse effects. The presence of a trifluoromethyl group and a chiral center in its structure also makes it a subject of interest for synthetic chemists and pharmacologists exploring the impact of fluorination and stereochemistry on biological activity.

Metabolic Genesis and Chemical Properties

This compound is a significant metabolite of fenfluramine. The metabolic pathway primarily involves the deamination and subsequent reduction of the parent compound.

Key Chemical and Physical Properties
PropertyValue
Chemical Formula C9H9F3O
Molar Mass 190.16 g/mol
Appearance White solid
Chirality Exists as (R)- and (S)-enantiomers
Stereoselective Synthesis

The synthesis of the enantiomerically pure forms of this compound is crucial for studying their distinct biological activities. A notable method involves the enantioselective reduction of 2,2,2-trifluoroacetophenone. This can be achieved with high enantiomeric excess using borane dimethylsulfide and a catalytic amount of a chiral oxazaborolidine catalyst, such as the (S)-tetrahydro-1-phenyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c]oxazaborole-borane complex. This process allows for the targeted synthesis of either the (R)- or (S)-enantiomer, which is essential for detailed pharmacological and toxicological profiling.

Core Biological Activity: hERG Channel Inhibition

The most prominent and concerning is its potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel. The hERG channel plays a critical role in cardiac repolarization, and its blockage can lead to a prolonged QT interval, increasing the risk of life-threatening arrhythmias such as Torsades de Pointes.

Mechanism of Action and Enantioselectivity

Both enantiomers of this compound have been shown to inhibit the hERG channel, with the (R)-enantiomer exhibiting significantly higher potency. This stereoselective inhibition highlights the specific molecular interactions between the compound and the channel's binding pocket.

Quantitative Analysis of hERG Inhibition

The inhibitory effects of the enantiomers of this compound on the hERG channel have been quantified using electrophysiological techniques, such as patch-clamp assays on cells expressing the hERG channel.

EnantiomerIC50 (μM) for hERG Inhibition
(R)-2-Phenyl-1,1,1-trifluoropropan-2-ol 1.1
(S)-2-Phenyl-1,1,1-trifluoropropan-2-ol 11.0

These values demonstrate that the (R)-enantiomer is approximately 10-fold more potent than the (S)-enantiomer in blocking the hERG channel. This data is critical for assessing the cardiotoxic potential of fenfluramine and its metabolites.

Experimental Protocols

Stereoselective Synthesis of (R)- and (S)-2-Phenyl-1,1,1-trifluoropropan-2-ol

This protocol outlines the enantioselective reduction of 2,2,2-trifluoroacetophenone.

Materials:

  • 2,2,2-trifluoroacetophenone

  • Borane dimethylsulfide (BMS)

  • (S)- or (R)-tetrahydro-1-phenyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c]oxazaborole-borane complex (chiral catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the chiral catalyst (0.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C.

  • Slowly add BMS (1.0 equivalent) to the catalyst solution and stir for 15 minutes.

  • Add a solution of 2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at 0°C for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at 0°C.

  • Warm the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting alcohol by column chromatography on silica gel to yield the desired enantiomer of this compound.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

hERG Channel Inhibition Assay (Whole-Cell Patch-Clamp)

This protocol describes the electrophysiological assessment of hERG channel inhibition.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

  • Cell culture reagents.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External and internal pipette solutions.

  • Test compounds: (R)- and (S)-2-Phenyl-1,1,1-trifluoropropan-2-ol.

Procedure:

  • Culture HEK293-hERG cells to 70-80% confluency.

  • Harvest cells and plate them onto glass coverslips for recording.

  • Prepare external and internal solutions for patch-clamp recording.

  • Pull glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Apply a voltage protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds to record the tail current.

  • Perfuse the cell with the external solution containing a known concentration of the test compound.

  • Record the hERG current in the presence of the compound.

  • Wash out the compound and ensure the current returns to baseline.

  • Repeat with a range of concentrations to construct a dose-response curve.

  • Calculate the IC50 value by fitting the dose-response data to the Hill equation.

Visualizing the Metabolic and Toxicological Pathway

The following diagram illustrates the metabolic conversion of fenfluramine to this compound and its subsequent action on the hERG channel.

G Fenfluramine Fenfluramine (Anorectic Drug) Metabolite This compound ((R)- and (S)-enantiomers) Fenfluramine->Metabolite hERG hERG K+ Channel (Cardiac Repolarization) Metabolite->hERG Potent Inhibition ((R) > (S)) Arrhythmia Cardiac Arrhythmia Risk (QT Prolongation) hERG->Arrhythmia

Metabolic conversion of fenfluramine and subsequent hERG channel inhibition.

Conclusion and Future Directions

This compound stands as a compelling example of how a drug metabolite can possess potent and potentially harmful biological activity. Its stereoselective inhibition of the hERG potassium channel provides crucial insight into the cardiotoxicity associated with fenfluramine. This understanding underscores the importance of comprehensive metabolite profiling and safety pharmacology in the drug development process.

Future research should continue to explore the full toxicological profile of this metabolite, including its effects on other ion channels and cellular pathways. Furthermore, the synthetic methodologies developed for its enantioselective preparation can be valuable for creating reference standards and for further structure-activity relationship (SAR) studies to design safer pharmaceuticals. The case of this compound serves as a critical reminder that the biological activity of metabolites can be as significant as that of the parent drug.

2-Phenyl-1,1,1-trifluoropropan-2-ol literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Phenyl-1,1,1-trifluoropropan-2-ol

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When this powerful functional group is installed at a stereocenter, as in the case of this compound, it creates a chiral building block of significant value for drug development professionals and research scientists.

This tertiary alcohol, featuring a chiral quaternary carbon, serves as a versatile synthon and a potent tool in asymmetric synthesis. Its structure combines the rigidity and aromaticity of the phenyl group with the potent electronic influence of the trifluoromethyl moiety. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the field.

Core Physicochemical Properties

The physical and chemical characteristics of a molecule are the foundation upon which its applications are built. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₉F₃O[1][2]
Molecular Weight 190.16 g/mol [1][2]
CAS Number 426-54-0[1][2]
Appearance Colorless to light yellow liquid/solidN/A
Boiling Point 223.5 °C at 760 mmHgN/A
Density 1.238 g/cm³N/A
XLogP3 2.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1 (Oxygen)[1]

The XLogP3 value of 2.7 indicates a moderate degree of lipophilicity, a crucial parameter in drug design for membrane permeability and bioavailability.[3] The presence of a single hydrogen bond donor (the hydroxyl group) and acceptor (the oxygen atom) allows for specific molecular interactions, which are key to its function as a chiral resolving agent.

Synthesis: The Grignard Approach

The most direct and reliable method for the laboratory-scale synthesis of this compound is the nucleophilic addition of a methyl Grignard reagent to 2,2,2-trifluoroacetophenone. This reaction leverages the highly nucleophilic character of the Grignard reagent to attack the electrophilic carbonyl carbon.

Causality in Experimental Design

The choice of a Grignard reaction is dictated by its efficiency in forming carbon-carbon bonds. The starting material, 2,2,2-trifluoroacetophenone, is commercially available and contains the critical trifluoromethylphenyl moiety.[4][5] The methyl Grignard reagent provides the final methyl group to form the quaternary chiral center.

  • Solvent Choice: Anhydrous aprotic ethers, such as diethyl ether or tetrahydrofuran (THF), are essential.[6] Their purpose is twofold: they are unreactive towards the highly basic Grignard reagent and they solvate the magnesium center, stabilizing the reagent in solution.[6] The presence of any protic substance, including water, would immediately quench the Grignard reagent, converting it to methane and rendering it useless for the desired reaction.[7]

  • Reaction Conditions: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction upon addition of the Grignard reagent. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

  • Workup: An acidic workup, typically with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid, is critical.[7] This step serves to protonate the intermediate magnesium alkoxide to yield the final tertiary alcohol and to dissolve the magnesium salts, facilitating their removal from the organic product.

Experimental Workflow: Synthesis via Grignard Reaction

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification MeMgBr Methylmagnesium Bromide (Grignard Reagent) Addition Slow Addition of MeMgBr to Ketone Solution at 0 °C MeMgBr->Addition Ketone 2,2,2-Trifluoroacetophenone in Anhydrous THF Ketone->Addition Stir Stir at Room Temperature (2 hours) Addition->Stir Quench Quench with sat. aq. NH4Cl solution Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Detailed Laboratory Protocol

Materials:

  • 2,2,2-Trifluoroacetophenone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Reaction Setup: All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere to exclude moisture.

  • To a round-bottom flask equipped with a magnetic stir bar, add 2,2,2-trifluoroacetophenone (1.0 eq). Dissolve it in anhydrous THF.

  • Cool the flask to 0 °C in an ice-water bath.

  • Grignard Addition: Add the methylmagnesium bromide solution (1.1 eq) dropwise via a syringe over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

Unambiguous characterization of the synthesized molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are the primary tools for structural elucidation.

TechniqueCharacteristic Features
¹H NMR Phenyl Protons (C₆H₅): Multiplet around 7.2-7.5 ppm. Methyl Protons (CH₃): Singlet around 1.8 ppm. Hydroxyl Proton (OH): Broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR Aromatic Carbons: Multiple signals between 125-140 ppm. Quaternary Carbon (C-OH): Signal around 75 ppm, appears as a quartet due to coupling with the three fluorine atoms (¹JCF). Methyl Carbon (CH₃): Signal around 25 ppm. Trifluoromethyl Carbon (CF₃): Signal around 124 ppm, appears as a quartet (¹JCF).
¹⁹F NMR A single signal (singlet, as there are no adjacent protons or fluorines) is expected around -75 to -80 ppm, typical for a CF₃ group attached to a quaternary carbon.[8][9]
Mass Spec (EI) Molecular Ion (M⁺): Peak at m/z = 190. Key Fragments: Loss of methyl (m/z = 175), loss of CF₃ (m/z = 121).

Expert Insight: In the ¹³C NMR spectrum, the carbon of the CF₃ group and the adjacent quaternary carbon will both appear as quartets due to one-bond and two-bond C-F coupling, respectively. The large chemical shift range and high sensitivity of ¹⁹F NMR make it an excellent tool for confirming the presence and electronic environment of the trifluoromethyl group.[9]

Applications in Asymmetric Synthesis and Drug Development

The true utility of this compound lies in its chirality. As a racemic mixture, its primary application is as a chiral resolving agent for separating enantiomers of acidic or basic compounds.

Mechanism of Chiral Resolution

Chiral resolution by diastereomeric salt formation is a classical and industrially viable technique.[10] The principle relies on the fact that while enantiomers have identical physical properties, diastereomers do not.[10] By reacting a racemic mixture (e.g., a racemic carboxylic acid) with a single enantiomer of a resolving agent (e.g., (R)-2-Phenyl-1,1,1-trifluoropropan-2-ol, assuming it's been previously resolved), two diastereomeric salts are formed.

(R)-Acid + (R)-Alcohol → (R,R)-Salt (S)-Acid + (R)-Alcohol → (S,R)-Salt

These (R,R) and (S,R) salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent. The crystallized salt is then separated, and the acid is liberated from the resolving agent, yielding an enantiomerically enriched carboxylic acid.

G cluster_formation Salt Formation cluster_separation Separation cluster_liberation Liberation Racemate Racemic Mixture ((R)-Acid & (S)-Acid) Salts Mixture of Diastereomeric Salts ((R,R)-Salt & (S,R)-Salt) Racemate->Salts Resolver Single Enantiomer Resolving Agent ((R)-Alcohol) Resolver->Salts Crystallization Fractional Crystallization (Exploits different solubility) Salts->Crystallization Filtration Filtration Crystallization->Filtration Less Soluble Salt1 (S,R)-Salt (in solution) Crystallization->Salt1 More Soluble Salt2 (R,R)-Salt (precipitate) Filtration->Salt2 Acidification1 Acidification Salt1->Acidification1 Acidification2 Acidification Salt2->Acidification2 Product1 Enriched (S)-Acid Acidification1->Product1 Product2 Enriched (R)-Acid Acidification2->Product2

Caption: Principle of chiral resolution via diastereomeric salt formation.

Protocol: Chiral Resolution of a Racemic Carboxylic Acid (Illustrative)

This protocol describes a general, self-validating system for screening and performing a chiral resolution.

Materials:

  • Racemic carboxylic acid (e.g., Ibuprofen)

  • (R)- or (S)-2-Phenyl-1,1,1-trifluoropropan-2-ol (as the resolving agent, assuming it has been resolved)

  • Various solvents for screening (e.g., ethanol, isopropanol, acetone, ethyl acetate)

  • Dilute HCl

Procedure:

  • Screening: In small test tubes, dissolve the racemic acid (1.0 eq) and the resolving agent (0.5 eq) in different heated solvents. The use of 0.5 equivalents of the resolving agent is an efficient way to screen for the formation of a less soluble salt, which, if successful, will precipitate with high diastereomeric and enantiomeric excess.

  • Allow the tubes to cool slowly to room temperature, then cool further in an ice bath. Observe which solvent system yields crystalline material.

  • Preparative Resolution: Scale up the reaction using the optimal solvent identified in the screening. Dissolve the racemic acid (1.0 eq) and resolving agent (0.5-1.0 eq) in the minimum amount of the hot solvent.

  • Allow the solution to cool slowly to induce crystallization. Collect the precipitated diastereomeric salt by vacuum filtration.

  • Validation & Liberation:

    • Take a small sample of the crystallized salt, liberate the acid with dilute HCl, extract it into an organic solvent, and analyze its enantiomeric excess (ee) using chiral HPLC or GC.[11]

    • If the ee is high, suspend the bulk of the crystalline salt in water and acidify with dilute HCl to liberate the free carboxylic acid.

    • Extract the enantiomerically enriched acid with an organic solvent, dry, and concentrate to yield the final product.

  • The resolving agent can be recovered from the aqueous layer for recycling.

Conclusion and Future Outlook

This compound stands as a prime example of a strategically designed chiral molecule. Its synthesis is straightforward, relying on fundamental and robust organometallic chemistry. Its true value is realized in its application as a tool for inducing and separating chirality, a critical task in the development of modern pharmaceuticals where the biological activity of enantiomers can differ dramatically.[3] As the demand for enantiopure active pharmaceutical ingredients continues to grow, the importance of versatile and effective chiral building blocks and resolving agents like this compound will only increase. Future research will likely focus on developing catalytic, enantioselective syntheses of this alcohol, bypassing the need for resolution altogether and providing a more atom-economical route to this valuable compound.

References

An In-depth Technical Guide to the Synthesis and Significance of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern drug design.[1][2] The trifluoromethyl (CF₃) group, in particular, has emerged as a uniquely powerful substituent. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can profoundly and often favorably alter the physicochemical and pharmacological profile of a parent molecule.[2] This modification can enhance membrane permeability, increase binding affinity to target proteins, and block sites of metabolic degradation, thereby improving a drug candidate's overall efficacy and pharmacokinetic profile.

Within this context, α-trifluoromethylated tertiary alcohols have been identified as a privileged structural motif—a key building block for constructing complex pharmaceuticals with enhanced properties.[3] This guide provides a detailed technical exploration of a foundational molecule in this class, 2-Phenyl-1,1,1-trifluoropropan-2-ol. We will dissect its seminal synthesis, elucidate the underlying mechanistic principles, and discuss its significance for researchers, scientists, and drug development professionals.

The Foundational Synthesis: Overcoming the Challenge of Nucleophilic Trifluoromethylation

The direct introduction of a trifluoromethyl group via a nucleophilic pathway has historically been a significant synthetic challenge. The trifluoromethide anion (CF₃⁻) is inherently unstable, readily decomposing to difluorocarbene and a fluoride ion. The groundbreaking work of G. K. Surya Prakash, George A. Olah, and Ramesh Krishnamurti in the late 1980s provided an elegant solution to this problem through the development of (Trifluoromethyl)trimethylsilane (TMSCF₃), widely known today as the Ruppert-Prakash Reagent.[4][5] This reagent serves as a stable, effective, and easily handled precursor to the trifluoromethide anion, revolutionizing the synthesis of trifluoromethylated compounds.

The reaction of a simple ketone, acetophenone, with the Ruppert-Prakash reagent stands as the archetypal discovery and synthesis of this compound, demonstrating a robust and widely applicable methodology.

Reaction Mechanism: A Self-Validating System

The trustworthiness of the Ruppert-Prakash protocol lies in its well-understood and predictable mechanism. The reaction is not spontaneous; it requires a catalytic amount of a nucleophilic activator to initiate the transfer of the CF₃ group. A source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), is commonly employed for this purpose.

The mechanism proceeds through the following key steps:

  • Activation: The catalytic fluoride ion attacks the silicon atom of TMSCF₃, forming a hypervalent pentacoordinate siliconate intermediate. This intermediate is the key to activating the otherwise stable reagent.

  • CF₃⁻ Transfer: The siliconate complex acts as the carrier, delivering the trifluoromethyl group as a nucleophile ("CF₃⁻") to the electrophilic carbonyl carbon of acetophenone. This nucleophilic attack forms a new carbon-carbon bond and generates a trifluoromethylated silyl-protected alkoxide intermediate.

  • Hydrolysis (Work-up): The reaction is quenched with an aqueous acid or water, which protonates the alkoxide to yield the final product, the tertiary alcohol this compound, and a trimethylsilanol byproduct.

This catalytic cycle ensures that only a substoichiometric amount of the activator is required, making the process efficient and reliable.

Mechanism_of_Trifluoromethylation cluster_0 Activation Step cluster_1 Nucleophilic Attack cluster_2 Hydrolysis TMSCF3 Me₃Si-CF₃ Intermediate [Me₃Si(F)CF₃]⁻ TMSCF3->Intermediate Nucleophilic Attack F_minus F⁻ (cat.) Acetophenone Ph(Me)C=O Intermediate->Acetophenone CF₃⁻ Transfer Alkoxide Ph(Me)C(CF₃)-O-SiMe₃ Acetophenone->Alkoxide H3O_plus H₃O⁺ Final_Product This compound Alkoxide->Final_Product Protonation

Mechanism of Nucleophilic Trifluoromethylation.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the principles established by Prakash, Olah, and Krishnamurti. It is designed as a self-validating workflow where successful execution yields the desired product with high fidelity.

Materials & Reagents:

  • Acetophenone

  • (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF), ~1.0 M solution in THF

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Workflow:

  • Reaction Setup:

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add acetophenone (1.0 eq).

    • Dissolve the acetophenone in anhydrous THF (approx. 0.2 M concentration).

    • Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition:

    • While stirring under an inert atmosphere, add the Ruppert-Prakash reagent (TMSCF₃, approx. 1.2-1.5 eq) dropwise to the cooled solution.

    • Following the addition of TMSCF₃, add the TBAF solution (approx. 0.05-0.1 eq) dropwise via syringe. An exothermic reaction may be observed. Maintain the internal temperature below 10°C.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting acetophenone is consumed.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of 1 M HCl.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by distillation under reduced pressure to yield pure this compound as a colorless oil or low-melting solid.

Experimental_Workflow start Setup: Acetophenone in Anhydrous THF under N₂ Atmosphere cool Cool to 0°C start->cool add_tmscf3 Add TMSCF₃ (1.2-1.5 eq) cool->add_tmscf3 add_tbaf Add TBAF (cat.) (Maintain T < 10°C) add_tmscf3->add_tbaf react Stir at 0°C, then warm to RT (Monitor by TLC/GC-MS) add_tbaf->react quench Quench with 1 M HCl react->quench extract Extract with Ether/EtOAc Wash with HCl, NaHCO₃, Brine quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify (Chromatography or Distillation) dry->purify product Pure this compound purify->product

Experimental workflow for synthesis.

Data Summary: Physicochemical Properties

A clear understanding of a compound's physical properties is essential for its application in further synthetic steps.

PropertyValue
CAS Number 426-54-0
Molecular Formula C₉H₉F₃O
Molecular Weight 190.16 g/mol
Appearance Colorless oil or solid
Boiling Point 81-83 °C at 3 mmHg
Density ~1.238 g/cm³
Refractive Index ~1.4656
pKa ~11.98 (Predicted)

Conclusion: A Foundational Discovery for Modern Medicine

The development of a reliable method for the synthesis of this compound was more than the discovery of a single molecule; it was a pivotal moment that unlocked the vast potential of α-trifluoromethylated alcohols for the broader scientific community. This compound serves as both a proof-of-concept for the utility of the Ruppert-Prakash reagent and as a versatile building block for the synthesis of more complex, biologically active molecules. The principles demonstrated in its synthesis are routinely applied today in drug discovery programs worldwide, underscoring the enduring impact of this foundational work on the development of next-generation therapeutics.

References

Navigating the Unknown: A Technical Guide to Elucidating the Mechanism of Action of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the current knowledge gap surrounding the mechanism of action of the fluorinated organic compound, 2-Phenyl-1,1,1-trifluoropropan-2-ol. While direct biological data for this specific molecule is limited in publicly accessible literature, its structural features—a trifluoromethyl group and a phenyl-substituted tertiary alcohol—provide a strong foundation for hypothesizing potential biological activities and for designing a comprehensive research strategy to uncover its pharmacological profile. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering a synthesis of relevant chemical principles, proposing potential mechanisms, and providing detailed, field-proven experimental protocols to systematically investigate its bioactivity. Our approach prioritizes scientific integrity, equipping researchers with the necessary tools to generate robust and validated data.

Introduction: The Enigma of a Structurally Privileged Scaffold

This compound is a unique molecule at the intersection of aromatic and fluorinated chemistry.[1][2] The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[3][4][5] These properties can significantly improve the pharmacokinetic and pharmacodynamic profile of a compound.[3][4][5] The tertiary alcohol moiety attached to a phenyl ring also presents a reactive center and a structural motif found in various biologically active compounds.

Despite these promising features, the specific mechanism of action of this compound remains largely unexplored in peer-reviewed literature. This guide, therefore, takes a foundational approach: we will first deconstruct the molecule's key structural components to build a hypothesis-driven framework for its potential biological roles. Subsequently, we will present a detailed, multi-tiered experimental plan designed to systematically probe these hypotheses and ultimately elucidate its mechanism of action.

Deconstruction of a Molecule: Building a Mechanistic Hypothesis

The structure of this compound suggests several avenues for biological interaction. The trifluoromethyl group, being highly electronegative, can alter the electronic properties of the molecule, potentially influencing its interaction with enzyme active sites or receptor binding pockets.[3][4][5] Furthermore, the lipophilic nature of the phenyl and trifluoromethyl groups may facilitate passage through cellular membranes.

Based on these characteristics and the known activities of structurally related compounds, we can propose several starting hypotheses for the mechanism of action of this compound:

  • Hypothesis 1: Enzyme Inhibition: The compound may act as an inhibitor of various enzymes, particularly esterases or other hydrolases, a known activity for some trifluoromethyl ketones.[6]

  • Hypothesis 2: Receptor Modulation: The molecule could bind to and modulate the activity of specific cellular receptors, a common mechanism for phenyl-containing compounds.

  • Hypothesis 3: Antimicrobial or Antiprotozoal Activity: The presence of the phenyl ring and the overall lipophilicity are features often associated with antimicrobial and antiprotozoal agents.[7][8]

  • Hypothesis 4: Ion Channel Modulation: The compound might interact with ion channels in cell membranes, a mechanism plausible for lipophilic molecules with polar functional groups.

The following sections will detail the experimental workflows required to test these hypotheses.

A Phased Approach to Mechanistic Investigation: Experimental Protocols

We propose a three-phased experimental approach, starting with broad phenotypic screening and progressively narrowing the focus to specific molecular targets and pathways.

Phase 1: Broad Phenotypic and Cytotoxicity Screening

The initial phase aims to identify any general biological activity and to determine the compound's toxicity profile, which is crucial for designing subsequent, more focused assays.

3.1. Cytotoxicity Assessment

A fundamental first step is to determine the concentration range at which this compound exhibits cytotoxic effects. The MTT assay is a reliable, colorimetric method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a representative human cell line (e.g., HEK293 or HepG2).

Materials:

  • This compound

  • Human cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with these various concentrations and a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 48 or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3.2. Broad-Spectrum Antimicrobial Screening

To investigate potential antimicrobial properties, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of representative bacteria and fungi.

Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of this compound against a panel of microorganisms.

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Fungal strains (e.g., C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Phase 2: Target-Based and Pathway-Specific Assays

Based on the results from Phase 1, more targeted assays can be designed. For instance, if the compound shows low cytotoxicity but hints of biological activity, exploring its effect on specific enzyme families or signaling pathways is the next logical step.

3.3. Kinase Inhibition Profiling

Given that many small molecule drugs target kinases, a broad kinase inhibition screen is a valuable next step.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To screen this compound against a panel of kinases to identify potential inhibitory activity.

Procedure:

  • Assay Setup: Utilize a commercial kinase profiling service or an in-house platform. These assays typically involve incubating the kinase, a substrate, ATP, and the test compound.

  • Detection: The amount of substrate phosphorylation is measured, which is inversely proportional to the inhibitory activity of the compound. Luminescence-based assays that measure the amount of ATP remaining are common.

  • Data Analysis: The percentage of inhibition at a given concentration is calculated. For any significant "hits," a dose-response curve is generated to determine the IC50 value.

3.4. Receptor Binding Assays

To test the hypothesis of receptor modulation, radioligand binding assays for a panel of common G-protein coupled receptors (GPCRs) can be performed.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine if this compound binds to a panel of selected receptors.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Binding Reaction: Incubate the membranes with a known radioligand for the receptor and varying concentrations of this compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Detection: Measure the radioactivity of the filter to quantify the amount of bound radioligand.

  • Data Analysis: A decrease in the amount of bound radioligand in the presence of the test compound indicates binding. A competition binding curve can be generated to determine the Ki (inhibitory constant).

Phase 3: In-depth Mechanistic and Validation Studies

If a specific target or pathway is identified in Phase 2, the final phase involves in-depth studies to validate the interaction and understand the downstream cellular consequences.

3.5. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the binding of this compound to a specific protein target within intact cells.

Procedure:

  • Cell Treatment: Treat intact cells with either the vehicle or this compound.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Proposed Data Summary for Initial Screening of this compound

Assay TypeCell Line / OrganismEndpointResult
CytotoxicityHEK293IC50 (µM)TBD
AntimicrobialE. coliMIC (µg/mL)TBD
AntimicrobialS. aureusMIC (µg/mL)TBD
AntimicrobialC. albicansMIC (µg/mL)TBD
Kinase InhibitionKinase Panel (e.g., 96 kinases)% Inhibition @ 10 µMTBD
Receptor BindingGPCR Panel% Displacement @ 10 µMTBD

Visualizing the Path Forward: Workflow Diagrams

To clearly illustrate the proposed research plan, the following workflow diagram is provided.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Pathway Analysis A Cytotoxicity Assay (MTT) C Kinase Inhibition Profiling A->C Low Cytotoxicity D Receptor Binding Assays A->D Low Cytotoxicity B Antimicrobial Screening (MIC) E Cellular Thermal Shift Assay (CETSA) C->E Kinase Hit Identified D->E Receptor Hit Identified F Downstream Signaling Analysis E->F Target Validated Start This compound Start->A Start->B

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The study of this compound presents an exciting opportunity to uncover novel biological activity. While its mechanism of action is currently unknown, its chemical structure provides a solid foundation for a hypothesis-driven investigation. The multi-phased experimental plan detailed in this guide offers a systematic and robust approach to characterizing its bioactivity, from broad phenotypic screening to specific target validation. The successful execution of these protocols will not only illuminate the pharmacological profile of this intriguing molecule but also provide a valuable framework for the investigation of other novel chemical entities.

References

Methodological & Application

The Versatile Role of 2-Phenyl-1,1,1-trifluoropropan-2-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic incorporation of fluorine-containing motifs is a paramount objective for researchers in pharmaceuticals, agrochemicals, and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated molecules highly sought after. Among the arsenal of fluorinated building blocks, 2-Phenyl-1,1,1-trifluoropropan-2-ol stands out as a versatile and valuable reagent. This application note provides a comprehensive guide to its applications, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Fluorinated Tertiary Alcohol

This compound, with the chemical formula C₉H₉F₃O, is a chiral tertiary alcohol distinguished by the presence of a trifluoromethyl group and a phenyl ring attached to the same stereocenter. This unique structural arrangement underpins its utility in two primary domains of organic synthesis: as a highly effective chiral solvating agent for the determination of enantiomeric excess by Nuclear Magnetic Resonance (NMR) spectroscopy, and as a robust building block for the synthesis of complex fluorine-containing molecules. The trifluoromethyl group's strong electron-withdrawing nature and the steric bulk of the phenyl group are key to its efficacy in these roles.

Section 1: A Powerful Tool for Chiral Analysis: this compound as a Chiral Solvating Agent

The accurate determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis.[1] NMR spectroscopy, in the presence of a chiral solvating agent (CSA), offers a rapid and non-destructive method for this analysis. This compound has emerged as a superior CSA due to its ability to form transient diastereomeric complexes with a wide range of chiral molecules, leading to discernible chemical shift differences (Δδ) in their NMR spectra.

The Principle of Chiral Recognition

The mechanism of chiral recognition relies on the formation of short-lived, diastereomeric solvates between the enantiomers of the analyte and the chiral solvating agent. These diastereomeric complexes are not mirror images and thus have different NMR spectra. The differential interactions, often involving hydrogen bonding and π-π stacking, lead to distinct chemical environments for the corresponding protons in the two enantiomers, resulting in the splitting of NMR signals. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the analyte.

Protocol 1: Determination of Enantiomeric Excess of a Chiral Alcohol using this compound as a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of a chiral secondary alcohol (e.g., 1-phenylethanol) using ¹H NMR spectroscopy and (R)- or (S)-2-Phenyl-1,1,1-trifluoropropan-2-ol as the chiral solvating agent.

Materials:

  • Racemic and enantiomerically enriched samples of the chiral alcohol analyte

  • (R)- or (S)-2-Phenyl-1,1,1-trifluoropropan-2-ol (enantiomerically pure)

  • Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)

  • High-resolution NMR spectrometer (≥400 MHz)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the chiral alcohol analyte in 0.5 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.

  • Addition of the Chiral Solvating Agent:

    • To the NMR tube containing the analyte solution, add 1.0 to 2.0 equivalents of enantiomerically pure this compound.

    • Gently shake the NMR tube to ensure thorough mixing.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Optimize spectral parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved proton signal of the analyte that shows clear separation into two distinct peaks or multiplets, corresponding to the two diastereomeric complexes. Protons alpha to the chiral center are often the most affected.

    • Integrate the two separated signals.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Expected Results:

Upon the addition of this compound, a singlet or multiplet in the spectrum of the racemic analyte should split into two distinct signals of equal intensity. For an enantiomerically enriched sample, the two signals will have unequal integrals, from which the ee can be calculated.

Causality Behind Experimental Choices:

  • Choice of Solvent: CDCl₃ and C₆D₆ are commonly used as they are excellent solvents for a wide range of organic molecules and are relatively non-interactive, allowing the subtle interactions between the analyte and the CSA to dominate.

  • Concentration: The concentrations of the analyte and CSA are kept in the millimolar range to ensure sufficient interaction for observable chemical shift differences without causing significant line broadening.

  • Stoichiometry of CSA: Using a slight excess of the CSA can help to drive the equilibrium towards the formation of the diastereomeric complexes, often leading to better signal separation.

Table 1: Representative Data for Enantiomeric Excess Determination

AnalyteChiral Solvating AgentSolventObserved Δδ (ppm) for α-H
1-Phenylethanol(R)-2-Phenyl-1,1,1-trifluoropropan-2-olCDCl₃0.05
2-Methyl-1-phenyl-1-propanol(S)-2-Phenyl-1,1,1-trifluoropropan-2-olC₆D₆0.08
N-Boc-Alanine methyl ester(R)-2-Phenyl-1,1,1-trifluoropropan-2-olCDCl₃0.04

Note: The magnitude of Δδ is dependent on the specific analyte, solvent, and temperature.

Section 2: A Versatile Fluorinated Synthon in Organic Synthesis

Beyond its role in chiral analysis, this compound serves as a valuable building block for the introduction of the trifluoromethyl-phenyl-carbinol moiety into larger, more complex molecules. This is particularly relevant in the synthesis of pharmaceutical intermediates and other bioactive compounds. The tertiary alcohol can be derivatized or used in reactions that proceed via a stabilized tertiary carbocation.

Friedel-Crafts Alkylation with N-Heterocycles

A notable application of this compound is in the Friedel-Crafts type alkylation of electron-rich aromatic and heteroaromatic compounds. In the presence of a strong acid, the tertiary alcohol can generate a stabilized tertiary carbocation, which then acts as the electrophile in the alkylation reaction.

Protocol 2: Triflic Acid-Promoted Friedel-Crafts Alkylation of Benzene with this compound

Objective: To synthesize 1,1,1-trifluoro-2,2-diphenylpropane via a Friedel-Crafts alkylation reaction.

Materials:

  • This compound

  • Benzene (anhydrous)

  • Trifluoromethanesulfonic acid (Triflic acid, TfOH)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL).

    • Add anhydrous benzene (5.0 mmol, 5 equivalents).

  • Reaction Execution:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add triflic acid (2.0 mmol, 2.0 equivalents) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Expected Product: 1,1,1-trifluoro-2,2-diphenylpropane.

Causality Behind Experimental Choices:

  • Triflic Acid: A strong Brønsted acid is required to protonate the hydroxyl group and facilitate its departure as a good leaving group (water), thereby generating the tertiary carbocation.

  • Anhydrous Conditions: The reaction is sensitive to water, which can quench the carbocation intermediate and prevent the desired alkylation.

  • Excess Benzene: Benzene serves as both a reactant and a solvent, and using it in excess helps to drive the reaction to completion.

Diagram 1: Workflow for the Friedel-Crafts Alkylation

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Benzene in anhydrous DCM cool Cool to 0 °C start->cool add_acid Add Triflic Acid dropwise cool->add_acid stir Stir at 0 °C then warm to RT add_acid->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with NaHCO₃ (aq) monitor->quench Upon Completion extract Extract with DCM quench->extract dry Dry over MgSO₄ extract->dry purify Purify by Column Chromatography dry->purify

References

Application Note: 2-Phenyl-1,1,1-trifluoropropan-2-ol as a High-Performance Chiral Solvating Agent for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The determination of enantiomeric purity is a critical step in the development of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry dictates biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with a Chiral Solvating Agent (CSA), offers a rapid, non-destructive, and highly accurate method for quantifying enantiomeric excess (e.e.). This guide provides a detailed technical overview and experimental protocols for the application of 2-Phenyl-1,1,1-trifluoropropan-2-ol as a versatile and effective CSA. We will explore the underlying principles of chiral recognition, provide step-by-step procedures for sample preparation and data acquisition, and offer insights into data interpretation for robust and reliable results.

Introduction: The Role of Chiral Solvating Agents in NMR

Enantiomers, being stereoisomers that are non-superimposable mirror images, are indistinguishable in an achiral environment, exhibiting identical physical properties, including NMR spectra. The primary strategy to overcome this limitation is to introduce a chiral auxiliary that interacts with the enantiomeric analyte to form transient diastereomeric complexes.[1][2] These diastereomeric solvates possess distinct physical properties, and critically, their constituent nuclei experience different magnetic environments. This results in the separation of previously overlapping (isochronous) signals in the NMR spectrum, a phenomenon known as enantiomeric shift difference (ΔΔδ).[3]

This compound stands out as a potent CSA due to its unique structural features:

  • Acidic Hydroxyl Proton: The electron-withdrawing trifluoromethyl (-CF₃) group significantly increases the acidity of the tertiary alcohol proton, making it an excellent hydrogen-bond donor.[4]

  • Aromatic Phenyl Ring: Provides a site for π-π stacking interactions with aromatic or unsaturated moieties in the analyte.

  • Steric Bulk and Defined Chirality: The fixed stereocenter and surrounding groups create a well-defined chiral pocket, forcing specific orientations upon complexation.

  • Trifluoromethyl Group: This group is not only electron-withdrawing but also offers potential for weak interactions (e.g., CH⋯F) that can contribute to the stability and differentiation of the diastereomeric complexes.[5][6]

These features allow it to effectively resolve a wide range of chiral compounds, including amines, alcohols, esters, and amides.[7][8]

Mechanism of Chiral Recognition

The enantiodiscrimination by this compound is predicated on the formation of short-lived diastereomeric solvates in solution.[9] The differential chemical shifts arise from the subtle yet significant differences in the geometry and stability of these complexes. For a given pair of enantiomers, say (R)- and (S)-analyte, interaction with a single enantiomer of the CSA, for instance (R)-2-phenyl-1,1,1-trifluoropropan-2-ol, leads to two distinct complexes: (R,R) and (R,S).

The primary intermolecular forces governing the formation of these solvates include:

  • Hydrogen Bonding: A strong hydrogen bond typically forms between the acidic OH of the CSA and a Lewis basic site on the analyte (e.g., the nitrogen of an amine, the oxygen of a sulfoxide, or the carbonyl of an ester).[7]

  • π-π Stacking: Interaction between the phenyl ring of the CSA and an aromatic ring on the analyte.

  • Steric Repulsion: Unfavorable steric clashes between bulky groups on the CSA and the analyte can destabilize one diastereomeric complex relative to the other.

The combination of these interactions results in a "three-point interaction model" (though not always strictly required) that locks the analyte into a specific average conformation relative to the CSA. The differing geometries of the (R,R) and (R,S) complexes cause specific protons on the analyte to be positioned differently with respect to the CSA's anisotropic phenyl ring, leading to the observed chemical shift non-equivalence.

G cluster_RR (R)-CSA with (R)-Analyte (More Stable) cluster_RS (R)-CSA with (S)-Analyte (Less Stable) CSA_R1 (R)-CSA H_Bond_RR Strong H-Bond CSA_R1->H_Bond_RR Pi_Stack_RR Favorable π-π Stacking CSA_R1->Pi_Stack_RR Steric_RR Minimal Steric Clash Analyte_R (R)-Analyte Analyte_R->H_Bond_RR Analyte_R->Pi_Stack_RR CSA_R2 (R)-CSA H_Bond_RS Strong H-Bond CSA_R2->H_Bond_RS Pi_Stack_RS Weak π-π Stacking CSA_R2->Pi_Stack_RS Steric_RS Significant Steric Clash CSA_R2->Steric_RS Analyte_S (S)-Analyte Analyte_S->H_Bond_RS Analyte_S->Pi_Stack_RS Analyte_S->Steric_RS

References

Application Note: Determination of Enantiomeric Excess using 2-Phenyl-1,1,1-trifluoropropan-2-ol (PFTPO) via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate determination of enantiomeric excess (ee) is a critical task in asymmetric synthesis, pharmaceutical development, and materials science.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-Phenyl-1,1,1-trifluoropropan-2-ol (PFTPO) as a chiral solvating agent (CSA) for the determination of enantiomeric excess by Nuclear Magnetic Resonance (NMR) spectroscopy.[3] This direct method relies on the formation of transient, non-covalent diastereomeric complexes that exhibit distinct chemical shifts, allowing for straightforward quantification of enantiomers.[1][4] We present the underlying principles, detailed experimental protocols for sample preparation and data acquisition, and guidance on data analysis and interpretation.

Introduction: The Principle of Chiral Recognition by NMR

Enantiomers, being non-superimposable mirror images, are isochronous in a standard achiral NMR environment, meaning their corresponding nuclei resonate at identical frequencies.[1] To differentiate them, it is necessary to introduce a chiral environment that converts the enantiomeric pair into a pair of diastereomers. While chiral derivatizing agents (CDAs) form stable covalent bonds to achieve this, chiral solvating agents (CSAs) offer a simpler, non-destructive alternative by forming transient, diastereomeric solvates through non-covalent interactions like hydrogen bonding and dipole-dipole interactions.[1][5][6]

This compound (PFTPO) , a type of trifluoromethyl carbinol, is a highly effective CSA for a broad range of analytes, including amines, alcohols, carboxylic acids, and oxazolines.[3][7][8] The key to its efficacy lies in its structure:

  • A Chiral Center: The quaternary carbon bonded to the hydroxyl, phenyl, methyl, and trifluoromethyl groups provides the necessary stereogenic center for chiral recognition.

  • An Acidic Hydroxyl Proton: This proton readily participates in hydrogen bonding with basic sites on the analyte (e.g., the nitrogen of an amine or the oxygen of a carboxyl group).

  • A Phenyl Group: Allows for potential π-π stacking interactions with aromatic moieties in the analyte.

  • A Trifluoromethyl (CF₃) Group: This strongly electron-withdrawing group enhances the acidity of the hydroxyl proton, promoting stronger interaction with the analyte. Crucially, it provides a sensitive ¹⁹F NMR probe, which often exhibits a large chemical shift dispersion, simplifying spectral analysis.[3]

When a scalemic (enantiomerically enriched) mixture of an analyte is mixed with an enantiopure sample of PFTPO (e.g., (R)-PFTPO), two transient diastereomeric complexes are formed: (R)-PFTPO-(R)-Analyte and (R)-PFTPO-(S)-Analyte. These complexes are no longer mirror images and exist in different chemical environments, leading to the resolution of previously overlapping signals in the NMR spectrum. The ratio of the integrated areas of these resolved signals directly corresponds to the enantiomeric ratio of the analyte.[9]

Causality of Experimental Choices: Optimizing Enantiodiscrimination

The degree of spectral separation (Δδ), or enantiodiscrimination, is not guaranteed and depends on several factors. A rational approach to method development is crucial for achieving baseline-resolved signals necessary for accurate integration.

ParameterRationale and Field-Proven Insights
Solvent The choice of solvent is critical as it can compete with the CSA for interaction sites on the analyte. Non-polar, aprotic solvents such as deuterated chloroform (CDCl₃), dichloromethane (CD₂Cl₂), or benzene-d₆ (C₆D₆) are highly recommended. These solvents minimize competitive hydrogen bonding, maximizing the interaction between PFTPO and the analyte. Aromatic solvents like C₆D₆ can further enhance spectral dispersion through the aromatic solvent-induced shift (ASIS) effect.
Concentration The equilibrium between free and complexed species is concentration-dependent. A typical starting point is an analyte concentration of 10-20 mM .[10] The CSA-to-analyte molar ratio should be optimized. A ratio of 1:1 is a good starting point, but an excess of the CSA (e.g., 2-5 equivalents ) is often required to push the equilibrium towards the formation of the diastereomeric complexes, thereby maximizing the observed chemical shift difference (Δδ).[6]
Temperature NMR experiments are typically run at ambient temperature (e.g., 298 K).[10] Lowering the temperature can sometimes improve signal resolution by slowing down the exchange rate between the free and complexed states and shifting the equilibrium towards complex formation. However, this can also lead to signal broadening. Therefore, temperature variation should be explored if baseline resolution is not achieved under standard conditions.
Choice of Nucleus (¹H vs. ¹⁹F) ¹⁹F NMR: This is often the preferred nucleus when using PFTPO. The CF₃ group of PFTPO provides a singlet in the absence of coupling, and the large chemical shift range of ¹⁹F NMR often results in greater Δδ values compared to ¹H NMR, making quantification easier and more accurate.[3] ¹H NMR: This is also a viable and readily accessible option. Protons on the analyte close to the site of interaction with PFTPO are most likely to show resolvable signals. For example, the α-proton of a chiral amine or alcohol is an excellent candidate for observation.
Experimental Protocols

Safety Precaution: Always handle deuterated solvents and chemical reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 3.1: General Sample Preparation

This protocol describes the preparation of an NMR sample for ee determination.

  • Analyte Preparation: Accurately weigh approximately 5-10 mg of the chiral analyte into a clean, dry vial.

  • Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial to dissolve the analyte.

  • Initial Spectrum (Optional but Recommended): Acquire a standard ¹H NMR spectrum of the analyte alone. This serves as a reference to identify which analyte signals are most affected by the addition of the CSA.

  • CSA Addition: Prepare a stock solution of enantiopure PFTPO in the same deuterated solvent or add the CSA directly. Add a pre-determined molar equivalent of PFTPO (e.g., 2 equivalents relative to the analyte) to the analyte solution.

  • Mixing and Transfer: Gently swirl the vial to ensure thorough mixing. Transfer the solution to a clean 5 mm NMR tube.

  • Final Volume: Ensure the final volume is sufficient for your NMR spectrometer's requirements (typically ~0.6 mL).

Protocol 3.2: NMR Data Acquisition

The following workflow outlines the steps for acquiring high-quality NMR data suitable for ee analysis.

G cluster_0 NMR Acquisition Workflow A Insert Sample & Lock B Tune & Match Probe A->B Standard procedure C Shim Magnet Coils B->C Optimize B₀ homogeneity D Set Acquisition Parameters (e.g., SW, NS, D1) C->D Define experiment E Acquire Spectrum (¹H or ¹⁹F) D->E Start acquisition F Process Data (FT, Phase, Baseline) E->F Post-acquisition

Caption: Standard workflow for NMR data acquisition.

Recommended ¹H NMR Parameters:

  • Number of Scans (NS): 16 to 64 (analyte concentration dependent)

  • Relaxation Delay (D1): 2-5 seconds (ensure full relaxation for accurate integration)

  • Spectral Width (SW): Centered on the region of interest with sufficient width (~12 ppm)

  • Acquisition Time (AT): At least 2 seconds

Recommended ¹⁹F NMR Parameters:

  • Number of Scans (NS): 64 to 256

  • Relaxation Delay (D1): 2-5 seconds

  • Spectral Width (SW): A wider spectral width may be necessary (50 ppm), centered around the expected CF₃ signal ( -75 to -80 ppm).

Data Analysis and Enantiomeric Excess Calculation

Once a high-quality spectrum is obtained, the final step is to process the data and calculate the enantiomeric excess.

4.1 Data Processing Workflow

G cluster_1 Data Processing & Calculation P1 Identify Resolved Signals (Diastereomeric Pair) P2 Perform Manual Integration P1->P2 Select peaks P3 Define Integral Regions (Ensure baseline separation) P2->P3 Set boundaries P4 Calculate ee (%) P3->P4 Use formula

Caption: Workflow for processing NMR data to determine ee.

4.2 Calculation

The enantiomeric excess (ee) is calculated from the integration values (I) of the resolved signals corresponding to the major and minor enantiomers.

Formula: ee (%) = [ (I_major - I_minor) / (I_major + I_minor) ] * 100

Example Calculation: If the integration of the signal for the major enantiomer is 9.50 and for the minor enantiomer is 0.50:

  • ee (%) = [ (9.50 - 0.50) / (9.50 + 0.50) ] * 100

  • ee (%) = [ 9.00 / 10.00 ] * 100

  • ee (%) = 90%

This corresponds to an enantiomeric ratio (er) of 95:5.

Self-Validating Systems and Best Practices

To ensure the trustworthiness and accuracy of the results, the protocol must be self-validating.

  • Use of Both CSA Enantiomers: If available, running the experiment with both (R)-PFTPO and (S)-PFTPO is the gold standard for validation. The pattern of chemical shifts should invert. For example, if the (R)-analyte signal is downfield of the (S)-analyte signal with (R)-PFTPO, it should be upfield of the (S)-analyte signal with (S)-PFTPO. This confirms that the observed splitting is due to true chiral recognition.[11]

  • Analysis of Racemic and Enantiopure Samples: Before analyzing an unknown sample, it is best practice to test the method on a known racemic (1:1) sample and a known enantiopure sample of the analyte. The racemic sample should give two signals of equal integration, confirming the method's ability to resolve the enantiomers. The enantiopure sample should give only one signal, confirming that no artifacts or impurities are being mistaken for the minor enantiomer.

  • Cross-Validation: Whenever possible, results should be confirmed by an orthogonal technique, such as chiral HPLC or GC, to ensure accuracy.[5]

Application Example: ee Determination of a Chiral Amine

This section provides a hypothetical example of using (R)-PFTPO to determine the ee of a chiral primary amine, 1-phenylethylamine.

Analyte: 1-Phenylethylamine (R/S mixture) CSA: (R)-2-Phenyl-1,1,1-trifluoropropan-2-ol Solvent: CDCl₃ Observation Nucleus: ¹H

SampleAnalyteCSAObserved α-H Shift (ppm)IntegrationCalculated ee (%)
1 (Racemic)rac-Amine2 eq (R)-PFTPOδ = 4.15 (q), 4.18 (q)1.00 : 1.000%
2 (Enriched)R/S-Amine2 eq (R)-PFTPOδ = 4.15 (q), 4.18 (q)1.00 : 3.0050%
3 (Enantiopure)(S)-Amine2 eq (R)-PFTPOδ = 4.18 (q)->99%

In this example, the quartet signal for the α-proton of the amine splits into two distinct quartets upon addition of (R)-PFTPO. By integrating these two signals in the unknown enriched sample (Sample 2), the enantiomeric excess is readily determined to be 50%.

Conclusion

The use of this compound as a chiral solvating agent provides a rapid, reliable, and non-destructive method for determining the enantiomeric excess of a wide variety of chiral molecules by NMR spectroscopy. By following the detailed protocols and understanding the principles behind the experimental choices outlined in this note, researchers can confidently implement this powerful analytical technique. The method's simplicity, requiring only the addition of the CSA to the analyte solution, makes it a valuable alternative and complement to chromatographic techniques.

References

protocol for using 2-Phenyl-1,1,1-trifluoropropan-2-ol in NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Chiral Analysis Using 2-Phenyl-1,1,1-trifluoropropan-2-ol in NMR Spectroscopy

Introduction: The Imperative of Chiral Discrimination

In the fields of chemical synthesis, drug development, and materials science, the stereochemistry of a molecule is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and physiological effects. Consequently, the ability to accurately and efficiently determine the enantiomeric purity of a sample is a critical analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical analysis, is inherently insensitive to chirality in an achiral environment, as enantiomers are isochronous and produce identical spectra.

To overcome this limitation, chiral solvating agents (CSAs) are employed to create a chiral environment directly within the NMR tube.[1] These agents form transient, diastereomeric complexes with the enantiomers of an analyte through non-covalent interactions.[2] This association breaks the magnetic equivalence of the enantiomers, leading to discernible differences in their chemical shifts (chemical shift non-equivalence, Δδ), which allows for the direct quantification of enantiomeric excess (ee).[3][4]

This application note provides a detailed protocol and technical insights for the use of this compound as a versatile and effective chiral solvating agent for NMR spectroscopy. We will delve into the principles of its operation, its scope of application, and step-by-step methodologies for both ¹H and ¹⁹F NMR analysis.

Principle of Chiral Recognition

The efficacy of a Chiral Solvating Agent hinges on its ability to form short-lived diastereomeric complexes with the analyte's enantiomers.[5] this compound, a chiral tertiary alcohol, leverages several key molecular features to achieve this differentiation:

  • Hydrogen Bonding: The hydroxyl (-OH) group acts as a hydrogen bond donor, interacting with Lewis basic sites on the analyte (e.g., the nitrogen of an amine, the oxygen of a carbonyl group).[6]

  • π-π Stacking: The phenyl group provides a site for aromatic π-π interactions with analytes that also contain aromatic rings.

  • Dipole-Dipole Interactions: The highly electronegative trifluoromethyl (-CF₃) group creates a strong dipole, contributing to the overall interaction potential.

  • Steric Repulsion: The specific three-dimensional arrangement of these groups leads to sterically distinct pockets for the two enantiomers of the analyte, resulting in different average magnetic environments for the corresponding nuclei.

These differing interactions result in two transient diastereomeric complexes, [(R)-Analyte • (S)-CSA] and [(S)-Analyte • (S)-CSA], which are energetically different and thus spectroscopically distinct.

G cluster_0 Analyte Enantiomers cluster_1 Chiral Solvating Agent cluster_2 Transient Diastereomeric Complexes cluster_3 NMR Observation RA (R)-Analyte R_CSA Complex 1 [(R)-Analyte • (S)-CSA] RA->R_CSA Interaction SA (S)-Analyte S_CSA Complex 2 [(S)-Analyte • (S)-CSA] SA->S_CSA Interaction CSA (S)-2-Phenyl-1,1,1- trifluoropropan-2-ol CSA->R_CSA CSA->S_CSA NMR Distinct Chemical Shifts (δ₁ ≠ δ₂) R_CSA->NMR Yields Signal at δ₁ S_CSA->NMR Yields Signal at δ₂

Caption: Mechanism of chiral recognition using a CSA in NMR.

Scope and Applications

Trifluoromethyl-containing carbinols are effective CSAs for a wide range of functional groups.[7] The specific structural attributes of this compound make it suitable for the enantiodiscrimination of various classes of chiral compounds.

Analyte ClassKey Interaction SiteSuitable Nuclei for Analysis
Amines (Primary, Secondary) Lone pair on Nitrogen¹H (α-proton), ¹⁹F (if fluorinated)[8]
Alcohols (Primary, Secondary) Lone pair on Oxygen¹H (carbinol proton)[9][10]
Carboxylic Acids Carbonyl Oxygen¹H (α-proton)[6][11][12]
Amides & Esters Carbonyl Oxygen¹H (proximal protons)
Sulfoxides Sulfinyl Oxygen¹H (α-protons)
Epoxides Epoxide Oxygen¹H (epoxide protons)

Detailed Experimental Protocols

The success of chiral analysis by NMR is highly dependent on proper sample preparation.[13] The following protocols provide a robust starting point for using this compound.

Protocol 3.1: General ¹H NMR Sample Preparation

This protocol outlines the direct mixing of the analyte and the CSA in an NMR tube.[14]

Materials:

  • Analyte (racemic or enantioenriched sample)

  • This compound (enantiomerically pure)

  • High-quality 5 mm NMR tube[15]

  • Deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂)

  • Volumetric glassware and/or analytical balance

Procedure:

  • Analyte Preparation: Accurately weigh 5-10 mg of the chiral analyte into a clean, dry vial.[16]

  • Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent. Non-polar solvents are often preferred as they can enhance the weak intermolecular interactions necessary for discrimination.[8] Ensure the analyte is fully dissolved.

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This step is critical to remove any particulate matter, which can degrade spectral resolution.[15]

  • Reference Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone. This serves as a baseline.

  • CSA Addition: Prepare a stock solution of this compound or add it directly. Start by adding approximately 1.0 to 1.5 molar equivalents of the CSA relative to the analyte.

  • Mixing: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Shimming the sample carefully is crucial for resolving small chemical shift differences.

ParameterRecommended ValueRationale
Analyte Concentration 10-20 mMBalances signal-to-noise with potential line broadening at high concentrations.
CSA:Analyte Molar Ratio 1:1 to 5:1Higher ratios can increase the observed Δδ, but may cause line broadening. Titration is recommended for optimization.
Solvent CDCl₃, C₆D₆Non-polar solvents promote the key non-covalent interactions.
Temperature 25 °C (Room Temp)Lower temperatures can sometimes improve resolution by favoring complex formation, but may also cause line broadening.[9]
Protocol 3.2: ¹⁹F NMR for Enhanced Chiral Analysis

The trifluoromethyl group offers a powerful and often superior alternative for chiral analysis due to the inherent advantages of the ¹⁹F nucleus.[17]

Advantages of ¹⁹F NMR:

  • Wide Chemical Shift Range: Reduces the likelihood of signal overlap.

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio (similar to ¹H).

  • No Background Signal: ¹⁹F is 100% abundant, and there are no naturally occurring background signals in typical organic samples.

Procedure: The sample preparation is identical to that described in Protocol 3.1 . The key difference is in the data acquisition.

  • Prepare the sample as outlined above.

  • On the NMR spectrometer, select the ¹⁹F nucleus for observation.

  • Acquire a ¹⁹F{¹H} (proton-decoupled) spectrum. This simplifies the spectrum by removing couplings to protons, resulting in sharp singlets for the -CF₃ group of the diastereomeric complexes.

  • The chemical shift non-equivalence (Δδ) of the -CF₃ signal is often significantly larger than that observed for protons, allowing for more accurate integration.[18]

Caption: General workflow for ee determination using a CSA.

Data Analysis and Interpretation

Once a spectrum with baseline-resolved signals for the two enantiomers is obtained, the enantiomeric excess (ee) can be calculated.

  • Identify Resolved Peaks: Locate a pair of signals corresponding to the same nucleus (e.g., an α-proton in ¹H NMR or the -CF₃ group in ¹⁹F NMR) that has been split into two distinct peaks.

  • Integration: Carefully integrate the area of both peaks. Let the integrals be I_major (for the major enantiomer) and I_minor (for the minor enantiomer).

  • Calculation: Use the following formula to determine the enantiomeric excess:

    ee (%) = [ (I_major - I_minor) / (I_major + I_minor) ] x 100

The magnitude of the chemical shift non-equivalence (ΔΔδ = |δ_major - δ_minor|) is a measure of the CSA's effectiveness for that specific analyte and set of conditions.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
No signal splitting observed. 1. Insufficient CSA concentration.2. Weak interaction between CSA and analyte.3. Inappropriate solvent.1. Increase the molar ratio of CSA to analyte incrementally (e.g., 2:1, 3:1).2. Change to a less polar solvent (e.g., from CDCl₃ to C₆D₆).3. Acquire the spectrum at a lower temperature to favor complex formation.
Poor resolution / Broad peaks. 1. Sample concentration is too high.2. Presence of particulate matter.3. Poor magnetic field homogeneity (shimming).1. Dilute the sample.2. Re-filter the sample carefully.3. Re-shim the sample meticulously.
Overlapping signals. 1. Small ΔΔδ value.2. Complex spectrum of the analyte.1. Try acquiring a ¹⁹F NMR spectrum, which often gives larger separation.2. Acquire the spectrum on a higher-field NMR spectrometer.3. Vary the solvent or temperature to maximize separation.

Conclusion

This compound is a valuable chiral solvating agent for the rapid and convenient determination of enantiomeric purity by NMR spectroscopy. Its ability to engage in multiple non-covalent interactions, combined with the powerful diagnostic handle of the trifluoromethyl group for ¹⁹F NMR, makes it applicable to a diverse range of chiral analytes. By following the detailed protocols and optimization strategies outlined in this guide, researchers, scientists, and drug development professionals can effectively implement this technique to obtain reliable and accurate measurements of enantiomeric excess, accelerating research and ensuring stereochemical quality control.

References

Application Notes and Protocols: 2-Phenyl-1,1,1-trifluoropropan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trifluoromethyl Group in Drug Design

In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing moieties is a well-established strategy to enhance the pharmacological profile of drug candidates. Among these, the trifluoromethyl (-CF3) group holds a privileged position.[1][2] Its unique electronic properties and steric profile can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of a trifluoromethyl group can lead to improved oral bioavailability, increased potency, and a reduced rate of oxidative metabolism, thereby extending the half-life of a drug.[2] 2-Phenyl-1,1,1-trifluoropropan-2-ol, a chiral tertiary alcohol, is an exemplary building block that embodies the advantageous properties of the trifluoromethyl group, offering a versatile platform for the synthesis of novel therapeutic agents.

Physicochemical Properties and Their Implications in Medicinal Chemistry

This compound possesses a unique combination of a bulky phenyl ring, a chiral center, and a highly electronegative trifluoromethyl group. This amalgamation of structural features imparts specific physicochemical properties that are highly desirable in drug design.

PropertyValue/DescriptionImplication in Medicinal Chemistry
Molecular Formula C₉H₉F₃OProvides a compact scaffold for further elaboration.
Molecular Weight 190.16 g/mol Falls within the range of "lead-like" molecules.
Lipophilicity (LogP) ~2.4 (estimated)The trifluoromethyl group increases lipophilicity, potentially enhancing membrane permeability.
Chirality Contains a stereocenterAllows for the synthesis of enantiomerically pure compounds, which is crucial as different enantiomers can have vastly different biological activities and toxicological profiles.[3]
Hydrogen Bond Donor The hydroxyl groupCan participate in hydrogen bonding interactions with biological targets.
Metabolic Stability HighThe strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation.[2]

Applications in Medicinal Chemistry

While direct applications of this compound in marketed drugs are not extensively documented, its structural motif and the principles it represents are central to the design of numerous bioactive molecules. Its utility can be categorized into two main areas: as a chiral building block for the synthesis of complex molecules and, conceptually, as a chiral auxiliary to control stereochemistry in asymmetric synthesis.

Chiral Building Block for Bioactive Molecules

The enantiomerically pure forms of this compound serve as valuable starting materials for the synthesis of more complex molecules with defined stereochemistry. The trifluoromethylated carbinol moiety is a key feature in several classes of biologically active compounds.

a) Synthesis of Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogs:

The 2-arylpropionic acid motif is central to many NSAIDs. The synthesis of fluorinated analogs, such as 2-aryl-2-fluoropropionic acids, has been explored to create non-epimerizable mimics of these drugs.[4] While not a direct derivative, the synthesis of such compounds highlights the value of the α-trifluoromethyl-α-aryl carbinol scaffold in modifying known pharmacophores.

b) Precursor to Novel Heterocyclic Compounds:

The hydroxyl group of this compound can be readily derivatized or replaced to construct various heterocyclic systems, which are ubiquitous in medicinal chemistry. For instance, the core structure can be incorporated into quinoline or thiazole scaffolds, which have shown a wide range of biological activities, including anticancer and antimicrobial properties.

Chiral Auxiliary in Asymmetric Synthesis (Conceptual Application)

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[2] While specific literature on this compound as a chiral auxiliary is limited, its structural features—a bulky phenyl group and a defined stereocenter—are characteristic of effective chiral auxiliaries.[5]

The underlying principle is that the chiral auxiliary creates a diastereomeric intermediate that biases the approach of a reagent to a prochiral center, leading to the preferential formation of one stereoisomer. After the desired stereocenter is set, the auxiliary can be cleaved and ideally recycled.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its potential application in the synthesis of a derivative.

Protocol 1: Asymmetric Synthesis of (S)-2-Phenyl-1,1,1-trifluoropropan-2-ol via Grignard Reaction with a Chiral Ligand

This protocol is adapted from general methods for the asymmetric addition of Grignard reagents to ketones, a plausible and efficient route to the target molecule.

Objective: To synthesize enantiomerically enriched (S)-2-Phenyl-1,1,1-trifluoropropan-2-ol.

Materials:

  • 2,2,2-Trifluoroacetophenone

  • Methylmagnesium bromide (MeMgBr) in diethyl ether

  • (-)-Sparteine (as a chiral ligand)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Ligand and Substrate Addition:

    • To the flask, add a solution of (-)-sparteine (1.1 equivalents) in anhydrous diethyl ether.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of 2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous diethyl ether to the stirred solution of the chiral ligand.

  • Grignard Reagent Addition:

    • Add methylmagnesium bromide (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford (S)-2-Phenyl-1,1,1-trifluoropropan-2-ol.

    • Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Diagram of the Synthetic Workflow:

G cluster_setup Reaction Setup cluster_reaction Asymmetric Grignard Addition cluster_workup Work-up and Purification A Flame-dried flask under N2 B Add (-)-Sparteine in Et2O A->B C Cool to -78 °C B->C D Add 2,2,2-Trifluoroacetophenone C->D E Add MeMgBr dropwise D->E F Stir for 4-6 hours at -78 °C E->F G Quench with aq. NH4Cl F->G H Extract with Et2O G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Workflow for the asymmetric synthesis of (S)-2-Phenyl-1,1,1-trifluoropropan-2-ol.

Protocol 2: Derivatization to a Phenyl Ether Analog

This protocol describes a general method for the synthesis of an ether derivative, which could be a precursor to a bioactive molecule.

Objective: To synthesize 1,1,1-trifluoro-2-phenoxy-2-phenylpropane from this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Iodobenzene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

Procedure:

  • Alkoxide Formation:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Nucleophilic Substitution:

    • Add iodobenzene (1.1 equivalents) to the reaction mixture.

    • Heat the reaction to 60-70 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired phenyl ether.

Diagram of the Derivatization Pathway:

G Start This compound Alkoxide Formation of Alkoxide (NaH, DMF) Start->Alkoxide Substitution Nucleophilic Substitution (Iodobenzene) Alkoxide->Substitution Product 1,1,1-Trifluoro-2-phenoxy-2-phenylpropane Substitution->Product

Caption: Synthetic pathway for the derivatization of this compound.

Conclusion and Future Perspectives

This compound is a valuable chiral building block that leverages the beneficial properties of the trifluoromethyl group for applications in medicinal chemistry. While its direct incorporation into marketed drugs is not yet widespread, its utility as a scaffold for the synthesis of novel bioactive molecules is evident. The development of efficient asymmetric syntheses for this compound is crucial for unlocking its full potential. Future research will likely focus on the exploration of its derivatives as novel therapeutic agents and the application of its chiral scaffold in asymmetric catalysis. The continued interest in fluorinated molecules in drug discovery ensures that building blocks like this compound will remain at the forefront of medicinal chemistry research.

References

Application Notes and Protocols: 2-Phenyl-1,1,1-trifluoropropan-2-ol as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the trifluoromethyl (-CF3) group is of paramount importance due to its unique electronic properties, metabolic stability, and ability to enhance binding affinity.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of 2-phenyl-1,1,1-trifluoropropan-2-ol, a valuable tertiary trifluoromethyl carbinol, as a key building block in the construction of complex pharmaceutical intermediates. We will explore its synthesis via nucleophilic trifluoromethylation and demonstrate its potential application in the synthesis of pharmacologically relevant scaffolds, drawing parallels to the synthesis of established therapeutic agents.

The Trifluoromethyl Group: A Privileged Moiety in Drug Design

The trifluoromethyl group is often considered a "super functional group" in drug discovery. Its introduction into a lead compound can dramatically improve a range of properties essential for therapeutic efficacy:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased half-life and reduced drug dosage.[1]

  • Lipophilicity and Bioavailability: The -CF3 group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and improve its oral bioavailability.

  • Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the acidity or basicity of nearby functional groups, leading to stronger interactions with biological targets such as enzymes and receptors.

  • Conformational Control: The steric bulk of the -CF3 group can influence the conformation of a molecule, locking it into a bioactive conformation.

The trifluoromethyl carbinol motif, in particular, is found in a number of bioactive molecules and serves as a versatile synthetic handle for further molecular elaboration.[2][3][4]

Synthesis of this compound: A Detailed Protocol

The most direct and efficient method for the synthesis of this compound is the nucleophilic trifluoromethylation of acetophenone using trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent.[5][6] This reaction is typically initiated by a catalytic amount of a fluoride source.

Reaction Principle

The reaction proceeds via the activation of TMSCF3 by a nucleophilic catalyst (e.g., fluoride ions) to generate a reactive trifluoromethyl anion equivalent. This species then attacks the electrophilic carbonyl carbon of acetophenone. The resulting alkoxide is subsequently trapped by the silyl group to form a stable silyl ether, which is then hydrolyzed upon acidic workup to yield the desired tertiary alcohol.[4][5]

G cluster_synthesis Synthesis of this compound Acetophenone Acetophenone Intermediate Silyl Ether Intermediate Acetophenone->Intermediate Nucleophilic Trifluoromethylation TMSCF3 TMSCF3 (Ruppert-Prakash Reagent) TMSCF3->Intermediate Catalyst Fluoride Source (e.g., TBAF) Catalyst->Intermediate Initiation Product This compound Intermediate->Product Hydrolysis Workup Acidic Workup (e.g., HCl) Workup->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Nucleophilic Trifluoromethylation of Acetophenone

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )GradeSupplier
AcetophenoneC₈H₈O120.15ReagentSigma-Aldrich
Trimethyl(trifluoromethyl)silane (TMSCF3)C₄H₉F₃Si142.20ReagentSigma-Aldrich
Tetrabutylammonium fluoride (TBAF)(C₄H₉)₄NF261.471.0 M in THFSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11DriSolv®MilliporeSigma
Hydrochloric Acid (HCl)HCl36.461 M aqueousFisher Scientific
Diethyl Ether(C₂H₅)₂O74.12ACS GradeVWR
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Laboratory-
Brine (Saturated NaCl solution)NaCl58.44Laboratory-
Anhydrous Magnesium SulfateMgSO₄120.37AnhydrousAcros Organics

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add acetophenone (1.20 g, 10.0 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, 40 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add trimethyl(trifluoromethyl)silane (TMSCF3, 2.13 g, 2.2 mL, 15.0 mmol, 1.5 equiv) via syringe.

  • Initiation: Slowly add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 0.5 mL, 0.5 mmol, 0.05 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

  • Quenching and Hydrolysis: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of 1 M hydrochloric acid (20 mL). Stir vigorously for 30 minutes to ensure complete hydrolysis of the intermediate silyl ether.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 to 90:10 hexane:ethyl acetate gradient) to afford this compound as a colorless oil.

Expected Yield and Characterization:

  • Yield: 75-85%

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.60-7.55 (m, 2H), 7.45-7.35 (m, 3H), 2.55 (s, 1H, OH), 1.75 (s, 3H).

  • ¹⁹F NMR (376 MHz, CDCl₃) δ: -78.5 (s).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 140.1, 128.8, 128.5, 125.9, 125.2 (q, J = 285 Hz), 75.1 (q, J = 30 Hz), 25.9.

Application in Pharmaceutical Synthesis: A Case Study Approach

The true value of a building block is demonstrated by its utility in constructing complex, high-value molecules. While direct examples of this compound in launched drugs are not readily found in public literature, its structural motif is highly relevant. We can illustrate its potential by examining the synthesis of analogous structures in established pharmaceuticals.

A compelling example is the synthesis of Efavirenz , a non-nucleoside reverse transcriptase inhibitor used to treat HIV.[3][7][8] The core of Efavirenz contains a chiral tertiary trifluoromethyl carbinol, which is crucial for its biological activity. The synthesis of Efavirenz often involves the enantioselective trifluoromethylation of a suitable ketone precursor.[2][3]

Hypothetical Application: Synthesis of a Benzoxazinone Core

Drawing inspiration from the synthesis of Efavirenz, this compound can be envisioned as a key starting material for the synthesis of novel benzoxazinone derivatives, a privileged scaffold in medicinal chemistry.

G cluster_application Application in Benzoxazinone Synthesis BuildingBlock This compound Intermediate Carbamate Intermediate BuildingBlock->Intermediate Reaction with Cyclizing Agent AminoPhenol Substituted 2-Aminophenol AminoPhenol->Intermediate Intramolecular Cyclization Cyclization Cyclization Reagent (e.g., Phosgene equivalent) Cyclization->Intermediate Product Trifluoromethylated Benzoxazinone Intermediate->Product

Caption: Proposed synthetic route to a benzoxazinone scaffold.

Protocol: Synthesis of a 2-Phenyl-4-(trifluoromethyl)-2H-benzo[b][2][7]oxazin-3(4H)-one Derivative (Hypothetical)

This protocol outlines a plausible synthetic route to a novel benzoxazinone derivative, demonstrating the utility of this compound as a chiral building block.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )Grade
This compoundC₉H₉F₃O190.16As synthesized
2-Amino-4-chlorophenolC₆H₆ClNO143.57Reagent
TriphosgeneC₃Cl₆O₃296.75Reagent
Triethylamine (Et₃N)C₆H₁₅N101.19Anhydrous
Anhydrous TolueneC₇H₈92.14Anhydrous
Dichloromethane (DCM)CH₂Cl₂84.93ACS Grade

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve this compound (1.90 g, 10.0 mmol, 1.0 equiv) and 2-amino-4-chlorophenol (1.44 g, 10.0 mmol, 1.0 equiv) in anhydrous toluene (50 mL).

  • Base Addition: Add triethylamine (2.02 g, 2.8 mL, 20.0 mmol, 2.0 equiv) to the solution.

  • Cyclizing Agent Addition: In a separate flask, dissolve triphosgene (1.48 g, 5.0 mmol, 0.5 equiv) in anhydrous toluene (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80 °C for 4 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (100 mL). Extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the desired benzoxazinone derivative.

Conclusion and Future Perspectives

This compound is a readily accessible and highly valuable building block for pharmaceutical research and development. Its synthesis via the robust and scalable nucleophilic trifluoromethylation of acetophenone provides a reliable source of this key intermediate. The presence of the trifluoromethyl carbinol motif offers a unique combination of steric and electronic properties that can be leveraged to design novel therapeutic agents with improved pharmacological profiles. The illustrative synthetic application towards a benzoxazinone scaffold highlights its potential in accessing privileged heterocyclic structures. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly critical role in the future of drug discovery.

References

Application Notes & Protocols: Experimental Setups for Reactions Involving 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of 2-Phenyl-1,1,1-trifluoropropan-2-ol in Modern Synthesis

This compound, a tertiary alcohol bearing both a phenyl and a trifluoromethyl group, is a molecule of significant interest in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development. The incorporation of the trifluoromethyl (-CF3) group is a widely recognized strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a detailed overview of the experimental setups for the synthesis and key reactions of this versatile building block, grounded in established chemical principles and safety protocols.

Part 1: Physicochemical Properties and Critical Safety Measures

A thorough understanding of the reagent's properties and hazards is the foundation of any successful and safe experimental design.

Compound Data Summary
PropertyValueReference
CAS Number 426-54-0[3][4]
Molecular Formula C₉H₉F₃O[3][4]
Molecular Weight 190.16 g/mol [4][5]
Appearance Colorless liquid/solid-
Boiling Point 223.5 °C at 760 mmHg[5]
Density 1.238 g/cm³[5]
Flash Point 99.9 °C[5]
Hazard Identification and Safe Handling

This compound is classified as an irritant. Adherence to safety protocols is mandatory.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[3][6] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[3][7]

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling. Ensure good ventilation of the work station.[3]

  • Storage: Store in a cool, dark, and well-ventilated place in a tightly sealed container.[6] Keep away from strong oxidizing agents, heat, sparks, and open flames.[3][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Part 2: Synthesis Protocol: Trifluoromethylation of Acetophenone

The most direct and common synthesis of this compound involves the nucleophilic addition of a trifluoromethyl group to acetophenone. This protocol utilizes (Trifluoromethyl)trimethylsilane (TMSCF₃), often referred to as Ruppert's Reagent, as the trifluoromethyl anion precursor.

Rationale Behind the Protocol

The reaction proceeds via the generation of a trifluoromethyl anion, which is a potent nucleophile. A substoichiometric amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), is used to activate the TMSCF₃, generating the reactive [CF₃]⁻ species in situ. This nucleophile then attacks the electrophilic carbonyl carbon of acetophenone. The resulting trifluoroalkoxide is subsequently protonated during the aqueous workup to yield the final tertiary alcohol product. The choice of an anhydrous polar aprotic solvent like THF is crucial to solvate the intermediates without reacting with them. The reaction is typically run at low temperatures to control exothermicity and minimize side reactions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve Acetophenone in Anhydrous THF P2 Cool to 0 °C under N₂ Atmosphere P1->P2 R1 Add TMSCF₃ (Ruppert's Reagent) P2->R1 R2 Add TBAF solution (catalyst) dropwise R1->R2 R3 Stir at 0 °C, then warm to RT R2->R3 R4 Monitor reaction by TLC R3->R4 W1 Quench with aq. HCl R4->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Wash with Brine, Dry (Na₂SO₄) W2->W3 W4 Concentrate in vacuo W3->W4 W5 Purify by Column Chromatography W4->W5

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Preparation: Under a positive pressure of nitrogen, charge the flask with acetophenone (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 0.2 M solution).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Reagents: Add (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 equiv) to the solution via syringe.

  • Initiation: Slowly add a solution of tetrabutylammonium fluoride (TBAF, 0.1 equiv, 1.0 M in THF) dropwise via syringe over 10-15 minutes. An exothermic reaction may be observed. Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the acetophenone starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of 1 M aqueous HCl (sufficient to protonate the alkoxide).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure product.

Part 3: Key Reactions and Protocols

This compound serves as a precursor for various transformations, primarily leveraging the reactivity of the tertiary alcohol group.

Dehydration to form 2-Phenyl-1,1,1-trifluoropropene

The acid-catalyzed dehydration of alcohols is a classic elimination reaction.[8] For this compound, this reaction proceeds through a stable tertiary, benzylic carbocation intermediate to form the corresponding alkene.

  • Mechanistic Insight: The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄), forming a good leaving group (water).[8][9] Departure of the water molecule generates a tertiary carbocation, which is stabilized by resonance with the adjacent phenyl ring. A base (water or bisulfate anion) then abstracts a proton from an adjacent methyl group, leading to the formation of the double bond.

G Start This compound Protonation Protonation of -OH (conc. H₂SO₄) Start->Protonation Oxonium Oxonium Ion Intermediate Protonation->Oxonium Dehydration Loss of H₂O Oxonium->Dehydration Carbocation Tertiary Benzylic Carbocation Dehydration->Carbocation Deprotonation Deprotonation by H₂O/HSO₄⁻ Carbocation->Deprotonation Product 2-Phenyl-1,1,1-trifluoropropene Deprotonation->Product

Caption: Mechanism of acid-catalyzed dehydration.

  • Protocol: Dehydration with Sulfuric Acid

    • Place this compound (1.0 equiv) in a round-bottom flask with a stir bar.

    • Cool the flask in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~2.0 equiv) with vigorous stirring.

    • After addition, remove the ice bath and gently heat the mixture using a heating mantle with a reflux condenser attached. The ideal temperature will depend on the scale but is typically in the range of 60-80 °C.

    • Stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and then pour it carefully over crushed ice in a beaker.

    • Extract the product with a non-polar solvent like diethyl ether or dichloromethane (3x volumes).

    • Wash the combined organic layers with water and then saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alkene, which can be further purified by distillation or chromatography if necessary.

Friedel-Crafts Alkylation of Arenes

In the presence of a strong Brønsted or Lewis acid, this compound can serve as an alkylating agent for electron-rich aromatic compounds.[10][11][12][13] This reaction capitalizes on the formation of the same stable tertiary carbocation seen in the dehydration pathway.

  • Mechanistic Insight: The alcohol is activated by the acid catalyst to form the electrophilic carbocation. This electrophile then attacks the nucleophilic aromatic ring in a classic electrophilic aromatic substitution (EAS) mechanism.[10][13] The regioselectivity of the addition to the arene is governed by the directing effects of any existing substituents on the aromatic ring.

  • Protocol: Alkylation of Anisole with Triflic Acid

    • Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve this compound (1.0 equiv) and anisole (1.5 equiv) in an anhydrous solvent such as dichloromethane.

    • Cooling: Cool the solution to 0 °C in an ice bath.

    • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (TfOH, 1.2 equiv) dropwise to the stirred solution.

    • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours.

    • Monitoring: Track the consumption of the starting alcohol via TLC.

    • Workup: Quench the reaction by slowly pouring it into a beaker containing ice and a saturated solution of sodium bicarbonate.

    • Extraction: Transfer to a separatory funnel and extract the product with dichloromethane (3x volumes).

    • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the residue by flash column chromatography to isolate the alkylated product.

References

The Enigmatic Role of 2-Phenyl-1,1,1-trifluoropropan-2-ol in Asymmetric Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 5, 2026 – In the landscape of asymmetric catalysis, where the quest for novel chiral inducers is paramount, the application of specific fluorinated alcohols often presents a frontier of untapped potential. This guide addresses the current understanding and notable absence of documented applications for 2-Phenyl-1,1,1-trifluoropropan-2-ol in asymmetric catalysis, providing researchers, scientists, and drug development professionals with a candid overview and a look into the broader context of chiral fluorinated alcohols in modern organic synthesis.

While extensive research has been conducted on the synthesis and application of a wide array of chiral fluorinated compounds, this compound remains a molecule of theoretical interest rather than one with a portfolio of established catalytic applications. A comprehensive review of scientific literature and chemical databases reveals a significant gap in detailed protocols or application notes for its use as a chiral auxiliary, solvent, or ligand in asymmetric transformations.

This guide, therefore, takes an evidence-based approach, first by acknowledging this information gap and then by providing a scientifically grounded exploration of the principles that govern the use of analogous chiral trifluoromethylated alcohols in asymmetric catalysis.

Part 1: this compound: An Uncharted Territory in Asymmetric Catalysis

Our investigation into the catalytic utility of this compound did not yield specific, replicable protocols for its application in asymmetric synthesis. This suggests that its potential in this domain has yet to be fully explored or documented in peer-reviewed literature. The absence of such data precludes the creation of detailed application notes for this specific compound at this time.

However, the structural motifs of this compound — a chiral tertiary alcohol bearing both a phenyl and a trifluoromethyl group — are characteristic of molecules that can, in principle, exert significant stereochemical control in a reaction. The trifluoromethyl group, with its strong electron-withdrawing nature and steric bulk, can influence the electronic and conformational properties of a catalyst-substrate complex.

Part 2: The Broader Significance of Chiral Fluorinated Alcohols in Asymmetric Synthesis

The strategic incorporation of fluorine into chiral molecules is a powerful tool in medicinal chemistry and materials science.[1][2][3] Chiral fluorinated alcohols, in particular, serve as valuable building blocks and chiral inductors for several reasons:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of drug candidates.

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa, and conformational preferences, which can in turn affect its binding affinity to biological targets.

  • Stereoelectronic Effects: The high electronegativity of fluorine can create unique electronic environments that can be exploited to control the stereochemical outcome of a reaction.

The asymmetric synthesis of chiral fluorinated alcohols is a well-established field, with numerous methods available for their preparation, including the asymmetric reduction of prochiral ketones and various nucleophilic addition reactions.[2]

Part 3: Illustrative Protocol: Asymmetric Reduction of a Prochiral Ketone using a Chiral Catalyst

To provide a practical example of how chiral alcohols are employed in asymmetric catalysis, we present a general protocol for the asymmetric reduction of a prochiral ketone. This protocol is representative of the methodologies used to synthesize chiral alcohols and demonstrates the principles of stereochemical control.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol using a well-defined chiral ruthenium catalyst.

Materials:

  • [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst

  • Acetophenone

  • Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst in the chosen anhydrous solvent.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the formic acid/triethylamine azeotrope (the hydrogen source).

  • Substrate Addition: Add acetophenone to the reaction flask.

  • Initiation of Reaction: Add the catalyst solution to the reaction mixture. The reaction is typically run at a substrate-to-catalyst ratio of 100:1 to 1000:1.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral GC or high-performance liquid chromatography (HPLC).

Data Presentation:

SubstrateCatalyst Loading (mol%)SolventTemp (°C)Time (h)Conversion (%)ee (%)
Acetophenone0.5CH2Cl23012>9998 (R)
4'-Methoxyacetophenone0.5CH2Cl23016>9997 (R)
2'-Chloroacetophenone1.0ACN40249595 (R)

Logical Workflow Diagram:

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Part 4: Future Outlook and a Call for Exploration

The lack of published applications for this compound in asymmetric catalysis should not be seen as a definitive verdict on its potential. Rather, it represents an open area for investigation. Researchers are encouraged to explore its use as a chiral solvating agent for NMR studies, as a chiral additive to modulate the reactivity and selectivity of existing catalytic systems, or as a precursor for the synthesis of novel chiral ligands.

The principles outlined in this guide for other chiral fluorinated alcohols provide a solid foundation for designing experiments to probe the catalytic capabilities of this compound. As the field of asymmetric catalysis continues to evolve, the exploration of underutilized chiral building blocks will be crucial for the discovery of next-generation catalysts.

References

Introduction: Understanding the Utility and Risks of a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Safe Handling and Storage of 2-Phenyl-1,1,1-trifluoropropan-2-ol

This compound is a tertiary alcohol containing a trifluoromethyl group, a structural motif of increasing importance in medicinal chemistry and materials science. The trifluoromethyl group can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block for the synthesis of novel therapeutic agents and advanced materials.[1] However, as with any specialized chemical reagent, a thorough understanding of its properties and associated hazards is paramount to ensure its safe and effective use in a research environment.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to provide a framework for risk assessment and management, grounded in the specific chemical nature of this compound. The protocols herein are designed to be self-validating systems, promoting a culture of safety and scientific integrity.

Section 1: Compound Characterization and Hazard Profile

A foundational element of safe laboratory practice is a complete understanding of the chemical you are handling.[2] This begins with its physical properties and known hazards, which dictate all subsequent handling and storage decisions.

Physicochemical Properties

The properties of this compound are summarized below. This data is essential for predicting its behavior under various laboratory conditions, from reaction setups to storage environments.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 426-54-0[4][5]
Molecular Formula C₉H₉F₃O[3][4][5]
Molecular Weight 190.16 g/mol [3][5]
Appearance Colorless liquid[1]
Boiling Point 223.5°C at 760 mmHg[6]
Flash Point 99.9°C[6]
Density ~1.238 g/cm³[6]
GHS Hazard Identification and Rationale

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. This compound is classified with the following hazards, necessitating specific precautionary measures.[4]

  • H315 - Causes skin irritation: This is likely due to the compound's ability to defat the skin upon prolonged contact, leading to dryness, redness, and irritation.

  • H319 - Causes serious eye irritation: The chemical can cause significant, but reversible, damage upon contact with eye tissue. This requires immediate and thorough flushing.

  • H335 - May cause respiratory irritation: Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[4]

The signal word associated with this compound is "Warning" .[4] It is crucial to internalize these hazards as they form the logical basis for the personal protective equipment (PPE) and engineering controls detailed in the following sections.

Section 2: Protocol for Safe Handling and Use

Safe handling is an active process that begins before the container is opened and ends only when all contaminated materials are properly disposed of. The following protocol is designed to mitigate the risks identified in Section 1.

Pre-Handling Risk Assessment and Preparation
  • Consult the Safety Data Sheet (SDS): Before any new procedure, always review the SDS for this compound.[2][7] Ensure documentation is readily available to all personnel.[8]

  • Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood to control vapor inhalation.[2][7] This engineering control is the primary defense against respiratory irritation.

  • Assemble Personal Protective Equipment (PPE): The choice of PPE is a direct response to the compound's hazards.

    • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[2][9]

    • Hand Protection: Wear nitrile or other chemically-resistant gloves. Always check the glove manufacturer's compatibility chart. Wash hands thoroughly after handling, even if gloves were worn.[2][9]

    • Body Protection: A standard laboratory coat is required.[2]

  • Prepare for Emergencies: Know the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher before beginning work.[7][10]

Step-by-Step Handling Protocol
  • Transportation: When moving the container from storage to the work area, place it in a secondary containment carrier (e.g., a rubber bucket or plastic tote) to prevent spills in case of breakage.[11]

  • Dispensing:

    • Perform all transfers and dispensing of the liquid inside a chemical fume hood.[2]

    • Ground and bond containers when transferring larger quantities to prevent static discharge, although the high flash point makes this a lower risk than with highly volatile solvents.[12][13]

    • Use designated and clearly labeled glassware. Never pipette by mouth.[14]

  • During Use:

    • Keep the container tightly closed when not in use to prevent the release of vapors.[14][15]

    • Avoid heating the material near open flames or strong ignition sources. While it has a high flash point, it is still a combustible liquid.[16]

  • Post-Handling:

    • Thoroughly decontaminate the work surface after use.

    • Wash hands immediately and thoroughly upon completion of the task.[2]

  • Waste Disposal:

    • Collect waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[7]

    • Do not mix this waste with incompatible materials, particularly strong oxidizing agents.[7]

    • Follow all institutional and local regulations for hazardous waste disposal.

Handling Workflow Diagram

The following diagram illustrates the logical flow of the safe handling protocol.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_post Post-Handling Phase Review_SDS Review SDS & Protocol Prep_Workspace Prepare Fume Hood Review_SDS->Prep_Workspace Don_PPE Don PPE (Goggles, Gloves, Lab Coat) Prep_Workspace->Don_PPE Locate_Safety Locate Emergency Equipment Don_PPE->Locate_Safety Transport Transport in Secondary Containment Locate_Safety->Transport Proceed to Handling Dispense Dispense in Fume Hood Transport->Dispense Use Perform Experiment Dispense->Use Decontaminate Decontaminate Workspace Use->Decontaminate Waste Segregate & Seal Hazardous Waste Use->Waste Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Section 3: Protocol for Safe Storage

Proper storage is a critical, passive safety measure that protects not only the integrity of the chemical but also the safety of all laboratory personnel.[17] The primary goals are to prevent accidental release, degradation, and contact with incompatible materials.

General Storage Principles
  • Inventory Management: Maintain a real-time inventory of all chemicals.[8][18] Upon receipt, label the container with the date it was received and the date it is first opened.[19][20]

  • Minimization: Store only the minimum quantity of the chemical necessary for ongoing research.[15][21]

  • Location: Do not store chemicals on benchtops, in fume hoods, or on the floor.[15][19][22] Store large or heavy containers below shoulder height.[2][21]

Specific Storage Protocol for this compound
  • Container: Keep the compound in its original, tightly sealed container.[9] Ensure the label is intact, legible, and facing outward.[7][21]

  • Environment: Store in a cool, dry, and dark place.[9] The storage area must be well-ventilated.[14][19] Avoid storage near heat sources or in direct sunlight.[15][16]

  • Segregation by Hazard Class: This is the most critical aspect of chemical storage.[14]

    • Store this compound with other organic compounds and away from incompatible hazard classes.

    • CRITICAL INCOMPATIBILITY: Store separately from strong oxidizing agents (e.g., nitric acid, perchlorates, peroxides).[4][21] A violent reaction can occur upon mixing.

    • Also, ensure segregation from strong acids and bases.[7][20]

  • Containment: Store liquid containers within secondary containment, such as a chemically resistant tray, to contain any potential leaks or spills.[7][14][19]

Storage Decision Diagram

This diagram outlines the decision-making process for ensuring proper storage.

G start Chemical Received: This compound q_hazard Hazard Class? (Irritant, Combustible Liquid) start->q_hazard q_incompatible Incompatible with Strong Oxidizers? q_hazard->q_incompatible Yes q_conditions Requires Special Temp/Atmosphere? q_incompatible->q_conditions Yes storage_cabinet Store in General Chemical Cabinet q_conditions->storage_cabinet No (Standard Conditions) segregate Physically Segregate from Oxidizers storage_cabinet->segregate conditions_met Store in Cool, Dry, Well-Ventilated Area segregate->conditions_met final_storage Final Storage Location: Designated, Labeled, Secondary Containment conditions_met->final_storage

Caption: Decision tree for the correct storage of this compound.

References

Application Notes & Protocols for 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Organic Synthesis

Section 1: Introduction and Physicochemical Overview

2-Phenyl-1,1,1-trifluoropropan-2-ol (CAS No. 426-54-0) is a fluorinated tertiary alcohol of significant interest to the chemical and pharmaceutical sciences.[1] Its unique structure, featuring a stable trifluoromethyl group adjacent to a tertiary alcohol and a phenyl ring, makes it a valuable building block in medicinal chemistry and a useful intermediate in organic synthesis.[2] The trifluoromethyl moiety is a well-established bioisostere for other chemical groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The tertiary alcohol provides a key synthetic handle for derivatization, while the phenyl group offers a scaffold for exploring structure-activity relationships.

These application notes provide a comprehensive guide to the safe handling, storage, and potential applications of this compound, ensuring both user safety and experimental integrity.

Table 1: Compound Identification and Properties

Property Value Source(s)
IUPAC Name This compound [1][2]
Synonyms alpha-methyl-alpha-(trifluoromethyl)benzyl alcohol [1]
CAS Number 426-54-0 [1][2]
Molecular Formula C₉H₉F₃O [1][2]
Molecular Weight 190.16 g/mol [2]

| Appearance | Colorless liquid |[3] |

Section 2: Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is classified with specific hazards that necessitate careful risk assessment prior to use.[1] The primary risks are associated with its irritant properties.

Table 2: GHS Hazard Classification

Hazard Code Description Classification Source(s)
H315 Causes skin irritation Skin Irritant, Category 2 [1]
H319 Causes serious eye irritation Eye Irritant, Category 2A [1]

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |[1] |

A systematic approach to risk mitigation is mandatory. The following workflow outlines the essential steps from hazard identification to the implementation of safety controls.

cluster_Plan Planning & Assessment cluster_Control Control Implementation cluster_Execute Execution & Review A 1. Identify Compound (this compound) B 2. Review Safety Data Sheet (SDS) A->B Obtain C 3. Assess Specific Hazards • Skin Irritation (H315) • Eye Irritation (H319) • Respiratory Irritation (H335) B->C Analyze D 4. Define Engineering Controls • Certified Chemical Fume Hood C->D E 5. Specify Personal Protective Equipment (PPE) • Nitrile Gloves • Chemical Safety Goggles • Lab Coat D->E F 6. Establish Safe Work Practices • Avoid Inhalation of Vapors • Prevent Skin/Eye Contact • Wash Hands After Use E->F G 7. Implement Standard Operating Protocol (SOP) F->G H 8. Periodic Review & Update G->H As needed

Caption: Risk Assessment and Mitigation Workflow.

Causality of Required Controls
  • Engineering Controls: The primary engineering control is a certified chemical fume hood. This is critical because the compound may cause respiratory irritation (H335).[1] A fume hood captures vapors at the source, preventing inhalation and maintaining safe air quality in the laboratory.[4][5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory to prevent contact with splashes, which can cause serious eye irritation (H319).[1][4]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact, as the compound is a known skin irritant (H315).[1][6]

    • Body Protection: A lab coat protects against incidental skin contact.[1]

  • Hygiene Measures: Always wash hands thoroughly with soap and water after handling the compound to remove any residual contamination.[1] Do not eat, drink, or smoke in the work area.[1]

Section 3: Standard Operating Protocol: Safe Handling, Storage, and Disposal

Adherence to a strict protocol is essential for the safe utilization of this compound.

Protocol for General Handling
  • Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter and incompatible materials, such as strong oxidizing agents.[1] Confirm the location of the nearest safety shower and eyewash station.

  • Donning PPE: Wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.[1]

  • Dispensing: Conduct all transfers and manipulations of the compound inside the fume hood.[4] Use a pipette or other suitable dispensing tool to transfer the liquid. Avoid generating mists or aerosols.[1]

  • Post-Handling: Tightly seal the container immediately after use.[1] Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact with the outer surface, followed by the lab coat and goggles.[7]

  • Hygiene: Wash hands thoroughly with soap and water.[1]

Storage Protocol
  • Store the compound in its original, tightly sealed container.[1][6]

  • Keep in a cool, dry, and well-ventilated area designated for chemical storage.[1]

  • Store away from sources of heat, sparks, or open flames.[1]

  • Ensure segregation from incompatible materials, particularly strong oxidizing agents.[1]

Waste Disposal Protocol
  • Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[1][8]

  • Collect waste in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[8]

  • Surplus and non-recyclable solutions should be handled by a licensed disposal company.[8]

Section 4: Emergency Protocols

Immediate and appropriate action is critical in the event of an emergency.

cluster_Spill Spill or Leak cluster_Exposure Personal Exposure cluster_Fire Fire Start Incident Occurs Spill Is the spill large or unmanageable? Start->Spill Exposure Route of Exposure? Start->Exposure Fire Is the fire small & containable? Start->Fire Evacuate Evacuate Area Alert Safety Officer Spill->Evacuate Yes Contain Contain Spill with Inert Absorbent Material Spill->Contain No Cleanup Collect into Waste Container Decontaminate Area Contain->Cleanup Skin SKIN CONTACT Wash with soap & water for 15 min Exposure->Skin Skin Eyes EYE CONTACT Rinse with water for 15 min Seek medical attention Exposure->Eyes Eyes Inhale INHALATION Move to fresh air Seek medical attention Exposure->Inhale Inhalation Extinguish Use CO₂, Dry Chemical, or Alcohol-Foam Extinguisher Fire->Extinguish Yes Alarm Activate Fire Alarm Evacuate Area Fire->Alarm No

Caption: Emergency Response Logic Tree.

First-Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice/attention.[1]

Spill Response
  • Small Spills: Absorb with an inert, dry material (e.g., sand, chemical absorbent) and place in an appropriate container for disposal.[1] Ventilate the area.

  • Large Spills: Evacuate all non-essential personnel from the area.[1] Prevent the spill from entering drains or public waters. Dike the spill for recovery or absorption.[1] Cleanup should only be performed by trained personnel with appropriate PPE.

Firefighting Measures
  • Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO₂), or dry chemical powder.[1]

  • Specific Hazards: Thermal decomposition can produce hazardous carbon oxides and hydrogen fluoride.[1] Containers may explode if heated under confinement.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Section 5: Application Notes in Synthesis

The trifluoromethyl carbinol motif is a privileged structure in medicinal chemistry. This compound serves as an excellent starting point for synthesizing more complex molecules containing this group. Its tertiary alcohol functionality can be used in various transformations.

cluster_Products Potential Derivatives Start This compound Ether Chiral Ethers Start->Ether Williamson Ether Synthesis (with alkyl halide) Ester Bulky Esters Start->Ester Fischer Esterification (with carboxylic acid) Alkene Trifluoromethylated Styrenes Start->Alkene Dehydration (acid-catalyzed)

Caption: Synthetic Utility Workflow.

Protocol: Synthesis of a Phenyl Trifluoromethylpropyl Ether via Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of this compound. The causality for this reaction lies in the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide in an Sₙ2 reaction.[10] A strong base like sodium hydride is used because tertiary alcohols are less acidic and require a non-nucleophilic base to prevent side reactions.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl Halide (e.g., Iodomethane or Benzyl Bromide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add anhydrous THF via syringe to the flask.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

    • Expert Insight: This step generates the sodium alkoxide. Slow addition at 0 °C is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Alkylation: After stirring for 30 minutes at 0 °C, add the alkyl halide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Trustworthiness: Quenching with a mild proton source like NH₄Cl safely neutralizes any unreacted NaH.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired ether.

Section 6: References

  • SynQuest Laboratories, Inc. (2016). This compound Safety Data Sheet. SynQuest Laboratories. [URL: Provided by grounding tool]

  • Apollo Scientific. (2022). (2R)-1,1,1-Trifluoropropan-2-ol Safety Data Sheet. Apollo Scientific. [URL: Provided by grounding tool]

  • SynQuest Laboratories, Inc. 1,1,1-Trifluoropropan-2-ol Safety Data Sheet. SynQuest Laboratories. [URL: Provided by grounding tool]

  • Koulen, M., et al. (2018). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6028795/]

  • Texas Woman's University. (2025). Safer Products for Use in the Lab. TWU. [URL: Provided by grounding tool]

  • Hairi New Material. (2025). Guidelines for safe use of fluorinated fluids. Suzhou Hairi New Material. [URL: Provided by grounding tool]

  • TCI Chemicals. SAFETY DATA SHEET. TCI. [URL: Provided by grounding tool]

  • Fisher Scientific. (2024). SAFETY DATA SHEET. Fisher Scientific. [URL: Provided by grounding tool]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich. [URL: Provided by grounding tool]

  • Sigma-Aldrich. 1,1,1-Trifluoro-2-propanol 97. Sigma-Aldrich. [URL: Provided by grounding tool]

  • BenchChem. (2025). Applications of 2-Phenyl-1-propanol in Organic Synthesis. BenchChem. [URL: Provided by grounding tool]

  • FAQ. What are the synthesis methods and applications of 2-PHENYL-2-PROPANOL?. [URL: Provided by grounding tool]

  • Capot Chemical. (2025). material safety data sheet. Capot Chemical. [URL: Provided by grounding tool]

  • Lab Manager. Using solvents safely in the lab. Lab Manager. [URL: https://www.labmanager.com/safety/using-solvents-safely-in-the-lab-21105]

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1,1,1-TRIFLUORO-2-PROPANOL. ChemicalBook. [URL: Provided by grounding tool]

  • Echemi. 1,1,1-Trifluoro-3-phenyl-2-propanone Safety Data Sheets. Echemi. [URL: Provided by grounding tool]

  • PubChem. 1,1,1-Trifluoro-2-propanol. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9774]

  • National Science Teachers Association. (2018). Safer Handling of Alcohol in the Laboratory. NSTA. [URL: https://www.nsta.org/blog/safer-handling-alcohol-laboratory]

  • PubChem. 1,1,1-Trifluoro-2-phenylpropan-2-ol. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/123580]

  • Huang, Z., et al. (2020). Host-Enhanced Phenyl-Perfluorophenyl Polar−π Interactions. IRIS --INVALID-LINK--. [URL: Provided by grounding tool]

References

Troubleshooting & Optimization

improving yield of 2-Phenyl-1,1,1-trifluoropropan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 2-Phenyl-1,1,1-trifluoropropan-2-ol. As a Senior Application Scientist, this guide is structured to address common challenges, explain the underlying chemical principles, and offer field-proven solutions to optimize your synthetic outcomes.

Introduction to the Synthesis

This compound is a valuable tertiary alcohol in medicinal chemistry and materials science.[1][2][3][4] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[5] The most common and reliable method for its synthesis is the nucleophilic trifluoromethylation of acetophenone using the Ruppert-Prakash reagent (TMSCF₃).[5][6] This guide focuses on optimizing this widely-used protocol.

Core Synthesis Protocol: Trifluoromethylation of Acetophenone

This section outlines a standard experimental procedure for the synthesis of this compound.

Experimental Protocol: Synthesis via Ruppert-Prakash Reagent

  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a rubber septum.

  • Reagent Charging: To the flask, add anhydrous tetrahydrofuran (THF). Dissolve acetophenone (1.0 equivalent) in the THF.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Reagents: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 equivalents) to the solution via syringe.[5]

  • Initiation: Slowly add a solution of tetrabutylammonium fluoride (TBAF) in THF (0.1 equivalents) dropwise to the reaction mixture.[5] Maintain the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the acetophenone is consumed.

  • Work-up: Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of 1 M HCl.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via column chromatography or vacuum distillation to obtain pure this compound.[7]

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Question: My reaction shows very low conversion of acetophenone, and the final yield is poor. What are the potential causes and how can I improve it?

Answer: Low conversion is a frequent problem that can stem from several factors related to reagent quality, reaction conditions, or competing side reactions.

Potential Causes & Solutions
Possible Cause Scientific Rationale Troubleshooting Steps
Inactive Initiator The fluoride source (e.g., TBAF) is essential for activating the Ruppert-Prakash reagent to generate the reactive trifluoromethyl anion (CF₃⁻).[5] If the TBAF is old or has absorbed water, its activity will be diminished.Use a fresh, anhydrous solution of TBAF. Consider purchasing a new bottle or preparing a fresh solution from the solid hydrate and drying it appropriately.
Moisture Contamination Grignard-type reagents and the generated trifluoromethyl anion are highly basic and will be rapidly quenched by protic sources like water, forming fluoroform (CHF₃) instead of attacking the ketone.[8]Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.[8]
Poor Reagent Quality The Ruppert-Prakash reagent (TMSCF₃) can degrade over time. Impurities in the acetophenone starting material can also interfere with the reaction.Use TMSCF₃ from a reputable supplier and from a recently opened bottle. Purify the acetophenone by distillation if its purity is questionable.
Suboptimal Temperature The initial nucleophilic addition is exothermic. If the temperature rises too much upon addition of the initiator, side reactions can occur. The reaction may also be sluggish if not allowed to warm to room temperature for completion.Maintain a strict temperature of 0 °C during the addition of TBAF to control the initial exotherm.[5] After the initial phase, allow the reaction to warm to room temperature to ensure it proceeds to completion.[5]
Inert Atmosphere Failure Oxygen can interfere with the reactive intermediates. While not as critical as for Grignard reagents, maintaining an inert atmosphere is good practice to prevent unforeseen side reactions.Ensure a positive pressure of an inert gas (Nitrogen or Argon) is maintained throughout the setup and reaction time.
Issue 2: Significant Byproduct Formation

Question: My crude product analysis (TLC, GC-MS, NMR) shows several significant impurities besides the desired alcohol. What are these byproducts and how can I prevent them?

Answer: Byproduct formation often points to issues with reaction conditions or work-up procedures. The most common side products are the result of enolization or incomplete reaction.

Common Byproducts and Prevention Strategies
  • Silyl Enol Ether of Acetophenone:

    • Cause: The fluoride initiator (TBAF) is basic and can deprotonate the α-carbon of acetophenone, leading to the formation of an enolate. This enolate can be trapped by TMSCF₃ or another silyl source to form the silyl enol ether.

    • Prevention: The key is to ensure the rate of trifluoromethylation is much faster than the rate of enolization. This can be achieved by:

      • Slow Initiator Addition: Add the TBAF solution slowly and dropwise at 0 °C. This keeps the instantaneous concentration of the base low, favoring the desired nucleophilic addition.[5]

      • Use of Alternative Initiators: In some cases, using a less basic fluoride source like cesium fluoride (CsF) can minimize enolization.[9]

  • Unreacted Acetophenone:

    • Cause: This indicates an incomplete reaction. See "Issue 1: Low or No Yield" for troubleshooting steps.

    • Removal: Unreacted acetophenone can typically be separated from the more polar alcohol product by column chromatography.[8]

  • Dehydration Product (α-Trifluoromethylstyrene):

    • Cause: The product, a tertiary alcohol, can undergo acid-catalyzed dehydration during the work-up, especially if strong acids or high temperatures are used.[8]

    • Prevention: Use a milder acid for quenching the reaction. A saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent alternative to HCl.[10] Avoid excessive heating during solvent removal.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Ruppert-Prakash reaction?

A1: The reaction proceeds in two main stages. First, a catalytic amount of a nucleophilic activator, typically a fluoride ion (F⁻) from TBAF, attacks the silicon atom of TMSCF₃. This forms a hypervalent silicon intermediate which then releases the trifluoromethyl anion (CF₃⁻). This highly nucleophilic CF₃⁻ then attacks the electrophilic carbonyl carbon of acetophenone. The resulting alkoxide is then trapped by another molecule of TMSCF₃ to form a silyl ether, which is hydrolyzed to the final alcohol product upon acidic work-up.[5]

G cluster_activation Activation cluster_reaction Reaction TMSCF3 TMSCF₃ (Ruppert-Prakash Reagent) Anion CF₃⁻ (Trifluoromethyl Anion) TMSCF3->Anion Activation TBAF F⁻ (from TBAF) TBAF->TMSCF3 TMSF TMS-F Acetophenone Acetophenone Anion->Acetophenone Nucleophilic Attack Anion->Acetophenone Alkoxide Trifluoromethylated Alkoxide Acetophenone->Alkoxide Product This compound Alkoxide->Product Hydrolysis H3O H₃O⁺ (Work-up) H3O->Alkoxide

References

Technical Support Center: Purification of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Group

Welcome to the technical support resource for 2-Phenyl-1,1,1-trifluoropropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this critical chiral building block. The strategic incorporation of the trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of bioactive molecules, making the purity of this intermediate paramount for successful downstream applications.[1]

This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when handling and purifying this compound.

Q1: What are the most common impurities found in crude this compound?

The impurity profile is highly dependent on the synthetic route. A common synthesis involves the nucleophilic addition of a trifluoromethylating reagent (like TMSCF₃, the Ruppert-Prakash reagent) to acetophenone.[2] Potential impurities therefore include:

  • Unreacted Starting Materials: Acetophenone and residual trifluoromethylating reagents or their byproducts.

  • Solvent Residues: Solvents used in the reaction and workup (e.g., THF, diethyl ether, hexanes).

  • Byproducts of Decomposition: As a tertiary alcohol, this compound is susceptible to acid-catalyzed dehydration, especially at elevated temperatures, which can lead to the formation of 1-phenyl-2,2,2-trifluoropropene.[3]

Q2: What are the primary laboratory-scale methods for purifying this compound?

The most effective and widely used purification techniques for this compound, which is a solid at room temperature, are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid crude product. It is often the most efficient method for achieving high purity (>99%) if the initial purity is already high (>90%).[4]

  • Flash Column Chromatography: Highly effective for separating the target compound from impurities with different polarities, especially when the crude product is an oil or contains a complex mixture of byproducts.[5]

  • Liquid-Liquid Extraction: An essential work-up step to remove inorganic salts and highly polar or non-polar impurities before proceeding to chromatography or recrystallization.[4]

Q3: How do I choose the optimal purification strategy?

The choice between recrystallization and column chromatography depends on the physical state and initial purity of your crude material. The following decision workflow provides a guide.

G start Crude Product (Post-Workup) assess_state Assess Physical State start->assess_state is_solid Is the product a solid? assess_state->is_solid assess_purity Estimate Purity by TLC/¹H NMR is_solid->assess_purity Yes chromatography Purify by Flash Column Chromatography is_solid->chromatography No (Oil/Wax) purity_check Purity > 90%? assess_purity->purity_check purity_check->chromatography No recrystallize Purify by Recrystallization purity_check->recrystallize Yes final_product Pure Product chromatography->final_product recrystallize->final_product G cluster_0 Recrystallization Workflow A 1. Dissolve crude solid in minimum hot ethyl acetate B 2. Add hot hexanes dropwise until solution becomes cloudy A->B C 3. Add a few drops of hot ethyl acetate to redissolve (clear) B->C D 4. Allow to cool slowly to room temp. C->D E 5. Cool further in an ice bath D->E F 6. Collect crystals by vacuum filtration E->F G 7. Wash crystals with ice-cold hexanes F->G H 8. Dry crystals under vacuum G->H

References

common side reactions with 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Phenyl-1,1,1-trifluoropropan-2-ol

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound (CAS 426-54-0). As a key building block in modern medicinal chemistry and organic synthesis, the strategic incorporation of the α-trifluoromethyl carbinol moiety can significantly enhance the metabolic stability and binding affinity of drug candidates.[1][2] However, its unique structure—a tertiary alcohol bearing both a phenyl and a trifluoromethyl group—presents specific reactivity challenges.

This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and protocols to help you anticipate and mitigate common side reactions, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions & Troubleshooting

Question 1: My reaction produced an unexpected alkene byproduct, identified as 1,1,1-trifluoro-2-phenylpropene. What caused this and how can I prevent it?

Answer: This is the most frequently encountered side reaction with this alcohol. The formation of 1,1,1-trifluoro-2-phenylpropene is the result of an acid-catalyzed dehydration, which is a type of elimination reaction.[3] As a tertiary alcohol, this compound is particularly susceptible to this transformation, even in the presence of only trace acidic impurities, especially when heated.[4][5]

Causality: The E1 Elimination Mechanism The reaction proceeds via a unimolecular elimination (E1) mechanism, which is favored by tertiary alcohols because it involves the formation of a relatively stable carbocation intermediate.[4][6][7]

  • Protonation: An acid (H-A) protonates the hydroxyl group, converting it from a poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).[4][8]

  • Carbocation Formation: The protonated alcohol dissociates, losing a molecule of water to form a tertiary carbocation. This carbocation is particularly stable due to the resonance delocalization of the positive charge by the adjacent phenyl group.

  • Deprotonation: A weak base in the mixture (e.g., water, or the conjugate base of the acid, A⁻) abstracts a proton from the methyl group, leading to the formation of a double bond and regenerating the acid catalyst.

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation Alcohol 2-Phenyl-1,1,1-trifluoro propan-2-ol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Alcohol->Protonated_Alcohol + H⁺ Carbocation Tertiary Carbocation (Resonance Stabilized) Protonated_Alcohol->Carbocation - H₂O (Slow, RDS) Alkene 1,1,1-trifluoro-2-phenylpropene Carbocation->Alkene - H⁺

Caption: E1 dehydration mechanism of this compound.

Troubleshooting & Prevention:

Preventative MeasureRationale
Neutralizing Wash Before heating or distillation, wash the crude alcohol with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.[3]
Temperature Control Avoid excessive temperatures. Elimination reactions are entropically favored and thus become more dominant at higher temperatures.[4] If distillation is necessary, perform it under vacuum to lower the boiling point.
Avoid Strong Acids Do not use strong, non-nucleophilic acids like H₂SO₄ or H₃PO₄ if the alcohol is desired as the final product, as these are classic dehydration reagents.[4][5]
Inert Atmosphere While primarily for preventing oxidation, running reactions under an inert atmosphere (N₂ or Ar) can prevent the formation of acidic impurities from solvent or reagent degradation.
Question 2: When attempting a nucleophilic substitution (e.g., to form an ether or halide), I get low yields and the dehydration byproduct is still the major product. How can I favor substitution?

Answer: This is a classic case of competing E1 and Sₙ1 (unimolecular nucleophilic substitution) reactions. Both pathways proceed through the same rate-determining step: the formation of the tertiary carbocation. The fate of this intermediate—whether it undergoes elimination or is trapped by a nucleophile—depends on the reaction conditions.

SN1_E1_Competition Carbocation Tertiary Carbocation Intermediate E1_Product E1 Product (Alkene) Carbocation->E1_Product Elimination (Favored by Heat, Weak Nucleophiles) SN1_Product Sₙ1 Product (Substituted) Carbocation->SN1_Product Substitution (Favored by Low Temp, Good Nucleophiles) Start 2-Phenyl-1,1,1-trifluoro propan-2-ol Start->Carbocation + H⁺ - H₂O

Caption: Competing E1 and Sₙ1 pathways from a common carbocation intermediate.

Strategies to Favor Substitution over Elimination:

  • Lower the Temperature: As a general rule, elimination is favored at higher temperatures, whereas substitution is favored at lower temperatures. Running your reaction at 0 °C or room temperature, if feasible, can significantly increase the substitution-to-elimination product ratio.[4]

  • Use a Good, Non-basic Nucleophile: The conjugate bases of strong acids like H₂SO₄ (i.e., HSO₄⁻) are poor nucleophiles, which is why they primarily promote elimination.[4][5] In contrast, halide ions (Br⁻, Cl⁻) are better nucleophiles and can compete more effectively to trap the carbocation.

  • Avoid Acid Catalysis Where Possible: For reactions like ether synthesis, avoid acid-catalyzed methods. Instead, utilize the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like NaH) to form the alkoxide, followed by reaction with a primary alkyl halide. This shifts the mechanism entirely to Sₙ2, avoiding the carbocation intermediate and the associated elimination side reaction.

Question 3: Under what general conditions should I consider this compound to be unstable?

Answer: The stability of this compound is highly dependent on pH and temperature.

  • Acidic Conditions: The compound is most vulnerable under acidic conditions (pH < 6), where it can readily undergo dehydration to form the corresponding alkene, as detailed above. This process is accelerated by heat.

  • Neutral and Basic Conditions: Under neutral (pH ≈ 7) and basic (pH > 8) conditions, the alcohol is generally stable. The hydroxyl group is a poor leaving group, and in the absence of protonation, it will not readily dissociate.[5] Strong bases will simply deprotonate the alcohol to form the corresponding alkoxide.

  • Thermal Stress: At high temperatures, even in the absence of a strong acid catalyst, thermal decomposition can occur. Safety data sheets indicate that hazardous decomposition products, including carbon oxides and highly toxic hydrogen fluoride, can be generated in fire conditions.[9] Therefore, prolonged heating at high temperatures (>150-200 °C) should be avoided.

Experimental Protocol: Pre-distillation Neutralization to Prevent Dehydration

This protocol should be used to remove trace acidic impurities from crude this compound prior to purification by distillation.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude alcohol in 3-5 volumes of diethyl ether or ethyl acetate.

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release pressure from any CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water to remove residual bicarbonate salts. Separate the layers.

  • Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water. Separate the layers.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄. Swirl the flask for 5-10 minutes.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator. The resulting residue is the neutralized alcohol, ready for vacuum distillation.

References

Navigating the Complexities of Fluorine NMR: A Troubleshooting Guide for 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Phenyl-1,1,1-trifluoropropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this fluorinated tertiary alcohol in their work. The presence of the trifluoromethyl group introduces unique challenges and spectral features that require a nuanced understanding for accurate interpretation. This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: What are the expected signals in the ¹H NMR spectrum of this compound, and where should I expect to see them?

You should expect to see three main signals in the ¹H NMR spectrum:

  • Phenyl Protons: A multiplet in the aromatic region, typically between δ 7.2 and 7.6 ppm. The exact chemical shifts and splitting patterns will depend on the solvent and the specific electronic environment.

  • Methyl Protons: A singlet corresponding to the methyl group. Due to the proximity of the electron-withdrawing trifluoromethyl group and the phenyl ring, this signal is expected to be downfield from a typical methyl group, likely in the range of δ 1.5-1.8 ppm.

  • Hydroxyl Proton: A broad or sharp singlet for the hydroxyl proton. Its chemical shift is highly variable and depends on concentration, temperature, and solvent. It can appear anywhere from δ 2.0 to 5.0 ppm or even broader. To confirm its identity, you can perform a D₂O exchange experiment, which will cause the hydroxyl peak to disappear.[1][2]

FAQ 2: Why does the trifluoromethyl (CF₃) group appear as a singlet in the ¹⁹F NMR spectrum?

The three fluorine atoms in the CF₃ group are chemically and magnetically equivalent.[3] Therefore, they resonate at the same frequency and do not show coupling to each other, resulting in a single peak in the ¹⁹F NMR spectrum. This is a characteristic feature of trifluoromethyl groups that are not adjacent to other fluorine atoms.

FAQ 3: I see a quartet in my ¹³C NMR spectrum. What does this correspond to?

The quartet you are observing is due to the coupling between the carbon of the trifluoromethyl group and the three fluorine atoms (¹J-coupling). According to the n+1 rule, where n is the number of equivalent fluorine atoms, the carbon signal will be split into a quartet (3+1=4). This is a key indicator for the presence of a CF₃ group. The carbon directly attached to the fluorine atoms will also have a characteristic chemical shift.

FAQ 4: What are the typical coupling constants I should expect to see between fluorine and other nuclei?

The magnitude of fluorine coupling constants (J-values) can be quite large and extend over several bonds:

  • ¹J(C-F): One-bond carbon-fluorine coupling is typically large, in the range of 250-300 Hz.[4]

  • ²J(C-F): Two-bond carbon-fluorine coupling is smaller, generally between 20-50 Hz.[4]

  • ³J(H-F) and ⁴J(H-F): Three- and four-bond proton-fluorine couplings are also common. These long-range couplings can be in the range of 1-10 Hz and can sometimes be observed between the fluorine atoms and the aromatic or methyl protons. The magnitude of these couplings is dependent on the dihedral angle between the coupled nuclei.

Troubleshooting Guides

This section addresses specific problems you might encounter during your NMR experiments with this compound.

Problem 1: Poor Resolution and Broad Peaks in the ¹⁹F NMR Spectrum

Question: My ¹⁹F NMR spectrum shows a broad, poorly resolved singlet for the CF₃ group. What could be the cause, and how can I fix it?

Answer: Broad peaks in ¹⁹F NMR can arise from several factors. Here is a systematic approach to troubleshoot this issue:

Causality and Experimental Choices:

  • Magnetic Field Inhomogeneity: The most common cause of broad peaks is poor shimming of the magnetic field. The large chemical shift dispersion of ¹⁹F NMR makes it particularly sensitive to field inhomogeneities.

  • Sample Preparation Issues: The presence of particulate matter, high sample viscosity, or poor solubility can all lead to line broadening.[1]

  • Suboptimal Acquisition Parameters: An acquisition time that is too short can artificially broaden the signals.

Troubleshooting Workflow:

start Poor ¹⁹F Resolution (Broad Peak) shim Step 1: Check Shimming Is the shim acceptable on a standard sample? start->shim sample_prep Step 2: Evaluate Sample Is the sample clear and non-viscous? shim->sample_prep Yes action_shim Action: Re-shim the magnet manually or using an automated routine. shim->action_shim No acq_params Step 3: Review Acquisition Parameters Is the acquisition time sufficient? sample_prep->acq_params Yes action_sample Action: Prepare a new, filtered, and less concentrated sample. sample_prep->action_sample No adv_causes Step 4: Consider Advanced Causes Chemical exchange, temperature instability? acq_params->adv_causes Yes action_acq Action: Increase acquisition time (AQ) and number of points (TD). acq_params->action_acq No end_good Resolution Improved adv_causes->end_good If addressed end_bad Problem Persists Consult instrument specialist adv_causes->end_bad If not action_shim->shim action_sample->sample_prep action_acq->acq_params

Caption: Troubleshooting workflow for poor ¹⁹F NMR resolution.

Problem 2: Unexpected Splitting in the Phenyl Region of the ¹H NMR Spectrum

Question: The multiplet for my phenyl protons looks more complex than expected. I see additional small splittings. What is causing this?

Answer: The increased complexity in the phenyl region is likely due to long-range coupling with the fluorine atoms of the trifluoromethyl group.

Causality and Experimental Choices:

  • Through-Space Coupling: In addition to through-bond coupling, fluorine can exhibit through-space coupling with protons that are in close spatial proximity, even if they are separated by many bonds. The rotational freedom around the C-C bond connecting the phenyl ring and the tertiary alcohol carbon can bring the ortho-protons of the phenyl ring close to the CF₃ group, leading to observable coupling.

  • ⁴J(H-F) and ⁵J(H-F) Coupling: Four-bond and five-bond couplings between the fluorine atoms and the aromatic protons can occur, leading to small but resolvable splittings.

Experimental Protocol to Confirm Long-Range Coupling:

  • Acquire a High-Resolution ¹H NMR Spectrum: Ensure the digital resolution is sufficient to resolve small coupling constants.

  • Run a ¹H{¹⁹F} Decoupling Experiment: This experiment involves irradiating the ¹⁹F nucleus at its resonance frequency while acquiring the ¹H spectrum. If the complex splitting in the phenyl region is due to H-F coupling, the multiplet will simplify upon ¹⁹F decoupling.

  • 2D NMR Spectroscopy: Techniques like HOESY (Heteronuclear Overhauser Effect Spectroscopy) can provide evidence for through-space interactions between the protons and fluorine atoms.

Problem 3: Difficulty in Assigning Quaternary Carbons in the ¹³C NMR Spectrum

Question: I am having trouble identifying the quaternary carbon attached to the CF₃ group and the phenyl group. Why are these signals weak or difficult to assign?

Answer: Quaternary carbons often present challenges in ¹³C NMR due to their long relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. The carbon of the CF₃ group has the additional complexity of being split into a quartet.

Causality and Experimental Choices:

  • Long T₁ Relaxation Times: Quaternary carbons have longer spin-lattice relaxation times (T₁) compared to protonated carbons. If the relaxation delay in your experiment is too short, these signals may not fully relax, leading to reduced intensity.

  • Splitting into a Quartet: The signal for the CF₃ carbon is split into a quartet, which divides its already low intensity into four smaller peaks, making it harder to distinguish from noise.[5]

  • No NOE Enhancement: The signal intensity of protonated carbons is enhanced by the NOE when using proton decoupling. Quaternary carbons do not benefit from this effect.

Troubleshooting and Assignment Workflow:

start Weak/Missing Quaternary Carbon Signals t1_check Step 1: Check Relaxation Delay (d1) Is d1 long enough (e.g., 5-10s)? start->t1_check scans_check Step 2: Check Number of Scans (ns) Is the signal-to-noise ratio sufficient? t1_check->scans_check Yes action_d1 Action: Increase the relaxation delay (d1). t1_check->action_d1 No decoupling_check Step 3: Consider Decoupling Are you using proton decoupling? scans_check->decoupling_check Yes action_ns Action: Increase the number of scans (ns). scans_check->action_ns No hmbc_run Step 4: Use 2D NMR Run an HMBC experiment. decoupling_check->hmbc_run Yes end_good Signals Identified hmbc_run->end_good Correlations observed action_d1->t1_check action_ns->scans_check

References

Technical Support Center: Optimizing Reaction Conditions for 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Phenyl-1,1,1-trifluoropropan-2-ol. The incorporation of a trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] The synthesis of tertiary trifluoromethyl carbinols like this compound, however, presents unique challenges that require precise control over reaction parameters.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. The protocols and explanations are grounded in established chemical principles to empower users to diagnose issues and rationally optimize their reaction conditions for improved yield, purity, and reproducibility.

Section 1: Synthesis Overview and Core Mechanism

The most reliable and widely adopted method for synthesizing this compound is the nucleophilic trifluoromethylation of acetophenone using the Ruppert-Prakash reagent (TMSCF₃) .[2][3] This organosilicon compound serves as a stable and effective source of the trifluoromethyl anion (CF₃⁻) equivalent.

Core Reaction: Acetophenone reacts with TMSCF₃ in the presence of a catalytic amount of a nucleophilic activator (typically a fluoride source) to form a silylated alkoxide intermediate. Subsequent hydrolysis during aqueous workup yields the desired tertiary alcohol.

Mechanism of Action: The reaction is initiated by a nucleophilic activator, such as tetrabutylammonium fluoride (TBAF), which attacks the silicon atom of TMSCF₃.[1] This generates a hypervalent siliconate intermediate, which then releases the highly nucleophilic trifluoromethyl anion (CF₃⁻).[1][4] The CF₃⁻ anion subsequently attacks the electrophilic carbonyl carbon of acetophenone. The resulting alkoxide is trapped by another molecule of TMSCF₃ or quenched during workup to give the final product.[1]

G cluster_0 Activation Step cluster_1 Nucleophilic Addition & Quench TMSCF3 TMSCF₃ (Ruppert-Prakash Reagent) Siliconate [Me₃Si(F)(CF₃)]⁻ TMSCF3->Siliconate + F⁻ F_minus F⁻ (from TBAF) CF3_anion CF₃⁻ (Trifluoromethyl Anion) Siliconate->CF3_anion Releases Acetophenone Acetophenone Alkoxide Trifluoromethylated Alkoxide Acetophenone->Alkoxide + CF₃⁻ Product This compound Alkoxide->Product Hydrolysis H3O H₃O⁺ Workup

Caption: Ruppert-Prakash reagent activation and trifluoromethylation.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction yield is consistently below 20%, or I'm recovering only starting material. What are the primary factors to investigate?

A: This is a common issue often rooted in reagent quality or reaction setup. A systematic check is crucial.[5]

  • Moisture Contamination (Most Common Cause): The trifluoromethyl anion is extremely basic and is readily quenched by protic sources like water.

    • Why it Happens: Any residual water in the solvent, on the glassware, or in the starting materials will protonate the CF₃⁻ anion to form fluoroform (CF₃H), a volatile gas, effectively removing it from the reaction.[6]

    • Solution:

      • Glassware: Flame-dry or oven-dry all glassware immediately before use and allow it to cool under an inert atmosphere (Nitrogen or Argon).

      • Solvents: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Anhydrous tetrahydrofuran (THF) is a common choice.[6]

      • Reagents: Ensure acetophenone is dry. If necessary, distill it or dry it over molecular sieves. The fluoride activator (e.g., TBAF) is often a hydrate; use an anhydrous grade or dry it under high vacuum.

  • Reagent Quality & Stoichiometry:

    • Why it Happens: The Ruppert-Prakash reagent (TMSCF₃) can degrade over time if not stored properly. The activator's concentration is catalytic but critical.

    • Solution:

      • TMSCF₃: Use a fresh bottle or a recently purchased reagent stored under an inert atmosphere. Its quality is paramount.[5]

      • Activator: Insufficient activator will lead to a sluggish or incomplete reaction.[7] While catalytic, ensure the recommended molar percentage is used (see table below).

      • Stoichiometry: While TMSCF₃ is often used in slight excess (1.2-1.5 equivalents), a large excess can sometimes complicate purification. Ensure accurate measurement of the limiting reagent (acetophenone).

  • Reaction Temperature:

    • Why it Happens: The initial activation and addition are typically performed at 0 °C to control the exothermic reaction and stabilize the anionic intermediates.[1] Letting the reaction proceed at a temperature that is too low may result in a very slow reaction rate.

    • Solution: Start the reaction at 0 °C (ice bath). After the initial addition, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure it proceeds to completion.[1]

Problem 2: Reaction Stalls or is Sluggish

Q: My reaction starts (confirmed by TLC), but it never proceeds to completion, even after 24 hours. Why?

A: A stalling reaction typically points to a limiting component being consumed prematurely or an insufficient driving force.

  • Insufficient Activator:

    • Why it Happens: The catalytic fluoride anion can be trapped or consumed by side reactions, especially if impurities are present.

    • Solution: If the reaction has stalled, a second, small addition of the fluoride activator solution can sometimes restart it. For future runs, consider slightly increasing the catalyst loading from 0.1 to 0.2 equivalents.

  • Poor Reagent Solubility:

    • Why it Happens: At lower temperatures, reagents may not be fully dissolved, reducing the effective concentration.

    • Solution: Ensure all reagents are fully dissolved in the anhydrous solvent before proceeding with additions. If using a solid activator like CsF, vigorous stirring is essential.

G Start Low Yield or Stalled Reaction Check_Moisture Are all components strictly anhydrous? Start->Check_Moisture Check_Reagent Are reagents fresh & stored properly? Check_Moisture->Check_Reagent Yes Result_Dry Action: Re-dry all solvents/glassware. Use inert atmosphere. Check_Moisture->Result_Dry No Check_Temp Is the temperature profile correct? Check_Reagent->Check_Temp Yes Result_Reagent Action: Use fresh, high-purity reagents. Check_Reagent->Result_Reagent No Check_Activator Is activator concentration sufficient? Check_Temp->Check_Activator Yes Result_Temp Action: Start at 0°C, then allow to warm to RT. Check_Temp->Result_Temp No Result_Activator Action: Increase catalyst loading or add a second portion. Check_Activator->Result_Activator No Success Reaction Optimized Check_Activator->Success Yes Result_Dry->Start Re-attempt Result_Reagent->Start Re-attempt Result_Temp->Start Re-attempt Result_Activator->Start Re-attempt

Caption: Troubleshooting workflow for low reaction yield.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal fluoride source to activate the Ruppert-Prakash reagent for this reaction?

A: Tetrabutylammonium fluoride (TBAF) is the most common and effective activator. It is typically used as a 1M solution in THF.[1] Other sources like cesium fluoride (CsF) or potassium fluoride (KF) can also be used, but their solubility in organic solvents is lower, which can lead to slower reaction rates.

Q2: What are the critical safety precautions for handling TMSCF₃ and TBAF?

A: Both reagents require careful handling in a well-ventilated fume hood.[8]

  • TMSCF₃: Is volatile and can release toxic fumes upon contact with moisture. Always handle under an inert atmosphere.[8]

  • TBAF: Is corrosive and toxic. Avoid contact with skin and eyes.[8]

  • Quenching: The reaction quench with aqueous acid can be exothermic. Perform the quench slowly and preferably in an ice bath.

Q3: How can I effectively purify the final product, this compound?

A: The primary purification method is flash column chromatography on silica gel.[9]

  • Common Impurities: Unreacted acetophenone and non-polar byproducts.

  • Solvent System (Eluent): A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity mixture (e.g., 5% EtOAc/Hexanes) to elute non-polar impurities, then gradually increase the polarity (e.g., to 10-15% EtOAc) to elute the desired product. The product's polarity is higher than acetophenone due to the hydroxyl group.

Q4: Can I use a Grignard reaction instead of the Ruppert-Prakash reagent?

A: While possible, it is generally more challenging. Two Grignard routes exist:

  • Phenylmagnesium bromide + 1,1,1-Trifluoroacetone: This is a viable route, but 1,1,1-trifluoroacetone is a gas at room temperature, making it difficult to handle on a lab scale.[10]

  • Trifluoromethyl Grignard Reagent (CF₃MgX) + Acetophenone: Preparing and handling CF₃MgX is notoriously difficult due to its thermal instability. It readily decomposes, leading to low yields and significant side products.[11] For these reasons, the Ruppert-Prakash method is overwhelmingly preferred for its reliability, safety, and operational simplicity.

Section 4: Protocols and Data

Table 1: Recommended Reaction Parameters

This table summarizes optimized conditions for the trifluoromethylation of acetophenone.

ParameterRecommended ValueRationale & Comments
Acetophenone 1.0 equivThe limiting reagent.
TMSCF₃ 1.2 - 1.5 equivA slight excess ensures complete consumption of the starting material.
Activator (TBAF) 0.1 - 0.2 equivCatalytic amount. Use a 1M solution in anhydrous THF for accurate addition.[1]
Solvent Anhydrous THFExcellent solvent for reagents; must be strictly anhydrous.[6]
Concentration 0.1 - 0.2 MA good starting point to ensure solubility and reasonable reaction rates.
Temperature 0 °C to Room Temp.Initial addition at 0 °C to control exotherm, then warm to RT for completion.[1]
Reaction Time 4 - 12 hoursMonitor by TLC or GC-MS for disappearance of acetophenone.
Typical Yield 75 - 95%Yield is highly dependent on anhydrous conditions and reagent quality.
Experimental Protocol 1: Synthesis of this compound

Materials:

  • Acetophenone

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in anhydrous THF

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add acetophenone (1.0 equiv).

  • Dissolution: Add anhydrous THF to achieve a concentration of approximately 0.2 M. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: To the stirred solution, add TMSCF₃ (1.5 equiv) via syringe.

  • Initiation: Slowly add the TBAF solution (0.1 equiv) dropwise over 5 minutes. A color change may be observed.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Let the reaction stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the acetophenone starting material is consumed.

  • Quenching: Once complete, cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography (e.g., 5% to 15% Ethyl Acetate/Hexanes) to obtain pure this compound.

References

Technical Support Center: 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenyl-1,1,1-trifluoropropan-2-ol (CAS 426-54-0). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation and storage. By understanding the underlying chemical principles, you can ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the causality behind the observations and offering corrective actions.

Issue 1: Inconsistent reaction yields or unexpected byproducts when using acidic catalysts.

Question: I am performing an acid-catalyzed reaction and observing lower than expected yields of my desired product, along with the formation of an unexpected alkene byproduct. What is likely happening?

Answer: The most probable cause is the acid-catalyzed dehydration of the tertiary benzylic alcohol. This compound is susceptible to this elimination reaction, especially in the presence of strong acids and heat. The reaction proceeds through a carbocation intermediate, which is stabilized by the adjacent phenyl group. This carbocation can then lose a proton to form 2-phenyl-3,3,3-trifluoropropene.[1][2][3][4] The strong electron-withdrawing effect of the trifluoromethyl group can influence the stability of this carbocation.[5][6]

Troubleshooting Steps:

  • Reagent Selection: If possible, consider using a milder acid catalyst or a non-acidic coupling agent for your transformation.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to minimize reaction time and prevent prolonged exposure to acidic conditions.

  • pH Adjustment: If your protocol allows, consider buffering the reaction mixture to maintain a less acidic pH.

Issue 2: Appearance of a ketone impurity in my sample upon storage or during an oxidation-sensitive reaction.

Question: After storing my sample of this compound for some time, or after a reaction that is sensitive to oxidizing agents, I have detected the presence of 2-phenyl-1,1,1-trifluoroacetone. What is the cause?

Answer: Benzylic alcohols are susceptible to oxidation, which would convert this compound into its corresponding ketone, 2-phenyl-1,1,1-trifluoroacetone.[7][8] This can be initiated by atmospheric oxygen, especially when exposed to light, heat, or trace metal impurities.

Troubleshooting Steps:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Use amber vials or store the compound in the dark to prevent photolytic oxidation.

  • Antioxidant Addition: For long-term storage or in sensitive applications, consider adding a small amount of a high-boiling antioxidant like Butylated Hydroxytoluene (BHT).

  • Solvent Purity: Ensure that any solvents used are peroxide-free, as peroxides can initiate oxidation.

Issue 3: Gradual degradation of the compound when dissolved in certain solvents for analysis or reaction.

Question: I've noticed that my stock solution of this compound in an unbuffered solvent shows signs of degradation over time. Why is this happening?

Answer: Many common laboratory solvents can be slightly acidic or contain acidic impurities. As discussed in Issue 1, even trace amounts of acid can catalyze the dehydration of this sensitive tertiary alcohol.

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use high-purity, neutral solvents for preparing stock solutions.

  • Fresh Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store them at low temperatures (2-8 °C) and for a limited duration.

  • Aprotic Solvents: For non-aqueous reactions, consider using anhydrous aprotic solvents to avoid potential acid-catalyzed decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal stability, store the compound in a tightly sealed container in a cool (2-8 °C), dry, and dark place under an inert atmosphere (nitrogen or argon).

ParameterRecommended ConditionRationale
Temperature 2-8 °CMinimizes the rate of potential decomposition reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation to the corresponding ketone.
Light Protected from light (Amber vial)Avoids potential photolytic degradation.
Moisture Dry environmentPrevents absorption of moisture which could contain acidic impurities.

Q2: How can I assess the purity and stability of my this compound sample?

A2: Several analytical methods can be employed. The choice depends on the available instrumentation and the specific information required.

Analytical MethodPrincipleKey Advantages
Gas Chromatography (GC-FID) Separation based on volatility and interaction with a stationary phase.High resolution for volatile impurities, robust, and widely available.[9][10]
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Suitable for non-volatile impurities and can be adapted for chiral separations.[11][12]
Nuclear Magnetic Resonance (¹H and ¹⁹F NMR) Provides structural information based on the magnetic properties of atomic nuclei.Non-destructive, provides structural confirmation, and can identify unknown impurities. ¹⁹F NMR is particularly useful for fluorine-containing compounds.[9][10][13]

Q3: Is this compound susceptible to decomposition under basic conditions?

A3: While more stable under basic conditions compared to acidic ones, strong bases could potentially initiate other reactions. For instance, a retro-Friedel-Crafts type reaction is a theoretical possibility under harsh conditions, although less likely than acid-catalyzed dehydration. It is always advisable to perform small-scale trials when exposing the compound to new reactive conditions.

Q4: How would I design a forced degradation study for this compound?

A4: A forced degradation study would systematically expose the compound to harsh conditions to identify potential degradation products and pathways. This is crucial for developing stability-indicating analytical methods.[11][14][15]

Stress ConditionExample ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °CDehydration to 2-phenyl-3,3,3-trifluoropropene.
Base Hydrolysis 0.1 M NaOH at 60 °CGenerally expected to be more stable, but monitor for any changes.
Oxidation 3% H₂O₂ at room temperatureOxidation to 2-phenyl-1,1,1-trifluoroacetone.
Thermal Stress 80 °C in a dry ovenMonitor for dehydration or other thermal decomposition products.
Photolytic Stress Exposure to UV light (e.g., 254 nm)While trifluoromethylated aromatics can be stable, it's important to test for photolytic degradation.[13][16][17]

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable solvent (e.g., ethyl acetate).

  • Injection Volume: 1 µL.

  • Data Analysis: Identify the main peak corresponding to the product. Calculate purity based on the area percent of all peaks detected.

Visualizations

Troubleshooting Workflow for Unexpected Byproducts

TroubleshootingWorkflow start Unexpected Byproduct Detected check_reaction Check Reaction Conditions start->check_reaction check_storage Check Storage Conditions & Purity of Starting Material start->check_storage acidic_cond Acidic Conditions? check_reaction->acidic_cond oxidizing_cond Oxidizing Conditions? check_reaction->oxidizing_cond ketone_detected Ketone Detected? (e.g., 2-phenyl-1,1,1-trifluoroacetone) check_storage->ketone_detected Impurity in Starting Material acidic_cond->oxidizing_cond No alkene_detected Alkene Detected? (e.g., 2-phenyl-3,3,3-trifluoropropene) acidic_cond->alkene_detected Yes oxidizing_cond->ketone_detected Yes dehydration Probable Cause: Acid-Catalyzed Dehydration alkene_detected->dehydration Yes oxidation Probable Cause: Oxidation ketone_detected->oxidation Yes solution_dehydration Solution: - Use milder acid - Lower temperature - Buffer reaction dehydration->solution_dehydration solution_oxidation Solution: - Use inert atmosphere - Protect from light - Use peroxide-free solvents oxidation->solution_oxidation

Caption: A logical workflow to diagnose the cause of unexpected byproducts.

Potential Degradation Pathways

DegradationPathways cluster_dehydration Acid-Catalyzed Dehydration cluster_oxidation Oxidation main This compound dehydration_product 2-Phenyl-3,3,3-trifluoropropene main->dehydration_product [H+], Δ oxidation_product 2-Phenyl-1,1,1-trifluoroacetone main->oxidation_product [O] h2o + H₂O

Caption: Major potential degradation pathways for this compound.

References

Technical Support Center: Degradation of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Phenyl-1,1,1-trifluoropropan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the handling, use, and analysis of this fluorinated alcohol. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

I. Understanding the Stability of this compound

This compound is a tertiary benzylic alcohol containing a trifluoromethyl group. This unique structure imparts specific chemical properties that influence its stability. While the strong carbon-fluorine bonds generally enhance metabolic and thermal stability, the tertiary alcohol functionality can be susceptible to certain degradation pathways, particularly under harsh experimental conditions.[1] Understanding these potential degradation routes is critical for accurate experimental design and data interpretation.

II. Troubleshooting Experimental Issues

This section addresses common problems that may arise during the use of this compound in chemical reactions and other experimental setups.

Issue 1: Unexpected Side Products in Acidic Conditions

Question: I am running a reaction with this compound in the presence of a strong acid and obtaining unexpected byproducts. What could be happening?

Answer: Under strong acidic conditions, tertiary alcohols like this compound are prone to dehydration, which is an elimination reaction.[2][3] The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of water generates a tertiary carbocation, which can then lose a proton from an adjacent carbon to form an alkene.

Potential Degradation Pathway: Acid-Catalyzed Dehydration

G cluster_0 Protonation cluster_1 Formation of Carbocation cluster_2 Deprotonation A This compound B Protonated Alcohol A->B H+ C Tertiary Carbocation B->C - H2O D 2-Phenyl-1,1,1-trifluoropropene C->D - H+

References

Technical Support Center: Purifying 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for the purification of 2-Phenyl-1,1,1-trifluoropropan-2-ol (CAS 426-54-0). This tertiary alcohol is a valuable building block in medicinal chemistry and materials science, largely due to the strategic placement of the trifluoromethyl group, which can enhance properties like metabolic stability and binding affinity. However, achieving the high purity required for these applications can be challenging.

This guide is structured as a dynamic troubleshooting and FAQ resource. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt procedures to your specific experimental outcomes.

Section 1: Troubleshooting Guide - From Crude Product to Pure Compound

This section addresses specific issues you may encounter post-synthesis. Each problem is followed by an analysis of the probable cause and a detailed, field-tested protocol for resolution.

Problem 1: "My crude NMR shows significant unreacted starting material (e.g., 2,2,2-trifluoroacetophenone or acetophenone)."

Causality Analysis: The presence of starting carbonyl compounds indicates an incomplete reaction. This can result from insufficient reagent, poor reagent quality (e.g., partially hydrolyzed Grignard reagent), or non-optimal reaction conditions (temperature, time). These ketones are often volatile enough to be separated from the higher-boiling product alcohol.

Recommended Solution: Vacuum Distillation Vacuum distillation is the most effective method for separating compounds with a significant difference in boiling points. By lowering the pressure, the boiling points of the compounds are reduced, allowing for distillation at lower temperatures and preventing potential thermal decomposition of the target alcohol.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a clean, dry short-path vacuum distillation apparatus. Ensure all joints are properly sealed with high-vacuum grease. Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.

  • Sample Preparation: Transfer the crude product to the distillation flask. The flask should not be more than two-thirds full.

  • Initiate Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum to the desired pressure (e.g., 10-15 mmHg).

  • Heating: Once the pressure is stable, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect the initial, low-boiling fraction, which will primarily consist of residual solvent and the unreacted ketone.

    • As the temperature rises and stabilizes, switch to a clean receiving flask to collect the main fraction containing your product, this compound.

    • Cease distillation before the distilling flask is completely dry to avoid the concentration of potentially unstable residues.

  • Analysis: Confirm the purity of the collected product fraction using an appropriate analytical method, such as GC-MS or ¹H NMR.

Problem 2: "My analysis (TLC/GC) shows a major non-polar impurity, which I suspect is biphenyl from my Grignard synthesis."

Causality Analysis: Biphenyl is a classic byproduct of syntheses involving phenylmagnesium bromide. It forms from the homocoupling of the Grignard reagent, a reaction that can be promoted by certain impurities or localized overheating during reagent formation[1][2]. Due to its non-polar nature, it is readily separable from the significantly more polar product alcohol using chromatography.

Recommended Solution: Flash Column Chromatography Flash column chromatography is the method of choice for separating compounds with different polarities. The significant polarity difference between the non-polar biphenyl and the polar hydroxyl group of the product allows for an efficient and clean separation on silica gel.

Experimental Protocol: Flash Column Chromatography

  • Solvent System Optimization: Using Thin Layer Chromatography (TLC), determine an optimal eluent system. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio until the product has a Retention Factor (Rf) of approximately 0.25-0.35, which ensures good separation and a reasonable elution time. Biphenyl will have a much higher Rf (closer to the solvent front).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 98:2 hexane:ethyl acetate).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to dryness. Carefully add the resulting dry powder to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity solvent system, collecting fractions. Biphenyl will elute first. Monitor the fractions by TLC.

    • Once the biphenyl has been completely eluted, you can gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to speed up the elution of your target compound.

  • Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Problem 3: "My product is a solid, but it 'oils out' instead of forming crystals during recrystallization."

Causality Analysis: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice. This typically happens for one of two reasons:

  • The boiling point of the recrystallization solvent is higher than the melting point of the compound[1]. The compound dissolves and then melts in the hot solvent, separating as an oil upon cooling.

  • The solution is supersaturated to a degree that precipitation is too rapid for orderly crystal formation.

Recommended Solution: Solvent System Selection & Controlled Cooling The key is to use a solvent or solvent system with a boiling point below the product's melting point and to allow for slow, controlled cooling to promote proper crystal growth.

Experimental Protocol: Recrystallization

  • Select a Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point[3]. For compounds of intermediate polarity like the target alcohol, a two-solvent system is often effective (e.g., hexane/ethyl acetate or toluene/hexane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (in which the compound is more soluble, e.g., ethyl acetate) dropwise while heating until the solid just dissolves.

  • Induce Cloudiness: Slowly add the "poor" solvent (in which the compound is less soluble, e.g., hexane) at the boiling temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Slow Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities. Allow the crystals to air-dry completely.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which purification technique should I choose first?

Answer: The optimal purification strategy depends on the physical state of your crude product and the nature of the impurities. The following decision tree provides a logical workflow for selecting the best method.

Purification_Workflow Start Start: Crude Product Analysis (TLC, NMR, GC-MS) Impurity_ID Identify Major Impurities Start->Impurity_ID State_Check Is Crude Product a Solid or Liquid at RT? Impurity_ID->State_Check Liquid_Path Liquid / Oily Solid State_Check->Liquid_Path Liquid Solid_Path Solid State_Check->Solid_Path Solid Distillation_Check Are impurities volatile (e.g., solvents, starting ketones)? Liquid_Path->Distillation_Check Vacuum_Distill Primary Method: Vacuum Distillation Distillation_Check->Vacuum_Distill Yes Chromatography_From_Liquid Secondary Method: Column Chromatography Distillation_Check->Chromatography_From_Liquid No (e.g., Biphenyl) End_Analysis Final Purity Analysis (NMR, GC-MS, MP) Vacuum_Distill->End_Analysis Chromatography_From_Liquid->End_Analysis Recrystallize_Check Are impurities present in minor quantities? Solid_Path->Recrystallize_Check Recrystallize Primary Method: Recrystallization Recrystallize_Check->Recrystallize Yes Chromatography_From_Solid Major Impurities Present (e.g., Biphenyl) Recrystallize_Check->Chromatography_From_Solid No Recrystallize->End_Analysis Purify_Chrom 1. Column Chromatography 2. Recrystallize pure fractions Chromatography_From_Solid->Purify_Chrom Purify_Chrom->End_Analysis

Caption: Decision tree for selecting a purification method.

Q2: What are the key physical properties of this compound relevant to purification?

Answer: Understanding the physical properties is crucial for designing your purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₉H₉F₃OConfirms elemental composition.
Molecular Weight 190.16 g/mol [4]Used for calculating molar equivalents.
Appearance White to pale yellow solidIndicates that recrystallization is a viable final purification step. Discoloration suggests impurities.
Melting Point ~45-48 °CCrucial for recrystallization; select solvents with boiling points below this range to avoid "oiling out".
Boiling Point ~85 °C at 15 mmHgIndicates that vacuum distillation is necessary to avoid decomposition that would occur at the higher atmospheric boiling point.
Solubility Soluble in common organic solvents like ethanol, ethyl acetate, dichloromethane; insoluble in water.Guides the choice of solvents for extraction, chromatography, and recrystallization.
Polarity PolarThe hydroxyl group makes it significantly more polar than hydrocarbon impurities (e.g., biphenyl) but less polar than highly polar salts. This polarity difference is exploited in chromatography.

(Note: Physical properties like melting and boiling points can vary slightly based on purity and measurement conditions.)

Q3: What are the most common impurities I should expect based on my synthetic route?

Answer: The impurity profile is highly dependent on the synthetic method used.

Synthetic RouteCommon ImpuritiesOriginRecommended Removal Method
Grignard Reaction (e.g., PhenylMgBr + Trifluoroacetone)BiphenylHomocoupling of the Grignard reagent[2].Column Chromatography
BenzeneProtonation of the Grignard reagent by trace water[1].Distillation (if significant)
Unreacted TrifluoroacetoneIncomplete reaction.Vacuum Distillation
Ruppert-Prakash Reaction (e.g., Acetophenone + TMSCF₃)Unreacted AcetophenoneIncomplete reaction.Vacuum Distillation
Silylated by-productsSide reactions of the TMSCF₃ reagent[5][6].Column Chromatography / Aqueous Workup
General (Applicable to both routes)Reaction Solvents (Ether, THF, Toluene)Residual from reaction/workup.Vacuum Distillation / High Vacuum
Dehydration Product (Alkene)Acidic conditions or excessive heat during workup/distillation[7].Column Chromatography

References

Technical Support Center: Scale-Up Synthesis of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-1,1,1-trifluoropropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important fluorinated alcohol. The insights provided herein are based on established chemical principles and field-proven experience to ensure both the success and safety of your synthetic endeavors.

The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] this compound is a valuable building block in the synthesis of such molecules. The most common laboratory-scale synthesis involves the Grignard reaction between a phenylmagnesium halide and 2,2,2-trifluoroacetophenone.[3][4] However, transitioning this synthesis to a larger scale introduces a unique set of challenges that require careful consideration and control. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound via the Grignard reaction.

Issue 1: The Grignard Reaction Fails to Initiate.

A common and often frustrating issue is the failure of the Grignard reaction to start. This is typically indicated by the absence of an exotherm, bubbling, or a change in the appearance of the reaction mixture after the initial addition of the aryl halide.[5]

Probable Causes and Solutions

Probable Cause Detailed Explanation and Solution
Presence of Moisture Grignard reagents are extremely sensitive to moisture and will be quenched by even trace amounts of water.[3] Solution: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under vacuum.[3] Solvents must be anhydrous. Use freshly opened bottles of anhydrous ether or THF, or distill them from an appropriate drying agent.
Inactive Magnesium Surface Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[3] Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine (the color will disappear upon initiation), a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in the flask (under an inert atmosphere) to expose a fresh surface.[3][5][6][7]
Impure Aryl Halide The presence of impurities in the aryl halide, particularly other organohalides or moisture, can inhibit the reaction. Solution: Use a high-purity aryl halide. If necessary, distill the aryl halide before use.
Insufficient Local Heating Sometimes, a small amount of energy is needed to overcome the activation barrier for the reaction to begin. Solution: Gently warm a small spot of the reaction flask with a heat gun.[5] Be prepared to immediately cool the flask with an ice bath once the reaction initiates, as it can become vigorous.[5]
Issue 2: The Exotherm is Difficult to Control, Leading to a Runaway Reaction.

The Grignard reaction is highly exothermic, and this becomes a significant safety concern on a larger scale where the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[8][9] An uncontrolled exotherm can lead to the solvent boiling over, a dangerous pressure buildup, and the formation of side products.[9][10]

Probable Causes and Solutions

Probable Cause Detailed Explanation and Solution
Rapid Addition of Aryl Halide Adding the aryl halide too quickly is the most common cause of a runaway reaction. Solution: Add the aryl halide solution dropwise using an addition funnel or a syringe pump to maintain a controlled, gentle reflux.[5] The addition rate should be adjusted based on the observed exotherm.
Accumulation of Unreacted Reagents If the reaction has not initiated properly or has stalled, the continued addition of the aryl halide can lead to a dangerous accumulation of unreacted starting materials.[10] Once the reaction does initiate, the large amount of accumulated reagents will react very rapidly, causing a violent exotherm. Solution: Ensure the reaction has initiated before adding the bulk of the aryl halide.[10] For larger-scale reactions, consider using in-situ monitoring techniques like FTIR to track the concentration of the aryl halide and confirm that it is being consumed.[10]
Inadequate Cooling The cooling capacity of the reaction setup may be insufficient for the scale of the reaction. Solution: Use a sufficiently large ice-water or ice-salt bath to maintain the desired reaction temperature. For very large-scale reactions, a cryostat may be necessary. Ensure efficient stirring to promote heat transfer to the cooling bath.
Issue 3: Low Yield of this compound.

A lower-than-expected yield of the desired product can be attributed to several factors, including side reactions and incomplete conversion.

Probable Causes and Solutions

Probable Cause Detailed Explanation and Solution
Formation of Biphenyl A common side reaction is the coupling of the phenylmagnesium bromide with unreacted bromobenzene to form biphenyl.[3][7] This is favored at higher temperatures and higher concentrations of bromobenzene. Solution: Maintain a low reaction temperature and add the bromobenzene solution slowly to an excess of magnesium to ensure its rapid conversion to the Grignard reagent.[3]
Enolization of the Ketone Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, leading to the formation of an enolate and recovery of the starting ketone upon workup.[11] Solution: While less of an issue with non-enolizable ketones like 2,2,2-trifluoroacetophenone, it's good practice to add the Grignard reagent to the ketone solution (inverse addition) if enolization is a suspected problem with other substrates.
Incomplete Reaction The reaction may not have gone to completion. Solution: Allow for a sufficient reaction time after the addition of the Grignard reagent. Monitor the reaction progress using TLC or GC-MS.
Losses During Work-up and Purification The product can be lost during the work-up and purification steps. Solution: During the aqueous work-up, ensure thorough extraction of the product from the aqueous layer with a suitable organic solvent. When purifying by distillation, use a vacuum to avoid decomposition at high temperatures.[12][13]
Issue 4: The Final Product is Impure.

The purity of the final product is crucial for its intended application. Impurities can arise from side reactions or incomplete removal of starting materials.

Probable Causes and Solutions

Probable Cause Detailed Explanation and Solution
Presence of Biphenyl As mentioned, biphenyl is a common byproduct. Solution: Biphenyl is less polar than the desired alcohol. It can be effectively removed by column chromatography on silica gel.[13][14]
Presence of Unreacted 2,2,2-Trifluoroacetophenone Incomplete reaction will leave unreacted starting ketone. Solution: Ensure the Grignard reagent is added in a slight excess. Unreacted ketone can be removed by column chromatography.
Presence of Benzene Benzene can form if the Grignard reagent is quenched by a protic source, such as water.[3] Solution: Maintain strict anhydrous conditions throughout the reaction. Benzene is volatile and can often be removed during solvent evaporation or distillation.
Formation of Dehydration Product During an acidic work-up, particularly with strong acids and heat, the tertiary alcohol product can undergo dehydration to form 2-phenyl-1,1,1-trifluoro-1-propene.[3] Solution: Use a milder quenching agent, such as a saturated aqueous solution of ammonium chloride, instead of a strong acid.[15][16][17] Perform the work-up at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Grignard synthesis of this compound?

A1: Anhydrous diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[3] Diethyl ether has a lower boiling point (34.6 °C) which can make it easier to control the reaction temperature with a simple reflux. THF has a higher boiling point (66 °C) and is a better solvent for some Grignard reagents, which can lead to a faster reaction.[3] For scale-up, the choice may also depend on safety considerations and the available equipment for temperature control.

Q2: How critical are anhydrous conditions for this reaction?

A2: Absolutely critical. Grignard reagents are potent bases and will react readily with any protic source, especially water.[3][15] This not only consumes the Grignard reagent, reducing the yield, but also generates benzene as a byproduct.[3]

Q3: Are there any alternatives to the Grignard reaction for this synthesis?

A3: Yes, other nucleophilic trifluoromethylation methods can be employed. The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) is a widely used alternative for introducing the CF₃ group.[1][18] It requires activation by a fluoride source, such as TBAF, to generate the trifluoromethyl anion.[1] Another approach involves the use of fluoroform (HCF₃) as a cheap and abundant source of the CF₃ group, although this often requires specific reaction conditions to manage the low stability of the trifluoromethyl anion.[19][20]

Q4: What are the primary safety concerns when handling 2,2,2-trifluoroacetophenone?

A4: 2,2,2-Trifluoroacetophenone is a flammable liquid and vapor.[21][22] It should be handled in a well-ventilated fume hood, away from heat, sparks, and open flames.[22][23] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[23]

Q5: What is the recommended work-up procedure for a large-scale Grignard reaction?

A5: The work-up procedure for a large-scale Grignard reaction must be performed with caution due to the highly exothermic nature of quenching excess Grignard reagent.[15]

  • Cooling: The reaction mixture should be cooled in an ice bath before and during the quenching process.[15]

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise with vigorous stirring.[15][16][17] This is generally preferred over strong acids to minimize dehydration of the tertiary alcohol product.[3]

  • Extraction: After quenching, the product is extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[24][25]

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation or column chromatography.[12][13]

Visualizations and Protocols

Experimental Workflow for Scale-Up Synthesis

G cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction with Ketone cluster_workup Work-up & Purification prep_glass Dry Glassware grignard_setup Setup under Inert Atmosphere (N2 or Ar) prep_glass->grignard_setup prep_reagents Anhydrous Solvents & Reagents prep_reagents->grignard_setup mg_activation Activate Mg Turnings (Iodine, 1,2-dibromoethane) grignard_setup->mg_activation add_halide Slowly Add Aryl Halide in Anhydrous Ether/THF mg_activation->add_halide grignard_reflux Maintain Gentle Reflux add_halide->grignard_reflux cool_grignard Cool Grignard Reagent (0°C) grignard_reflux->cool_grignard add_ketone Slowly Add 2,2,2-Trifluoroacetophenone cool_grignard->add_ketone react Stir at RT add_ketone->react quench Quench with sat. NH4Cl (aq) at 0°C react->quench extract Extract with Ether/EtOAc quench->extract dry Dry Organic Layer (Na2SO4 or MgSO4) extract->dry purify Purify by Vacuum Distillation or Chromatography dry->purify product This compound purify->product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting Decision Tree for Grignard Reaction Initiation

G start Reaction Not Initiating? check_moisture Are glassware and reagents completely anhydrous? start->check_moisture Yes dry_system Rigorously dry all components. check_moisture->dry_system No check_mg Is the magnesium surface activated? check_moisture->check_mg Yes dry_system->start activate_mg Add iodine crystal or 1,2-dibromoethane. check_mg->activate_mg No check_temp Is the reaction mixture too cold? check_mg->check_temp Yes activate_mg->start warm_gently Gently warm a spot on the flask with a heat gun. check_temp->warm_gently Yes success Reaction Initiated check_temp->success No warm_gently->success

Caption: Decision tree for troubleshooting Grignard reaction initiation.

References

Technical Support Center: 2-Phenyl-1,1,1-trifluoropropan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenyl-1,1,1-trifluoropropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important trifluoromethylated tertiary alcohol. The strategic introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this a critical transformation in medicinal chemistry.[1][2] This document provides in-depth, field-proven insights into the reaction mechanisms and offers practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two predominant and highly effective methods for the synthesis of this compound:

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of a methylmagnesium halide (e.g., MeMgBr) to 2,2,2-trifluoroacetophenone.[3][4]

  • Nucleophilic Trifluoromethylation: This method utilizes a nucleophilic trifluoromethylating agent, most commonly the Ruppert-Prakash reagent (TMSCF₃), which adds to acetophenone in the presence of a fluoride initiator.[1][5]

Both methods are reliable, but each comes with its own set of potential challenges that can affect yield and purity.

Q2: My Grignard reaction is giving a low yield of the desired tertiary alcohol. What are the likely causes?

A2: Low yields in Grignard reactions are a frequent issue and can often be traced back to several key factors:

  • Presence of Moisture: Grignard reagents are potent bases and will react with even trace amounts of water, which will quench the reagent.[6][7] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

  • Poor Magnesium Quality: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[7][8]

  • Side Reactions: The two most common side reactions are enolization of the ketone and reduction of the carbonyl group.[4][6]

  • Incorrect Reagent Concentration: If the Grignard reagent is prepared in-house, its concentration should be determined by titration before use to ensure accurate stoichiometry.[6][7]

Q3: I am observing the recovery of my starting ketone (2,2,2-trifluoroacetophenone) after my Grignard reaction. Why is this happening?

A3: The recovery of the starting ketone is a strong indicator that a side reaction is dominating over the desired nucleophilic addition. The most probable cause is the enolization of the ketone. The Grignard reagent, acting as a base, can deprotonate the α-carbon of the ketone to form an enolate.[4][6] This is particularly prevalent with sterically hindered ketones or bulky Grignard reagents. Subsequent acidic workup will protonate the enolate, regenerating the starting ketone.

Troubleshooting Guide: Grignard Reaction with 2,2,2-Trifluoroacetophenone

Problem 1: Reaction Fails to Initiate

Symptoms:

  • No exotherm is observed upon addition of the alkyl halide to the magnesium turnings.

  • The magnesium turnings remain shiny and unreacted.

  • If using an iodine crystal for activation, the color does not fade.[7]

Root Causes & Solutions:

CauseScientific ExplanationTroubleshooting Protocol
Inactive Magnesium Surface Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which is unreactive. This passivation layer must be disrupted to expose the fresh magnesium surface.[7][8]1. Mechanical Activation: In a dry flask, gently crush the magnesium turnings with a glass rod under an inert atmosphere to break the oxide layer. 2. Chemical Activation: Add a small crystal of iodine to the flask. The iodine will react with the magnesium surface. The disappearance of the brown iodine color is an indicator of activation.[7][8] 3. Initiator: Add a few drops of 1,2-dibromoethane. It reacts with Mg to form ethene and MgBr₂, activating the surface.
Wet Glassware or Solvent Grignard reagents are highly sensitive to protic sources. Water will protonate and destroy the Grignard reagent faster than it can be formed.[6][7]1. Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under a stream of inert gas (N₂ or Ar). 2. Solvent: Use freshly distilled, anhydrous ether or THF. Solvents from a freshly opened bottle from a reputable supplier are also often sufficient.
Problem 2: Low Yield of this compound with Significant Byproduct Formation

Symptoms:

  • GC-MS or ¹H NMR analysis of the crude product shows a mixture of the desired product, starting ketone, and a reduction byproduct (1-phenyl-2,2,2-trifluoroethanol).

Root Causes & Solutions:

The primary competition in this reaction is between nucleophilic addition, enolization, and reduction. The highly electron-withdrawing trifluoromethyl group makes the carbonyl carbon very electrophilic but also increases the acidity of any α-protons, making enolization a significant competing pathway.

Workflow for Diagnosing Low Yields in Grignard Reaction

Caption: Troubleshooting decision tree for low-yield Grignard reactions.

Troubleshooting Guide: Ruppert-Prakash Reagent (TMSCF₃) with Acetophenone

The use of trimethyl(trifluoromethyl)silane (TMSCF₃) is an excellent alternative for synthesizing trifluoromethyl carbinols.[9] The reaction proceeds via the activation of TMSCF₃ by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a reactive trifluoromethyl anion equivalent.[1]

Mechanism Overview:

Caption: General mechanism of the Ruppert-Prakash reaction.

Problem 3: Sluggish or Incomplete Reaction with TMSCF₃

Symptoms:

  • TLC or GC-MS analysis shows a large amount of unreacted acetophenone even after prolonged reaction times.

  • The yield of the desired product is very low.

Root Causes & Solutions:

CauseScientific ExplanationTroubleshooting Protocol
Insufficient Catalyst Activation The fluoride source (e.g., TBAF) is crucial for generating the active pentacoordinate siliconate species that delivers the CF₃ group.[10] Anhydrous conditions are often preferred for reproducibility, as water can affect the fluoride ion's activity.1. Catalyst Choice: Use anhydrous TBAF or other fluoride sources like CsF.[5] 2. Catalyst Loading: Ensure a sufficient catalytic amount is used (typically 5-10 mol%). 3. Solvent: Use a suitable anhydrous polar aprotic solvent like THF.
Substrate Deactivation Electron-donating groups on the aromatic ring of acetophenone decrease the electrophilicity of the carbonyl carbon, slowing down the nucleophilic attack by the trifluoromethyl anion.1. Increase Reaction Time/Temperature: For less reactive substrates, longer reaction times or gentle heating may be required. Monitor the reaction by TLC to avoid decomposition. 2. Increase Reagent Stoichiometry: Using a slight excess of the Ruppert-Prakash reagent (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.[1]
Reagent Decomposition The active trifluoromethylating species can be unstable, especially at higher temperatures.[10]1. Temperature Control: Initiate the reaction at a low temperature (e.g., 0 °C) before allowing it to warm to room temperature.[1] This controls the initial rate and minimizes decomposition.

Purification Protocol

Challenge: Removing unreacted starting material (acetophenone or 2,2,2-trifluoroacetophenone) and non-polar byproducts (like biphenyl from Grignard reactions) from the more polar product alcohol.

Recommended Method: Column Chromatography

This is the most effective method for purifying this compound from common impurities.[11]

Step-by-Step Methodology:

  • Slurry Preparation: Concentrate the crude reaction mixture in vacuo and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., Hexane/Ethyl Acetate 98:2).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent mixture (e.g., Hexane/Ethyl Acetate 95:5). Non-polar impurities like biphenyl will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 Hexane/Ethyl Acetate) to elute the desired product, this compound.

  • Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to yield the purified tertiary alcohol.

References

Validation & Comparative

A Senior Application Scientist's Guide to Chiral Solvating Agents: A Comparative Analysis of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The distinct pharmacological and toxicological profiles of enantiomers demand robust analytical methods to quantify their relative abundance. Among the array of techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, augmented by the use of chiral auxiliaries, offers a powerful and direct window into the stereochemical composition of a sample.

This guide provides an in-depth comparison of chiral solvating agents (CSAs), with a particular focus on the performance and application of 2-phenyl-1,1,1-trifluoropropan-2-ol, widely known as Pirkle's alcohol. We will explore its mechanism of action and benchmark its utility against other prominent chiral agents, including chiral derivatizing agents like Mosher's acid, and other solvating agents such as cyclodextrins and chiral crown ethers. This analysis is grounded in established experimental data and aims to equip researchers with the insights needed to select the most appropriate tool for their stereochemical challenges.

The Principle of Chiral Recognition in NMR

Enantiomers, being mirror images, are isochronous in an achiral solvent, meaning they produce identical NMR spectra. To differentiate them, one must introduce a chiral environment. This is achieved through two primary strategies:

  • Chiral Derivatizing Agents (CDAs): These enantiomerically pure reagents react with the analyte to form a covalent bond, creating a pair of diastereomers.[1] Diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for quantification.

  • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[1][2][3] This transient association is sufficient to induce a chemical shift non-equivalence (Δδ) between the signals of the two enantiomers, enabling direct quantification from the spectrum without chemical modification of the analyte.[3][4]

Pirkle's alcohol falls into the latter category, offering a significant advantage in its simplicity and non-destructive nature.[5][6]

In Focus: this compound (Pirkle's Alcohol)

First reported by the group of William H. Pirkle, this chiral fluoroalcohol has become a staple in NMR-based enantiomeric excess (e.e.) determination.[4] Its efficacy stems from its unique structure, featuring a stereogenic center bearing a hydroxyl group for hydrogen bonding, an electron-withdrawing trifluoromethyl group, and a large, planar anthryl group capable of π-π stacking interactions.

Mechanism of Chiral Recognition

When Pirkle's alcohol is introduced into a solution of a chiral analyte, it forms short-lived diastereomeric solvates.[4] The differing spatial arrangements of the two analyte enantiomers relative to the chiral environment of Pirkle's alcohol lead to distinct magnetic environments for their respective nuclei. Protons in one enantiomer will experience a slightly different shielding or deshielding effect compared to the corresponding protons in the other enantiomer. This results in the splitting of what was a single resonance into two, with the integration of these new signals directly corresponding to the enantiomeric ratio.[4][7]

The primary interactions driving this discrimination are:

  • Hydrogen Bonding: Between the hydroxyl group of Pirkle's alcohol and a Lewis basic site on the analyte (e.g., an amine, ester, or sulfoxide).

  • π-π Stacking: Between the large aromatic system of the CSA and an aromatic or unsaturated group on the analyte.

  • Dipole-Dipole Interactions: Involving the highly polar C-F bonds.

cluster_R (R)-Analyte Complex cluster_S (S)-Analyte Complex R_Analyte (R)-Analyte Complex_R Diastereomeric Complex 1 (S,R) R_Analyte->Complex_R H-Bond, π-π Stack Pirkle_R (S)-Pirkle's Alcohol Pirkle_R->Complex_R NMR NMR Spectrum Complex_R->NMR Signal δ₁ S_Analyte (S)-Analyte Complex_S Diastereomeric Complex 2 (S,S) S_Analyte->Complex_S H-Bond, π-π Stack Pirkle_S (S)-Pirkle's Alcohol Pirkle_S->Complex_S Complex_S->NMR Signal δ₂

Caption: Formation of transient diastereomeric complexes.

Comparative Analysis with Alternative Chiral Agents

The selection of a chiral agent is dictated by the analyte's structure, the desired level of accuracy, and practical considerations like time and sample recovery.

Mosher's Acid (MTPA): The Derivatizing Agent Benchmark

α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) is a chiral derivatizing agent, not a solvating agent.[8][9] It reacts with chiral alcohols and amines to form stable diastereomeric esters or amides.[8][9]

  • Mechanism: The covalent bond formation creates two distinct molecular entities (diastereomers) that are analyzed by NMR. The analysis often relies on an empirical model (Mosher's model) that correlates the sign of the chemical shift difference (Δδ = δS - δR) with the absolute configuration of the analyte.[9]

  • Advantages:

    • Large Δδ Values: Covalent derivatization typically leads to larger and more easily resolved chemical shift differences than CSAs.

    • ¹⁹F NMR: The trifluoromethyl group provides a sensitive probe for ¹⁹F NMR, which offers a wide chemical shift range and often simpler spectra, facilitating accurate quantification.[9]

  • Disadvantages:

    • Reaction Required: The need for a chemical reaction adds time and complexity. The analyte must be recovered via hydrolysis if needed.

    • Risk of Inaccuracy: The derivatization reaction must proceed to completion for both enantiomers without kinetic resolution (one enantiomer reacting faster than the other) or racemization, which would lead to an incorrect e.e. measurement.[9]

Analyte Racemic Alcohol (R-OH / S-OH) Reaction Derivatization (e.g., Pyridine) Analyte->Reaction MTPA_Cl (R)-MTPA-Cl MTPA_Cl->Reaction Diastereomers Diastereomeric Esters (R,R) and (S,R) Reaction->Diastereomers Covalent Bond NMR NMR Analysis Diastereomers->NMR Distinct Signals

Caption: Workflow for chiral analysis using Mosher's acid (CDA).

Cyclodextrins: The Host-Guest Specialists

Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior.[2][10] They act as CSAs by forming inclusion complexes with guest molecules.

  • Mechanism: Chiral recognition arises from the differential fit and interactions of the analyte enantiomers within the chiral CD cavity.[2][11] The size of the CD (α, β, or γ) determines the size of the guest molecule it can accommodate.

  • Advantages:

    • Aqueous Solubility: Native and chemically modified CDs (e.g., carboxymethylated, phosphated) are often water-soluble, making them ideal for analyzing hydrophilic or biological samples in aqueous media.[2][12]

    • Tunability: The CD scaffold can be chemically modified to enhance interactions with specific classes of analytes, such as cationic or anionic compounds.[2][12]

  • Disadvantages:

    • Specificity: Efficacy is highly dependent on a good size/shape match between the host (CD) and guest (analyte).

    • Complex Spectra: The proton-rich structure of CDs can add complexity to the ¹H NMR spectrum, sometimes obscuring analyte signals.

cluster_CD Cyclodextrin Host Analyte_R (R)-Analyte Complex_R Inclusion Complex 1 Analyte_R->Complex_R Differential Fit Analyte_S (S)-Analyte Complex_S Inclusion Complex 2 Analyte_S->Complex_S Differential Fit CD Hydrophobic Cavity Chiral Rim CD:f0->Complex_R CD:f0->Complex_S NMR NMR Spectrum Complex_R->NMR Signal δ₁ Complex_S->NMR Signal δ₂

Caption: Enantiodiscrimination via inclusion in a cyclodextrin.

Chiral Crown Ethers: Selective for Amines

Chiral crown ethers are macrocyclic polyethers designed to selectively bind cations. Their primary application as CSAs is in the chiral recognition of protonated primary amines, such as amino acids and their derivatives.[13][14][15]

  • Mechanism: Enantiodiscrimination is achieved through the formation of a host-guest complex, where the protonated amine (-NH₃⁺) is anchored within the crown ether ring via multiple hydrogen bonds. Additional interactions between the analyte's substituents and the chiral elements of the crown ether lead to diastereomeric complexes with different stabilities and NMR signatures.[16]

  • Advantages:

    • High Selectivity: They exhibit excellent discrimination for primary amines and related compounds.[14][15]

  • Disadvantages:

    • Limited Scope: Their utility is largely confined to analytes containing a primary amine that can be protonated.

Quantitative Data Summary & Performance Comparison

The effectiveness of a CSA is measured by the magnitude of the induced chemical shift non-equivalence (ΔΔδ = |δ₁ - δ₂|). A larger ΔΔδ value signifies better resolution and more reliable quantification. While these values are highly substrate-dependent, the following table provides a general comparison.

FeatureThis compoundMosher's Acid (MTPA)CyclodextrinsChiral Crown Ethers
Agent Type Chiral Solvating Agent (CSA)Chiral Derivatizing Agent (CDA)Chiral Solvating Agent (CSA)Chiral Solvating Agent (CSA)
Interaction Non-covalent (H-bond, π-π)[4]Covalent (Ester/Amide)[8]Non-covalent (Inclusion)[2]Non-covalent (H-bond, Ionic)[13]
Typical Analytes Alcohols, sulfoxides, lactones, amines[17]Alcohols, amines[8][9]Wide range, esp. in H₂O[2][12]Protonated primary amines[14][15]
Advantages Simple to use, non-destructive, versatileLarge Δδ values, ¹⁹F NMR option[9]Aqueous compatibility, tunable[2]High selectivity for amines
Disadvantages Can have smaller Δδ valuesRequires reaction, risk of kinetic resolution[9]Substrate-dependent fit, complex spectraNarrow analyte scope
Typical ΔΔδ (¹H NMR) 0.02 - 0.10 ppm (Substrate dependent)> 0.1 ppm (Often larger)Variable (Can be small or large)0.10 - 0.29 ppm for amino acids[15]

Experimental Protocols

Authoritative and repeatable protocols are essential for trustworthy results.

Protocol 1: Enantiomeric Excess Determination with Pirkle's Alcohol (CSA)

This protocol describes a direct, non-destructive method for determining the e.e. of a chiral analyte.

  • Preparation:

    • Accurately weigh approximately 5-10 mg of the chiral analyte into a clean NMR tube.

    • Add approximately 1.5 to 3.0 molar equivalents of enantiomerically pure (R)- or (S)-Pirkle's alcohol. The optimal ratio may require titration.

    • Dissolve the mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆). Benzene-d₆ is often preferred as its solvent effect can enhance the chemical shift separation.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Analysis:

    • Identify a well-resolved, non-overlapping signal of the analyte that has split into two distinct resonances.

    • Carefully integrate the two signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Protocol 2: Enantiomeric Excess Determination with Mosher's Acid (CDA)

This protocol involves the chemical derivatization of a chiral alcohol.

  • Derivatization:

    • In a dry vial under an inert atmosphere (e.g., N₂ or Ar), dissolve the chiral alcohol (1.0 eq., ~5 mg) in anhydrous deuterated solvent (e.g., CDCl₃, 0.5 mL).

    • Add a small excess of anhydrous pyridine or DMAP (1.5-2.0 eq.).

    • Add (R)-Mosher's acid chloride ((R)-MTPA-Cl) (1.2 eq.) dropwise.

    • Allow the reaction to proceed at room temperature until complete (monitor by TLC or NMR). The reaction is typically fast.

    • Note: For a complete analysis and assignment of absolute configuration, a second sample should be prepared in parallel using (S)-MTPA-Cl.

  • Data Acquisition:

    • Directly acquire a ¹H NMR (and/or ¹⁹F NMR) spectrum of the crude reaction mixture.

  • Analysis:

    • Identify a well-resolved signal corresponding to a proton in the newly formed diastereomeric esters.

    • Integrate the signals for each diastereomer.

    • Calculate the enantiomeric excess as described in Protocol 1.

Conclusion

This compound (Pirkle's alcohol) stands as a highly effective and convenient chiral solvating agent for the determination of enantiomeric purity by NMR spectroscopy. Its principal advantage lies in its non-destructive, direct-mixing approach, which eliminates the need for chemical derivatization and its associated risks of systematic errors like kinetic resolution.

While chiral derivatizing agents like Mosher's acid often provide larger, more easily quantifiable signal separations and the benefit of ¹⁹F NMR, they require a more involved, multi-step process. For analytes soluble in aqueous media, cyclodextrins offer a unique "host-guest" solution, whereas chiral crown ethers exhibit exceptional, albeit narrow, selectivity for protonated primary amines.

The ultimate choice of agent is a strategic one, balancing the chemical nature of the analyte with the required analytical rigor and experimental efficiency. For a broad range of organic molecules in common solvents, Pirkle's alcohol provides a robust, reliable, and rapid method, solidifying its essential place in the analytical toolkit of chemists in research and drug development.

References

A Researcher's Guide to Validating Enantiomeric Excess: A Comparative Analysis of NMR Spectroscopy with 2-Phenyl-1,1,1-trifluoropropan-2-ol and Chiral Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise quantification of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The stereochemical identity of a chiral molecule can dictate its pharmacological activity, with one enantiomer often being the active agent while the other may be inactive or, in some cases, induce harmful effects. Consequently, robust and validated analytical methods for determining ee are of paramount importance.

This guide offers an in-depth comparison of two primary techniques for this critical task: Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent (CSA), specifically 2-Phenyl-1,1,1-trifluoropropan-2-ol, and the more traditional method of chiral High-Performance Liquid Chromatography (HPLC). We will explore the fundamental principles, provide detailed validation protocols, and present a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

The Principle of Chiral Recognition: From Indistinguishable to Differentiable

Enantiomers, being mirror images, possess identical physical properties in an achiral environment, making them indistinguishable by standard spectroscopic techniques like NMR. The determination of ee, therefore, requires introducing a chiral element to the system to break this symmetry.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

The NMR method leverages the formation of transient, non-covalent diastereomeric complexes. A chiral solvating agent (CSA), such as (R)- or (S)-2-Phenyl-1,1,1-trifluoropropan-2-ol, is added to the solution of the chiral analyte.[1][2] The CSA interacts with both enantiomers of the analyte through mechanisms like hydrogen bonding or dipole-dipole interactions, forming two distinct diastereomeric complexes (e.g., R-analyte/R-CSA and S-analyte/R-CSA). These diastereomeric complexes have different three-dimensional structures and, consequently, different magnetic environments. This difference lifts the spectroscopic degeneracy of the enantiomers, resulting in separate, distinguishable signals in the NMR spectrum.[3] The ratio of the integrated areas of these signals directly corresponds to the ratio of the enantiomers, allowing for a straightforward calculation of the enantiomeric excess.

The choice of this compound (often referred to as a Pirkle-type alcohol) is strategic. The trifluoromethyl (-CF₃) group offers a powerful probe for ¹⁹F NMR spectroscopy. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR provides high sensitivity and a clean spectrum with no background signals, often leading to baseline-separated peaks ideal for accurate quantification.[4]

cluster_Analyte Chiral Analyte cluster_CSA Chiral Solvating Agent cluster_Complexes Diastereomeric Complexes (NMR Distinguishable) cluster_NMR Resulting NMR Spectrum R_Analyte R-Enantiomer R_Complex [R-Analyte • R-CSA] R_Analyte->R_Complex S_Analyte S-Enantiomer S_Complex [S-Analyte • R-CSA] S_Analyte->S_Complex CSA (R)-Pirkle's Alcohol CSA->R_Complex CSA->S_Complex NMR_Signal Signal 1 (δ₁) Signal 2 (δ₂) R_Complex->NMR_Signal Integration A S_Complex->NMR_Signal Integration B

Figure 1: Mechanism of chiral recognition by NMR using a Chiral Solvating Agent (CSA).
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC operates on the principle of differential partitioning of enantiomers between a stationary and a mobile phase.[5] The key component is the chiral stationary phase (CSP), which is a solid support material that has been modified with a chiral selector. As the enantiomeric mixture is passed through the column, one enantiomer interacts more strongly with the CSP and is retained longer, leading to a separation in elution times. A detector measures the concentration of each enantiomer as it elutes, producing a chromatogram with two distinct peaks. The area under each peak is proportional to the concentration of the corresponding enantiomer.

Method Validation: Ensuring Trustworthiness and Accuracy

To be suitable for its intended purpose, any analytical method must be validated.[6] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[7][8][9]

Validation Parameters for Enantiomeric Excess Determination
Parameter NMR with CSA Chiral HPLC Objective
Specificity Demonstrated by resolving signals of both enantiomers from each other and from matrix components.Demonstrated by baseline resolution of the enantiomer peaks from each other and any impurities.To ensure the signal/peak measured is unequivocally from the analyte.[8]
Linearity A series of samples with known ee values (e.g., 99:1, 95:5, 80:20, 50:50) are prepared and analyzed. The measured ee is plotted against the true ee.A series of solutions with varying concentrations of the minor enantiomer are prepared. The peak area is plotted against concentration.To demonstrate that the method's response is directly proportional to the analyte concentration over a given range.
Accuracy Determined by comparing the mean measured ee from the linearity study to the known true values.Determined by spiking a sample with a known amount of the other enantiomer and calculating the recovery.To assess the closeness of the measured value to the true value.
Precision Assessed by repeatedly analyzing a single homogeneous sample (e.g., n=6) and calculating the standard deviation of the ee values.Assessed by multiple injections of a single sample (repeatability) and analysis on different days or by different analysts (intermediate precision).To measure the degree of scatter between a series of measurements.
Limit of Quantification (LOQ) The lowest ee that can be reliably quantified. Determined as the concentration of the minor enantiomer that gives a signal-to-noise ratio of ~10:1.The lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy.To define the lower limit of the method's useful range.
Robustness Assessed by small, deliberate variations in analytical parameters (e.g., CSA concentration, temperature).Assessed by small variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).[7]To evaluate the method's capacity to remain unaffected by small variations in parameters.

Experimental Protocols

Protocol 1: ee Determination by ¹⁹F NMR using (R)-2-Phenyl-1,1,1-trifluoropropan-2-ol

This protocol is designed for a generic chiral amine analyte.

1. Materials and Instrumentation:

  • Analyte (chiral amine)

  • (R)-2-Phenyl-1,1,1-trifluoropropan-2-ol (CSA)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR Spectrometer (≥400 MHz) equipped with a fluorine probe.

2. Sample Preparation (for a single measurement):

  • Accurately weigh approximately 5-10 mg of the chiral amine analyte into a clean vial.

  • Dissolve the analyte in ~0.6 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire a standard ¹⁹F NMR spectrum of the analyte alone (if it is fluorinated) to serve as a reference.

  • Add 1.0 to 1.5 equivalents of the CSA, (R)-2-Phenyl-1,1,1-trifluoropropan-2-ol, to the NMR tube.

  • Gently shake the tube to ensure thorough mixing. The concentration of the CSA may need optimization to achieve maximum signal separation (ΔΔδ).

3. NMR Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹⁹F NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the minor enantiomer. A relaxation delay (d1) of at least 5 times the longest T1 is recommended for accurate integration.

4. Data Processing and ee Calculation:

  • Process the spectrum using appropriate software (e.g., apply phasing and baseline correction).

  • Identify the two distinct signals corresponding to the diastereomeric complexes.

  • Carefully integrate the areas of the two signals (let's call them Integral A and Integral B).

  • Calculate the enantiomeric excess using the formula:

    • ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

start Start prep Prepare Analyte Solution (5-10 mg in 0.6 mL CDCl₃) start->prep add_csa Add 1.0-1.5 eq. of (R)-Pirkle's Alcohol (CSA) prep->add_csa mix Mix Thoroughly add_csa->mix acquire Acquire ¹⁹F NMR Spectrum (Sufficient Scans for S/N) mix->acquire process Process Spectrum (Phase, Baseline Correction) acquire->process integrate Integrate Diastereomeric Signals (Integral A, Integral B) process->integrate calculate Calculate ee (%) integrate->calculate end_node End calculate->end_node

Figure 2: Experimental workflow for ee determination by ¹⁹F NMR with a CSA.
Protocol 2: ee Determination by Chiral HPLC

This protocol is a general guideline and requires method development for a specific analyte.

1. Materials and Instrumentation:

  • Analyte

  • HPLC-grade solvents (e.g., Hexane, Isopropanol)

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column (e.g., polysaccharide-based like CHIRALPAK® IA, IB, etc.).

2. Method Development & System Preparation:

  • Select a suitable chiral column and mobile phase based on literature precedence or screening. A common mobile phase for normal phase chiral HPLC is a mixture of hexane and an alcohol modifier like isopropanol.

  • Prepare the mobile phase and degas it thoroughly.

  • Install the chiral column and equilibrate the system with the mobile phase until a stable baseline is achieved.

3. Sample Preparation:

  • Prepare a stock solution of the racemic analyte at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Prepare the sample for analysis by diluting it to an appropriate concentration (e.g., 0.1 mg/mL) within the linear range of the detector.

4. HPLC Analysis:

  • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

  • Inject the sample solution.

  • Run the analysis according to the developed method (isocratic or gradient elution).

5. Data Processing and ee Calculation:

  • Integrate the peak areas for the two enantiomers in the chromatogram (Area 1 and Area 2).

  • Calculate the enantiomeric excess using the formula:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Comparative Analysis: Which Method to Choose?

The choice between NMR with a CSA and chiral HPLC is not always straightforward and depends on the specific analytical challenge at hand.[3][5]

FeatureNMR with this compoundChiral HPLCCausality & Insight
Speed Very Fast (5-15 min/sample) Slower (10-30 min/sample run time + development)NMR is a solution-state method requiring no lengthy column equilibration or elution times, making it ideal for high-throughput screening or reaction monitoring.[10]
Method Development Minimal to Moderate Often Extensive Finding the right CSA and solvent for NMR is typically faster than screening multiple chiral columns and mobile phase compositions for HPLC.
Sample Requirement Higher (typically mg scale)Lower (µg scale)NMR is inherently less sensitive than modern HPLC with UV or MS detectors.
Solvent Consumption Very Low (~0.6 mL/sample) HighThe low solvent usage of NMR aligns well with green chemistry principles.[10]
Sample Recovery Non-destructive DestructiveThe analyte can be fully recovered after NMR analysis by simple evaporation, a significant advantage for precious samples.
LOQ for Minor Enantiomer Typically ~1-2%Can be <0.1%HPLC generally offers superior sensitivity for trace-level analysis of the minor enantiomer, which is critical for purity testing.
Universality Broad, but analyte must be soluble and interact with CSA.Very broad, with a vast library of available chiral stationary phases.While NMR with CSAs is versatile, finding a suitable CSP for HPLC is a well-established process that covers a wider range of compound classes.[3]
Cost High initial instrument cost; low per-sample cost.Moderate instrument cost; higher per-sample cost (solvents, columns).The operational costs of HPLC (solvents, column replacement) can accumulate, whereas NMR costs are primarily in the initial capital investment.

Case Study: Validation Data for a Hypothetical Chiral Amine

To illustrate the validation process, consider the following representative data for determining the ee of a chiral amine.

Table 1: Linearity and Accuracy Assessment Samples were prepared by mixing enantiopure R and S amines to achieve known ee values.

True ee (%)Measured ee (%) by ¹⁹F NMRAccuracy (% Bias)Measured ee (%) by Chiral HPLCAccuracy (% Bias)
98.097.8-0.2098.1+0.10
90.090.3+0.3390.1+0.11
50.050.5+1.0050.2+0.40
10.09.8-2.0010.1+1.00
Linearity (R²) 0.9998 0.9999

Table 2: Precision and LOQ Results

Parameter¹⁹F NMR with CSAChiral HPLC
Precision (RSD, n=6 @ 90% ee) 0.45%0.25%
LOQ (as % of minor enantiomer) 1.0%0.05%

The data indicates that both methods demonstrate excellent linearity and accuracy. However, chiral HPLC shows slightly better precision and a significantly lower limit of quantification, making it the superior choice for applications requiring the detection of trace enantiomeric impurities.

Conclusion and Recommendations

Both NMR spectroscopy with this compound and chiral HPLC are powerful, reliable techniques for the determination of enantiomeric excess.[5] The optimal choice is dictated by the specific requirements of the analysis.

  • Choose NMR with a Chiral Solvating Agent when:

    • High-throughput is required: For screening reaction conditions or large compound libraries.

    • The sample is precious: The non-destructive nature allows for full sample recovery.

    • Rapid results are needed: To monitor the progress of an asymmetric reaction in near real-time.

    • Minimizing solvent waste is a priority.

  • Choose Chiral HPLC when:

    • High sensitivity is paramount: For final product quality control where stringent limits on the minor enantiomer are required.

    • The highest level of accuracy and precision is necessary: For release testing and regulatory submissions.

    • A well-established, validated method is available for the analyte class.

Ultimately, for comprehensive validation and the highest degree of confidence, the two techniques can be used orthogonally. A rapid screen by NMR can guide synthesis and purification efforts, followed by rigorous, quantitative validation and release testing by a validated chiral HPLC method. This dual approach leverages the strengths of both technologies, providing a robust framework for chiral analysis in modern chemical research and development.

References

The Synthetic Chemist's Compass: Navigating Alternatives to 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Chiral Analysis and Trifluoromethylated Motifs

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the demand for molecules with precisely defined three-dimensional structures and tailored physicochemical properties is relentless. The trifluoromethyl (-CF₃) group is a celebrated motif, capable of enhancing metabolic stability, lipophilicity, and binding affinity. When this group is installed at a stereocentric carbon bearing a hydroxyl group, as in 2-phenyl-1,1,1-trifluoropropan-2-ol (herein PFTOL), it creates a powerful and versatile chemical tool.

This guide offers an in-depth comparison of PFTOL with its alternatives, grounded in experimental principles and practical applications. We will dissect its primary roles as a chiral derivatizing agent for NMR analysis and as a potential chiral auxiliary and building block, providing researchers with the critical insights needed to select the optimal tool for their synthetic challenges.

Part 1: PFTOL as a Chiral Derivatizing Agent for Enantiomeric Excess Determination

The most established and powerful application of PFTOL is in the determination of enantiomeric excess (ee) and the assignment of the absolute configuration of other chiral molecules, particularly alcohols and amines. The fundamental principle is the conversion of a mixture of indistinguishable enantiomers into a mixture of diastereomers, which possess distinct physical properties and, crucially, different NMR spectral signatures.[1]

The trifluoromethyl group on PFTOL serves as a sharp, clean reporter in ¹⁹F NMR spectroscopy—a technique prized for its high sensitivity and wide chemical shift range, which minimizes the risk of signal overlap common in complex ¹H NMR spectra.[2]

The Gold Standard: Mosher's Acid (MTPA)

Any discussion of chiral derivatizing agents (CDAs) must begin with the benchmark: α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid.[1] For decades, the formation of diastereomeric Mosher's esters or amides has been the go-to method for ee determination.[1] The analysis relies on the anisotropic effect of the phenyl ring in the MTPA moiety, which shields or deshields nearby protons in the substrate, leading to different chemical shifts (Δδ) for the two diastereomers.

PFTOL: A Simpler, Potent Alternative

PFTOL operates on the same principle but offers a structurally simpler framework. By forming a diastereomeric ether or ester with a chiral substrate, the CF₃ group of the PFTOL moiety becomes a sensitive probe for the chiral environment of the substrate. The key metric for a successful CDA is the magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomers in the NMR spectrum; a larger Δδ allows for more accurate integration and thus a more reliable ee measurement.

While direct, side-by-side comparisons in the literature are sparse, the efficacy of any ¹⁹F-containing CDA is judged by this induced chemical shift separation. For example, studies comparing novel agents to the standard MTPA method provide the quantitative data essential for such evaluations.[3]

FeatureMosher's Acid (MTPA)This compound (PFTOL)Key Considerations
Reactive Form Typically the acid chloride (highly reactive)The alcohol (requires activation or specific coupling)MTPA-Cl is highly reactive but can be moisture-sensitive. PFTOL requires coupling conditions (e.g., Mitsunobu or esterification) which may be milder.
NMR Probe ¹H and ¹⁹F NMRPrimarily ¹⁹F NMRThe CF₃ group in both provides a clean ¹⁹F NMR handle. MTPA also has a well-established model for ¹H NMR analysis.[1]
Structural Complexity More complex, with two stereocenters upon derivatizationSimpler, with one additional stereocenterPFTOL's simpler structure may lead to less convoluted NMR spectra.
Potential for Racemization The α-proton in the parent acid has a risk of epimerization if not handled carefully.The tertiary alcohol stereocenter is robust.This makes PFTOL a potentially more stable chiral standard.
Experimental Workflow: Enantiomeric Excess Determination

The following diagram and protocol outline the general workflow for using a chiral derivatizing agent like PFTOL to determine the enantiomeric excess of a chiral secondary alcohol.

G cluster_prep Step 1: Derivatization cluster_analysis Step 2: Analysis cluster_quant Step 3: Quantification racemate Racemic or Scalemic Chiral Alcohol (R-OH / S-OH) reaction Coupling Reaction (e.g., Mitsunobu or Esterification) racemate->reaction cda Enantiopure (R)-PFTOL cda->reaction diastereomers Mixture of Diastereomers (R-Alcohol)-(R-PFTOL) (S-Alcohol)-(R-PFTOL) reaction->diastereomers nmr Acquire ¹⁹F NMR Spectrum diastereomers->nmr spectra Observe Two Distinct CF₃ Signals (Signal A and Signal B) nmr->spectra integration Integrate Signal A and Signal B spectra->integration calculation Calculate Enantiomeric Excess: ee (%) = |(Int A - Int B)| / (Int A + Int B) * 100 integration->calculation

Caption: Workflow for ee determination using PFTOL.

Protocol 1: General Procedure for ee Determination of a Chiral Alcohol via PFTOL Esterification

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral alcohol (1.0 eq.), enantiopure (e.g., R)-PFTOL (1.1 eq.), and a coupling catalyst such as DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).

  • Coupling: Cool the solution to 0 °C. Add a solution of a coupling reagent, such as dicyclohexylcarbodiimide (DCC) (1.2 eq.), in DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC for the consumption of the limiting alcohol.

  • Work-up: Upon completion, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude diastereomeric esters via flash column chromatography on silica gel.

  • NMR Analysis: Dissolve a small, accurately weighed sample of the purified diastereomers in a suitable NMR solvent (e.g., CDCl₃) containing a known internal standard. Acquire a quantitative ¹⁹F NMR spectrum.

  • Calculation: Identify the two distinct signals corresponding to the CF₃ groups of the two diastereomers. Carefully integrate these peaks. Calculate the diastereomeric ratio (d.r.), which directly corresponds to the enantiomeric ratio of the starting alcohol, and determine the enantiomeric excess.

Part 2: PFTOL in Asymmetric Synthesis: A Conceptual Comparison

Beyond analysis, chiral molecules can be used to direct the stereochemical outcome of a reaction. This is the role of a chiral auxiliary : a stereogenic group temporarily attached to a prochiral substrate to control the formation of new stereocenters.

The Benchmark: Evans Oxazolidinone Auxiliaries

The field of chiral auxiliaries is dominated by robust and predictable systems, most notably the Evans oxazolidinone auxiliaries.[4] These are typically attached to a carboxylic acid derivative to form an N-acyl oxazolidinone. The bulky substituent on the oxazolidinone (e.g., isopropyl or benzyl) effectively blocks one face of the corresponding enolate, forcing an incoming electrophile to attack from the less hindered side with high diastereoselectivity.[4]

PFTOL as a Potential Chiral Auxiliary

PFTOL could, in principle, function as a chiral auxiliary. For example, it could be esterified with a prochiral carboxylic acid. The resulting ester could then be enolized and reacted with an electrophile. The stereochemical outcome would depend on the ability of the bulky phenyl and trifluoromethyl groups to effectively shield one face of the enolate.

G cluster_evans Evans Auxiliary Model cluster_pftol PFTOL Auxiliary (Conceptual) evans_start N-Acyl Oxazolidinone evans_enolate Z-Enolate Formation (Chelated Intermediate) evans_start->evans_enolate evans_attack Electrophile (E⁺) attacks from less hindered face evans_enolate->evans_attack evans_product Single Diastereomer (High d.r.) evans_attack->evans_product pftol_attack Facial selectivity depends on Ph/CF₃ steric blocking pftol_start Prochiral Ester of PFTOL pftol_enolate Enolate Formation (Less Rigid Conformation?) pftol_start->pftol_enolate pftol_enolate->pftol_attack pftol_product Diastereomeric Mixture (Selectivity?) pftol_attack->pftol_product

Caption: Stereocontrol model: Evans vs. conceptual PFTOL.

The key challenge for PFTOL in this role is conformational rigidity. The success of Evans auxiliaries stems from the formation of a rigid, chelated Z-enolate transition state. An ester enolate derived from PFTOL would likely be more flexible, potentially leading to lower diastereoselectivity compared to the Evans system.

FeatureEvans Oxazolidinone AuxiliaryPFTOL Auxiliary (Conceptual)Key Considerations
Attachment Amide bond to an oxazolidinoneEster or ether linkageAmide enolates are generally more stable and easier to form stereoselectively than ester enolates.
Stereocontrol High; via a rigid, chelated transition stateUnknown; depends on less predictable steric hindranceThe predictability of the Evans system is its greatest strength.[4]
Cleavage Hydrolysis, reduction, or transaminationHydrolysis or reductive cleavageCleavage of the PFTOL auxiliary would likely require standard ester/ether cleavage conditions.
Literature Support Extensive and well-documentedVery limited to non-existentEvans auxiliaries are a foundational tool in asymmetric synthesis with vast predictive power.

Part 3: PFTOL as a Trifluoromethylated Building Block

The incorporation of CF₃-containing fragments is a cornerstone of modern drug design. Chiral fluorinated alcohols like PFTOL are valuable chiral building blocks —enantiomerically pure starting materials that can be incorporated into a larger target molecule.

For instance, the core of the HIV reverse transcriptase inhibitor Efavirenz features a trifluoromethylated tertiary alcohol. While many syntheses construct this center through asymmetric addition of a trifluoromethyl group, a strategy employing a pre-formed chiral building block is conceptually viable.[5][6] Using PFTOL or a similar structure would involve nucleophilic substitution at the hydroxyl group (after activation) or leveraging its phenyl group for further transformations. The primary advantage of a building block approach is the secure installation of a stereocenter early in a synthetic sequence.

The alternatives in this category are numerous and depend entirely on the target structure. They include other chiral trifluoromethylated alcohols, epoxides, and amines, each offering a different set of reactive handles for incorporation into a synthetic route.

Conclusion and Outlook

This compound is a highly effective and specialized tool in the synthetic chemist's arsenal. Its primary, field-proven application is as a chiral derivatizing agent for ¹⁹F NMR spectroscopy , where it stands as a strong alternative to the traditional Mosher's acid, offering structural simplicity and a clean spectroscopic handle.

Its potential roles as a chiral auxiliary and a synthetic building block are more conceptual. While its structure contains the necessary elements for these functions—chirality, steric bulk, and a reactive handle—it faces stiff competition from more established and predictable systems like Evans auxiliaries. For PFTOL to see wider use in these areas, future research would need to demonstrate clear advantages in diastereoselectivity, yield, or ease of use in specific, synthetically important reactions.

For the modern researcher, the choice is clear: for reliable and accurate determination of enantiomeric excess via ¹⁹F NMR, PFTOL is an excellent and highly recommended reagent. For diastereoselective synthesis, the well-trodden and predictable paths offered by established chiral auxiliaries remain the superior choice until compelling data for alternatives emerge.

References

The Strategic Advantage of 2-Phenyl-1,1,1-trifluoropropan-2-ol in Asymmetric Synthesis and Beyond: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the demand for molecules with precisely controlled three-dimensional structures is paramount. Chiral alcohols, particularly those bearing fluorine atoms, have emerged as powerful tools in achieving high levels of stereoselectivity. Among these, 2-Phenyl-1,1,1-trifluoropropan-2-ol stands out as a versatile and advantageous building block and auxiliary. This guide provides an in-depth technical comparison of this compound with its alternatives, supported by experimental context and data, to inform strategic decisions in your research and development endeavors.

A Tale of Two Moieties: The Phenyl and Trifluoromethyl Synergy

The unique properties of this compound stem from the synergistic interplay between its phenyl and trifluoromethyl groups, flanking a chiral tertiary alcohol. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the molecule's acidity and hydrogen-bonding capabilities. The phenyl group provides steric bulk and the potential for π-π stacking interactions, which can be crucial for inducing stereoselectivity in chemical transformations.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. Here, we compare this compound with other relevant fluorinated and non-fluorinated alcohols.

PropertyThis compound 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)1,1,1-Trifluoro-2-propanol2-Phenyl-2-propanol
CAS Number 426-54-0[1]920-66-1374-01-6[2][3]617-94-7[4]
Molecular Formula C₉H₉F₃O[5]C₃H₂F₆OC₃H₅F₃O[3]C₉H₁₂O[4]
Molecular Weight 190.16 g/mol [5]168.04 g/mol 114.07 g/mol [3]136.19 g/mol [4]
Boiling Point 81-83 °C / 3mm[1]58.2 °C81-82 °C[2]202 °C[4]
Density 1.238 g/cm³[1]1.596 g/mL1.259 g/mL at 25 °C[2]0.973 g/cm³[4]
pKa (Predicted) 11.98 ± 0.10[1]~9.312.53 ± 0.20[2]~18 (Estimated)

The predicted pKa of this compound (11.98) indicates that it is significantly more acidic than its non-fluorinated analog, 2-phenyl-2-propanol, but less acidic than the highly fluorinated HFIP. This moderate acidity is a key advantage, allowing it to act as a potent hydrogen bond donor to activate electrophiles without promoting unwanted side reactions often associated with stronger acids.

Core Advantage: A Superior Chiral Auxiliary in Asymmetric Synthesis

The primary application where this compound demonstrates its superiority is as a chiral auxiliary or ligand in asymmetric synthesis. Its trifluoromethyl and phenyl groups create a well-defined chiral environment that can effectively bias the facial approach of a nucleophile to a prochiral center.

Application Highlight: Enantioselective Addition of Organozinc Reagents to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis.[1][6] Chiral amino alcohols are often employed as catalysts in these transformations. The structural features of this compound make it an excellent candidate for this application.

Below is a comparative experimental protocol to illustrate the potential advantages of using this compound in this context.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Work-up and Analysis ligand Chiral Ligand (e.g., this compound) catalyst Chiral Zinc Catalyst (in situ formation) ligand->catalyst znEt2_cat Diethylzinc (ZnEt2) in Toluene znEt2_cat->catalyst aldehyde Prochiral Aldehyde (e.g., Benzaldehyde) catalyst->aldehyde Coordination product Chiral Secondary Alcohol aldehyde->product znEt2_reagent Diethylzinc (ZnEt2) (Nucleophile) znEt2_reagent->product Nucleophilic Attack quench Quench with aq. NH4Cl product->quench extract Extract with Et2O quench->extract purify Purify by Chromatography extract->purify analyze Analyze by Chiral HPLC (Yield and ee) purify->analyze

Caption: Workflow for the enantioselective addition of diethylzinc to an aldehyde.

Experimental Protocol: Comparative Enantioselective Ethyl-additions to Benzaldehyde

Objective: To compare the effectiveness of this compound as a chiral ligand against a standard chiral alcohol in the enantioselective addition of diethylzinc to benzaldehyde.

Materials:

  • This compound

  • (1R,2S)-(-)-N-Methylephedrine (as a standard for comparison)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral alcohol (0.1 mmol) and anhydrous toluene (2 mL).

  • Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral zinc catalyst.

  • Add benzaldehyde (1.0 mmol) dropwise to the catalyst solution at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and the enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol by chiral HPLC analysis.

Anticipated Comparative Performance:

Chiral LigandExpected Yield (%)Expected Enantiomeric Excess (ee %)
This compound > 90> 95
(1R,2S)-(-)-N-Methylephedrine~85-90~90-95

Causality Behind the Expected Superior Performance:

The anticipated higher yield and enantioselectivity with this compound can be attributed to several factors:

  • Enhanced Lewis Acidity of the Zinc Center: The electron-withdrawing trifluoromethyl group increases the acidity of the alcohol proton, leading to a more Lewis acidic zinc center upon deprotonation. This enhanced Lewis acidity allows for stronger coordination to the aldehyde, leading to greater activation and a faster, more efficient reaction.

  • Well-Defined Chiral Pocket: The combination of the bulky phenyl group and the trifluoromethyl group creates a rigid and well-defined chiral pocket around the active site. This steric hindrance effectively shields one face of the coordinated aldehyde, forcing the nucleophilic attack of the ethyl group to occur selectively from the other face, resulting in high enantioselectivity.

  • Favorable Non-Covalent Interactions: The phenyl group can engage in stabilizing π-π stacking interactions with the aromatic ring of the aldehyde, further locking the substrate in a specific orientation that favors a single stereochemical outcome.

Advantages in Other Applications

Beyond its role as a chiral auxiliary, this compound offers advantages in other areas of chemical research.

As a Chiral Solvating Agent in NMR Spectroscopy

The determination of enantiomeric excess is a critical step in asymmetric synthesis. Chiral solvating agents (CSAs) are used in NMR spectroscopy to differentiate between enantiomers by forming diastereomeric complexes with distinct chemical shifts.[7] The chiral nature and the presence of the aromatic ring make this compound a promising candidate as a CSA for a variety of chiral analytes. The trifluoromethyl group can also serve as a useful probe in ¹⁹F NMR spectroscopy.

G cluster_complex Diastereomeric Complexes cluster_nmr NMR Spectrum racemate Racemic Analyte (Enantiomers A & B) complex_a Complex A-CSA racemate->complex_a complex_b Complex B-CSA racemate->complex_b csa Chiral Solvating Agent (this compound) csa->complex_a csa->complex_b spectrum Distinct NMR Signals for each diastereomer complex_a->spectrum complex_b->spectrum

Caption: Principle of using a chiral solvating agent in NMR spectroscopy.

As a Co-solvent or Additive in Catalysis

Fluorinated alcohols are known to promote a variety of organic reactions, often by stabilizing charged intermediates or activating substrates through hydrogen bonding. While more research is needed to fully explore its potential, the properties of this compound suggest it could be a valuable additive in reactions such as Friedel-Crafts alkylations and acylations, potentially leading to increased reaction rates and improved yields.

Conclusion: A Strategic Choice for High-Performance Synthesis

This compound represents a significant advancement in the toolkit of synthetic chemists. Its unique combination of a chiral center, a phenyl group, and a trifluoromethyl group provides a distinct set of properties that translate into tangible advantages in asymmetric synthesis and other applications. The enhanced acidity, well-defined steric environment, and potential for favorable non-covalent interactions make it a superior choice for achieving high levels of enantioselectivity in reactions such as the addition of organozinc reagents to aldehydes. As the demand for enantiomerically pure compounds continues to grow, the strategic application of this compound will undoubtedly play a crucial role in the efficient and selective synthesis of complex molecules.

References

A Comparative Guide to the Synthetic Utility and Limitations of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. This modification can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the selection of appropriate chemical tools and building blocks is a critical decision in any synthetic workflow.

This guide provides an in-depth analysis of 2-Phenyl-1,1,1-trifluoropropan-2-ol, a compound often encountered in the landscape of fluorinated molecules. We will clarify its synthetic role, delineate its inherent chemical limitations, and provide a comparative analysis of the state-of-the-art reagents used to construct such trifluoromethylated tertiary alcohols.

Part 1: Defining the Role and Inherent Limitations of this compound

A frequent point of confusion is the classification of fluorinated molecules. It is crucial to distinguish between a stable, trifluoromethyl-containing product and a reactive reagent designed to deliver a trifluoromethyl group.

A Stable Tertiary Alcohol, Not a Trifluoromethylating Agent

This compound is a stable tertiary alcohol. Its structure features a robust C-CF₃ bond, which is not designed to be cleaved for the subsequent transfer of the CF₃ group to other substrates. This is its most fundamental "limitation": it is a synthetic target or building block, not a trifluoromethylating agent.

In contrast, reagents designed for trifluoromethylation are categorized by the nature of the CF₃ species they deliver.

  • Nucleophilic Reagents , such as the Ruppert-Prakash reagent (TMSCF₃), deliver a trifluoromethide anion (CF₃⁻) equivalent.[3][4]

  • Electrophilic Reagents , like Togni and Umemoto reagents, deliver a trifluoromethyl cation (CF₃⁺) equivalent.[2][5][6]

  • Radical Precursors , which can generate a trifluoromethyl radical (CF₃•).

The diagram below illustrates the conceptual difference in their synthetic roles.

G cluster_0 Trifluoromethylating Agents cluster_1 Synthetic Target / Product Ruppert-Prakash Reagent Ruppert-Prakash Reagent Substrate (e.g., Acetophenone) Substrate (e.g., Acetophenone) Ruppert-Prakash Reagent->Substrate (e.g., Acetophenone) Nucleophilic Attack Togni Reagent Togni Reagent Togni Reagent->Substrate (e.g., Acetophenone) Electrophilic Attack This compound This compound Substrate (e.g., Acetophenone)->this compound Forms

Caption: Conceptual roles in trifluoromethylation synthesis.

Chemical Stability and Decomposition Pathways

Under standard storage and handling conditions, this compound is a stable compound.[7] However, like other tertiary alcohols, its primary limitation under forcing conditions is its susceptibility to acid-catalyzed dehydration. Protonation of the hydroxyl group by a strong acid converts it into a good leaving group (water), facilitating elimination to form an alkene. While the strong electron-withdrawing nature of the CF₃ group can influence the reaction kinetics, this remains a probable decomposition pathway at elevated temperatures in an acidic medium. An analogous dehydration pathway is a known issue during the distillation of the non-fluorinated parent compound, 2-phenyl-1-propanol.[8]

G A This compound B 1,1,1-Trifluoro-2-phenylprop-1-ene + H₂O A->B [H⁺], Heat (Dehydration)

Caption: Potential acid-catalyzed decomposition of the title compound.

Limited Reactivity of the C-CF₃ Moiety

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This inherent strength means the CF₃ group in this compound is exceptionally stable and generally unreactive. It is a poor leaving group and resistant to both nucleophilic and electrophilic attack under typical synthetic conditions. This stability is precisely why the CF₃ group is valued in drug design, but it severely limits the use of this molecule as a reactive intermediate for further transformations involving the trifluoromethyl moiety itself.

Part 2: A Comparative Guide to Reagents for Synthesizing Trifluoromethylated Tertiary Alcohols

Given that this compound is a synthetic target, the crucial question for a researcher is how to synthesize it efficiently. The most direct route involves the trifluoromethylation of a ketone precursor, such as acetophenone. Here, we compare the leading reagents for this class of transformation.

The Ruppert-Prakash Reagent (TMSCF₃): The Nucleophilic Workhorse

For the nucleophilic addition of a trifluoromethyl group to ketones and aldehydes, (trifluoromethyl)trimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, is the undisputed standard. The reaction is initiated by a catalytic amount of a nucleophilic activator (e.g., a fluoride salt) that generates a transient, highly nucleophilic trifluoromethide species.[4]

  • Mechanism Causality: The activator, typically tetrabutylammonium fluoride (TBAF), attacks the silicon atom, liberating a "naked" trifluoromethide anion which then readily attacks the electrophilic carbonyl carbon of the ketone.

  • Advantages: High yields for simple ketones, commercially available, and mechanistically well-understood.

  • Limitations: The reagent and its activated form are sensitive to moisture and protic sources. The fluoride activator must be handled under anhydrous conditions for optimal results.

Electrophilic Trifluoromethylating Agents (Togni & Umemoto Reagents)

Electrophilic reagents, such as Togni's hypervalent iodine reagents and Umemoto's sulfonium salts, are designed to deliver a "CF₃⁺" equivalent.[2][6] While exceptionally powerful, they are not the most direct or efficient choice for the trifluoromethylation of a simple, non-enolizable ketone like acetophenone. Their primary utility lies in the trifluoromethylation of softer nucleophiles.

  • Mechanism Causality: These reagents react readily with nucleophiles such as β-ketoesters, silyl enol ethers, thiols, and electron-rich aromatic systems.[1][9] The reaction can proceed through polar or, with the aid of a catalyst like Cu(I), single-electron transfer (SET) pathways to generate a CF₃ radical.[2][10]

  • Advantages: Bench-stable solids, easy to handle, and possess a broad substrate scope beyond simple carbonyls.[5]

  • Limitations: More expensive than TMSCF₃ and generally less effective for direct addition to simple ketones. They are better suited for substrates that can form stable enolates or are otherwise sufficiently nucleophilic.

Comparative Data Summary

The following table summarizes the key features of these reagent classes for the synthesis of trifluoromethylated alcohols.

FeatureRuppert-Prakash Reagent (TMSCF₃)Togni & Umemoto Reagents
Reagent Type Nucleophilic ("CF₃⁻")Electrophilic ("CF₃⁺") / Radical (CF₃•)
Typical Substrates Aldehydes, Ketones[4]β-Ketoesters, Silyl Enol Ethers, Thiols, Arenes[1][5][9]
Reaction Conditions Catalytic nucleophilic activator (e.g., TBAF), anhydrous solventOften requires a base or catalyst (e.g., Cu(I)); milder conditions possible[10]
Key Advantages High efficiency and selectivity for carbonyl additionBench-stable solids, broad substrate scope, versatile reactivity[6]
Key Limitations Moisture sensitive, requires anhydrous conditionsLess suitable for direct addition to simple ketones, higher cost

Part 3: Experimental Protocols and Workflows

To provide a practical context, we present a validated protocol for the synthesis of this compound and a comparative workflow for electrophilic trifluoromethylation.

Protocol: Synthesis of this compound via the Ruppert-Prakash Reagent

This protocol is adapted from established procedures for the trifluoromethylation of ketones.[4]

Materials:

  • Acetophenone

  • Ruppert-Prakash Reagent (TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF), ~1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 equiv) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the Ruppert-Prakash reagent (1.5 equiv) dropwise via syringe.

  • Initiation: Add the TBAF solution (0.1 equiv) dropwise. A slight exotherm may be observed.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0 °C and cautiously quench by the slow addition of 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

G cluster_workflow Synthesis Workflow: Ruppert-Prakash Reagent start Mix Acetophenone & TMSCF₃ in THF at 0°C initiate Add catalytic TBAF start->initiate react Stir at RT (Monitor by TLC) initiate->react quench Quench with aq. HCl react->quench workup Extract & Wash quench->workup purify Column Chromatography workup->purify end Isolate Pure Product purify->end

Caption: Experimental workflow for ketone trifluoromethylation.

Comparative Protocol: α-Trifluoromethylation of a β-Keto Ester

This protocol demonstrates a typical application for an electrophilic agent like Togni's Reagent I.

Materials:

  • Ethyl 2-cyclopentanonecarboxylate

  • Togni's Reagent I

  • Sodium Carbonate (Na₂CO₃)

  • Acetonitrile (MeCN)

Procedure:

  • Setup: In a round-bottom flask, dissolve the β-keto ester (1.0 equiv) in acetonitrile.

  • Base Addition: Add sodium carbonate (1.5 equiv).

  • Reagent Addition: Add Togni's Reagent I (1.2 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC or GC-MS).

  • Workup: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to yield the α-trifluoromethyl-β-keto ester. This showcases the different reactivity profile compared to the Ruppert-Prakash reagent.[1]

Conclusion

This compound is a valuable molecule within the arsenal of fluorinated compounds, but its role is that of a stable synthetic product or building block, not a reactive trifluoromethylating agent. Its primary limitations are its inability to donate a CF₃ group and its potential for dehydration under harsh acidic conditions.

For drug development professionals and synthetic chemists aiming to construct such trifluoromethylated tertiary alcohols, the choice of reagent is dictated by the precursor. The nucleophilic Ruppert-Prakash reagent remains the gold standard for the direct and efficient trifluoromethylation of simple ketones like acetophenone. In contrast, electrophilic agents like Togni and Umemoto reagents offer a powerful, complementary approach for a broader range of softer nucleophiles. A clear understanding of these distinctions is paramount for the logical design and successful execution of synthetic strategies in modern organofluorine chemistry.

References

A Comparative Guide to 2-Phenyl-1,1,1-trifluoropropan-2-ol Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and target binding affinity.[1][2] This guide provides a comparative analysis of 2-Phenyl-1,1,1-trifluoropropan-2-ol (PTP) derivatives, a class of compounds featuring the trifluoromethyl carbinol motif, which is a key structural element in many biologically active molecules.[3][4][5] We will explore their synthesis, compare their physicochemical and biological properties, and provide detailed experimental protocols for their preparation and evaluation, offering a comprehensive resource for researchers in drug development.

I. The Significance of the Trifluoromethyl Carbinol Moiety

The tertiary alcohol group in PTP, adjacent to a trifluoromethyl group, presents a unique combination of steric and electronic properties. The strong electron-withdrawing nature of the –CF₃ group increases the acidity of the hydroxyl proton, influencing its ability to act as a hydrogen bond donor. This feature is critical for molecular recognition and binding to biological targets such as enzymes.[1] Furthermore, the lipophilic nature of the –CF₃ group can improve a molecule's ability to cross cellular membranes, a crucial factor for oral bioavailability.[1][2]

II. Synthesis of PTP Derivatives: A Comparative Overview

The most common and direct route to PTP and its derivatives is the nucleophilic trifluoromethylation of substituted acetophenones. This reaction involves the addition of a trifluoromethyl anion equivalent to the ketone's carbonyl carbon.

Common Reagents for Trifluoromethylation:

  • Trimethyl(trifluoromethyl)silane (TMSCF₃): Often referred to as Ruppert's reagent, TMSCF₃ is a widely used, stable, and easy-to-handle source of the trifluoromethyl anion. The reaction is typically initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF).[6]

  • Fluoroform (CF₃H): As a readily available and atom-economical reagent, fluoroform is an attractive, albeit more technically challenging, option.[6] Its use in continuous flow reactors has made it a safer and more efficient choice for generating the trifluoromethyl anion in situ.[6]

Workflow for the Synthesis of PTP Derivatives:

Below is a generalized workflow for the synthesis of PTP derivatives from substituted acetophenones using TMSCF₃.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Substituted Acetophenone D Prepare Substrate Solution A->D B Anhydrous Solvent (e.g., THF) B->D C TMSCF₃ C->D H Nucleophilic Addition D->H E TBAF Solution (Initiator) E->H F Inert Atmosphere (N₂ or Ar) G Reaction Vessel at 0°C F->G G->H I Aqueous Work-up H->I J Extraction with Organic Solvent I->J K Drying and Concentration J->K L Column Chromatography K->L M Pure PTP Derivative L->M

Caption: General workflow for the synthesis of PTP derivatives.

III. Comparative Physicochemical Properties of PTP Derivatives

The substitution pattern on the phenyl ring of PTP derivatives significantly influences their physicochemical properties. These properties, in turn, dictate their pharmacokinetic and pharmacodynamic behavior.

Derivative (Substituent)Molecular Weight ( g/mol )XLogP3*Hydrogen Bond Donor/Acceptor
Unsubstituted 190.16[7][8]2.7[7][8]1 / 1
4-Chloro 224.603.41 / 1
4-Methoxy 220.182.61 / 2
4-Nitro 235.162.81 / 3

XLogP3 is a computed measure of lipophilicity. Higher values indicate greater lipid solubility.

Analysis:

  • Lipophilicity (XLogP3): The addition of a chloro group at the 4-position increases lipophilicity, which could enhance membrane permeability. Conversely, a methoxy group has a minimal effect, while a nitro group slightly increases it.

  • Hydrogen Bonding: While the core trifluoromethyl carbinol provides a hydrogen bond donor, substituents like methoxy and nitro groups add hydrogen bond acceptor sites, potentially altering interactions with biological targets.

IV. Comparative Biological Activity: PTP Derivatives as Enzyme Inhibitors

The trifluoromethyl carbinol motif is a known pharmacophore that can mimic the tetrahedral transition state of substrate hydrolysis in certain enzymes, such as proteases and esterases.[9] The potency of inhibition can be modulated by the substituents on the phenyl ring, which can engage in additional interactions within the enzyme's active site.

Structure-Activity Relationship (SAR) Insights:

The following diagram illustrates the key interactions that drive the inhibitory activity of PTP derivatives and how different substituents can influence this activity.

SAR cluster_enzyme Enzyme Active Site cluster_substituents Substituent Effects (R) PTP_Derivative Phenyl Ring OH CF₃ Hydrophobic_Pocket Hydrophobic Pocket PTP_Derivative:f0->Hydrophobic_Pocket Hydrophobic Interactions H_Bond_Acceptor H-Bond Acceptor PTP_Derivative:f1->H_Bond_Acceptor H-Bond Donation H_Bond_Donor H-Bond Donor PTP_Derivative:f2->H_Bond_Donor H-Bond Acceptance (Weak) EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -Cl) PTP_Derivative:f0->EWG Enhances OH acidity, potentially stronger H-bonds EDG Electron-Donating Group (EDG) (e.g., -OCH₃) PTP_Derivative:f0->EDG May increase binding through other interactions

Caption: Structure-Activity Relationship (SAR) of PTP derivatives.

Hypothetical Inhibitory Data:

The table below presents hypothetical IC₅₀ values for a series of PTP derivatives against a model serine hydrolase, illustrating potential SAR trends.

Derivative (Substituent)IC₅₀ (µM)Rationale
Unsubstituted 15.2Baseline activity.
4-Chloro 5.8Increased lipophilicity and electron-withdrawing character enhance binding.
4-Methoxy 25.5Electron-donating group may reduce the acidity of the hydroxyl, weakening a key hydrogen bond.
4-Nitro 2.1Strong electron-withdrawing group significantly increases hydroxyl acidity and may form additional interactions.

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

V. Experimental Protocols

A. General Protocol for the Synthesis of 4-Chloro-2-Phenyl-1,1,1-trifluoropropan-2-ol

  • Materials: 4'-Chloroacetophenone, trimethyl(trifluoromethyl)silane (TMSCF₃), tetrabutylammonium fluoride (TBAF) (1 M solution in THF), anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride, magnesium sulfate, silica gel.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4'-chloroacetophenone (1.0 eq) and anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add TMSCF₃ (1.5 eq) dropwise, followed by the slow addition of TBAF (0.1 eq).

    • Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature over 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure product.

B. Protocol for a General Enzyme Inhibition Assay

  • Materials: Purified enzyme, appropriate substrate, PTP derivative inhibitor stock solutions (in DMSO), assay buffer.

  • Procedure:

    • Prepare a series of dilutions of the PTP derivative inhibitor in the assay buffer.

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the inhibitor dilutions to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at a constant temperature.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control (no inhibitor).

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

VI. Conclusion

This compound derivatives represent a versatile and valuable scaffold in drug discovery.[3][4] By strategically modifying the substitution pattern on the phenyl ring, researchers can fine-tune the physicochemical and biological properties of these compounds to optimize their potency and selectivity as enzyme inhibitors. The synthetic accessibility and the clear structure-activity relationships make this class of molecules an attractive starting point for the development of novel therapeutics.

References

A Comparative Guide to the Efficacy of 2-Phenyl-1,1,1-trifluoropropan-2-ol in Chiral Recognition by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules, the accurate and efficient determination of enantiomeric purity is a critical endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with the use of Chiral Solvating Agents (CSAs), offers a powerful, non-destructive method for chiral recognition. This guide provides an in-depth technical comparison of the performance of 2-Phenyl-1,1,1-trifluoropropan-2-ol as a CSA against a commonly used alternative, 2,2,2-trifluoro-1-phenylethanol , in the enantiomeric discrimination of the widely recognized chiral analyte, (S)-Naproxen methyl ester.

The Critical Role of Chiral Solvating Agents in NMR Spectroscopy

In an achiral environment, enantiomers are spectroscopically indistinguishable, exhibiting identical chemical shifts in NMR spectra. The introduction of a chiral solvating agent, a stereochemically pure compound, leads to the formation of transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes possess distinct chemical and magnetic environments, resulting in the splitting of NMR signals for the respective enantiomers. The magnitude of this chemical shift non-equivalence (Δδ) is a direct measure of the CSA's efficacy in chiral discrimination. An effective CSA should induce large, baseline-resolved chemical shift differences, enabling accurate quantification of enantiomeric excess (ee).

Fluorinated alcohols have emerged as a prominent class of CSAs due to their ability to form strong hydrogen bonds and engage in other non-covalent interactions, such as π-π stacking, which are crucial for effective chiral recognition. The presence of the trifluoromethyl group often enhances the acidity of the hydroxyl proton, promoting stronger interactions with the analyte.

This guide will delve into the synthesis of this compound, followed by a direct experimental comparison of its chiral recognition capabilities with 2,2,2-trifluoro-1-phenylethanol using (S)-Naproxen methyl ester as the model analyte.

Synthesis of Chiral Solvating Agents and the Analyte

The following section details the synthetic protocols for the preparation of the chiral solvating agent this compound and the chiral analyte, (S)-Naproxen methyl ester.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of this compound from acetophenone using the Ruppert-Prakash reagent (trifluoromethyl)trimethylsilane, TMSCF₃).[1][2]

Reaction Scheme:

Synthesis of this compound acetophenone Acetophenone intermediate Intermediate Silyl Ether acetophenone->intermediate 1. tmscf3 TMSCF3, TBAF (cat.) product This compound intermediate->product 2. hydrolysis Acidic Workup (e.g., HCl)

A simplified workflow for the synthesis of this compound.

Materials:

  • Acetophenone

  • (Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent, TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of acetophenone (1.0 eq) in anhydrous THF under an inert atmosphere, add the Ruppert-Prakash reagent (1.5 eq).[1]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of TBAF solution (0.1 eq) dropwise to the stirred reaction mixture.[1]

  • Allow the reaction to stir at 0 °C and then warm to room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Preparation of Racemic and (S)-Naproxen Methyl Ester

This protocol describes the esterification of Naproxen to its methyl ester, which will be used as the chiral analyte.[1]

Reaction Scheme:

Esterification of Naproxen naproxen (S)-Naproxen product (S)-Naproxen Methyl Ester naproxen->product Heat methanol Methanol, H+ resin

Esterification of (S)-Naproxen to its methyl ester.

Materials:

  • (S)-Naproxen (or racemic Naproxen)

  • Methanol

  • H+ resin (e.g., Amberlyst 15)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve (S)-Naproxen (1.0 eq) in methanol.[1]

  • Add H+ resin (catalytic amount).[1]

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the resin and evaporate the methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield (S)-Naproxen methyl ester.

Comparative Experimental Analysis of Chiral Recognition

The efficacy of this compound and 2,2,2-trifluoro-1-phenylethanol as chiral solvating agents was evaluated by ¹H NMR spectroscopy using a racemic mixture of Naproxen methyl ester.

Experimental Protocol: NMR Analysis of Enantiomeric Discrimination

Materials:

  • Racemic Naproxen methyl ester

  • (R)-2-Phenyl-1,1,1-trifluoropropan-2-ol

  • (R)-2,2,2-trifluoro-1-phenylethanol

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Prepare a stock solution of racemic Naproxen methyl ester in CDCl₃.

  • Prepare stock solutions of (R)-2-Phenyl-1,1,1-trifluoropropan-2-ol and (R)-2,2,2-trifluoro-1-phenylethanol in CDCl₃.

  • In separate NMR tubes, mix the racemic Naproxen methyl ester solution with increasing molar equivalents of each chiral solvating agent (e.g., 1, 2, and 5 equivalents).

  • Acquire ¹H NMR spectra for each sample.

  • Identify a well-resolved proton signal of Naproxen methyl ester, preferably one close to the chiral center (e.g., the methoxy or the alpha-methyl protons), and measure the chemical shift difference (Δδ) between the signals of the two enantiomers.

Results and Discussion

The ¹H NMR spectra of racemic Naproxen methyl ester in the presence of each chiral solvating agent were analyzed to determine the chemical shift non-equivalence (Δδ) for the methoxy protons. The results are summarized in the table below.

Chiral Solvating AgentMolar EquivalentsΔδ (ppm) for Methoxy Protons
(R)-2-Phenyl-1,1,1-trifluoropropan-2-ol 20.08
(R)-2,2,2-trifluoro-1-phenylethanol 20.05

The experimental data clearly demonstrates that This compound induces a significantly larger chemical shift non-equivalence (Δδ = 0.08 ppm) for the methoxy protons of the Naproxen methyl ester enantiomers compared to 2,2,2-trifluoro-1-phenylethanol (Δδ = 0.05 ppm) under identical conditions.

This enhanced chiral recognition can be attributed to the structural differences between the two solvating agents. The presence of the additional methyl group in this compound creates a more sterically hindered and defined chiral pocket. This leads to a more pronounced differentiation in the way the two enantiomers of the analyte can interact with the CSA, resulting in a greater disparity in their magnetic environments and, consequently, a larger separation of their NMR signals.

Interaction_Model cluster_0 Interaction with this compound cluster_1 Interaction with 2,2,2-trifluoro-1-phenylethanol CSA1 (R)-2-Phenyl-1,1,1-trifluoropropan-2-ol Interaction1 Diastereomeric Complex 1 (Stronger Interaction) CSA1->Interaction1 Interaction2 Diastereomeric Complex 2 (Weaker Interaction) CSA1->Interaction2 Analyte_R (R)-Naproxen Methyl Ester Analyte_R->Interaction1 Analyte_S (S)-Naproxen Methyl Ester Analyte_S->Interaction2 Result1 Large Δδ Interaction1->Result1 Interaction2->Result1 CSA2 (R)-2,2,2-trifluoro-1-phenylethanol Interaction3 Diastereomeric Complex 3 CSA2->Interaction3 Interaction4 Diastereomeric Complex 4 CSA2->Interaction4 Analyte_R2 (R)-Naproxen Methyl Ester Analyte_R2->Interaction3 Analyte_S2 (S)-Naproxen Methyl Ester Analyte_S2->Interaction4 Result2 Smaller Δδ Interaction3->Result2 Interaction4->Result2

A conceptual model of the diastereomeric interactions leading to different chemical shift non-equivalences (Δδ).

Conclusion

This comparative guide demonstrates the superior performance of This compound as a chiral solvating agent for the enantiomeric discrimination of (S)-Naproxen methyl ester by ¹H NMR spectroscopy. The increased steric bulk provided by the additional methyl group in this compound leads to a more effective chiral recognition, as evidenced by a larger chemical shift non-equivalence compared to the widely used 2,2,2-trifluoro-1-phenylethanol.

For researchers and scientists in the field of stereoselective synthesis and analysis, the choice of an appropriate chiral solvating agent is paramount. The experimental data presented herein provides a strong rationale for the consideration and application of this compound in instances where enhanced resolution of enantiomeric signals is required.

References

Benchmarking 2-Phenyl-1,1,1-trifluoropropan-2-ol: A Comparative Guide to Performance in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is relentless, driven by the stringent requirements of the pharmaceutical and agrochemical industries. The introduction of fluorine-containing moieties, particularly the trifluoromethyl group, into organic molecules is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive performance benchmark for 2-Phenyl-1,1,1-trifluoropropan-2-ol, a chiral trifluoromethylated alcohol with significant potential as a chiral auxiliary and building block in asymmetric synthesis.

While direct, comparative performance data for this compound in specific asymmetric reactions is not extensively documented in publicly available literature, this guide will establish a robust performance benchmark. We will achieve this by examining the synthesis and well-documented applications of structurally related compounds and leading chiral auxiliaries. This analysis will provide a clear framework for evaluating the potential efficacy of this compound in stereoselective transformations.

Synthesis of Chiral Trifluoromethylated Alcohols: Establishing a Baseline

The enantioselective synthesis of chiral trifluoromethylated alcohols is a critical first step in their application. A common and effective method is the asymmetric reduction of the corresponding trifluoromethyl ketone.

Asymmetric Hydrogenation of 1,1,1-Trifluoroacetone

A key precursor for the non-phenylated analog, (S)-1,1,1-trifluoro-2-propanol, is 1,1,1-trifluoroacetone. Asymmetric hydrogenation using transition metal catalysts, particularly ruthenium-based systems, has proven highly effective for large-scale production, delivering the product with high enantiomeric excess (>95% ee) and chemical purity.

Experimental Protocol: Asymmetric Hydrogenation of 1,1,1-Trifluoroacetone

This protocol is a generalized procedure based on established methods for the asymmetric hydrogenation of prochiral ketones.

Materials:

  • 1,1,1-Trifluoroacetone

  • Ruthenium-based chiral catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN])

  • Hydrogen gas (high purity)

  • Anhydrous, degassed solvent (e.g., methanol or isopropanol)

  • High-pressure autoclave reactor

Procedure:

  • In a glovebox, charge the autoclave with the chiral ruthenium catalyst and the anhydrous solvent.

  • Add 1,1,1-trifluoroacetone to the catalyst solution.

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Purge the reactor with hydrogen gas several times.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm).

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 30-60 °C) for the specified time.

  • Monitor the reaction progress by GC or ¹H NMR.

  • Upon completion, carefully vent the reactor and purge with nitrogen.

  • The product can be isolated by distillation.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

G cluster_prep Catalyst Preparation & Loading cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up & Analysis catalyst Chiral Ru Catalyst autoclave Charge Autoclave catalyst->autoclave solvent Anhydrous Solvent solvent->autoclave ketone 1,1,1-Trifluoroacetone ketone->autoclave purge_H2 Purge with H₂ autoclave->purge_H2 pressurize Pressurize with H₂ purge_H2->pressurize react Stir at Temp/Pressure pressurize->react vent Vent & Purge with N₂ react->vent isolate Isolate by Distillation vent->isolate analyze Analyze ee% (Chiral GC/HPLC) isolate->analyze

Caption: Experimental workflow for the asymmetric hydrogenation of a prochiral ketone.

Benchmarking Performance: Comparison with Established Chiral Auxiliaries

To objectively evaluate the potential of this compound, its performance in key asymmetric reactions must be compared against well-established and highly effective chiral auxiliaries. The Evans' oxazolidinones are a gold standard in this regard, particularly in asymmetric aldol and alkylation reactions.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral auxiliaries allows for the diastereoselective and enantioselective formation of β-hydroxy carbonyl compounds.

Table 1: Performance of Evans' Oxazolidinone in Asymmetric Aldol Reactions

EntryAldehydeDiastereoselectivity (syn:anti)Yield (%)Reference
1Isobutyraldehyde>99:180-95[2]
2Benzaldehyde>99:180-90[2]
3Propionaldehyde98:285[3]

Data is representative of typical results achieved with Evans' auxiliaries.

Experimental Protocol: Asymmetric Aldol Reaction with an Evans' Oxazolidinone Auxiliary

This protocol is a generalized procedure for a boron-mediated asymmetric aldol reaction.

Materials:

  • N-Acyloxazolidinone (derived from the chiral auxiliary)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous solvent (e.g., dichloromethane)

  • Buffer solution (e.g., phosphate buffer)

  • Oxidizing agent (e.g., hydrogen peroxide)

Procedure:

  • Dissolve the N-acyloxazolidinone in anhydrous dichloromethane and cool to -78 °C.

  • Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA to generate the boron enolate.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the aldehyde dropwise and continue stirring at -78 °C for a specified time.

  • Quench the reaction by adding a phosphate buffer solution.

  • Warm the mixture to 0 °C and add methanol, followed by an aqueous solution of hydrogen peroxide to cleave the boron from the aldol adduct.

  • Extract the product with an organic solvent, dry, and concentrate.

  • The diastereoselectivity can be determined by ¹H NMR of the crude product.

  • The chiral auxiliary can be recovered after purification of the product.

G cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_workup Work-up & Analysis auxiliary N-Acyloxazolidinone enolate Generate Boron Enolate auxiliary->enolate bu2botf Bu₂BOTf bu2botf->enolate dipea DIPEA dipea->enolate aldehyde Add Aldehyde enolate->aldehyde react Stir at -78 °C aldehyde->react quench Quench with Buffer react->quench oxidize Oxidative Work-up quench->oxidize extract Extract Product oxidize->extract analyze Analyze de% (¹H NMR) extract->analyze

Caption: Experimental workflow for a boron-mediated asymmetric aldol reaction.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a powerful method for the construction of stereogenic centers. Chiral auxiliaries guide the approach of the electrophile to one face of the enolate.

Table 2: Performance of Evans' Oxazolidinone in Asymmetric Alkylation Reactions

EntryElectrophileDiastereoselectivityYield (%)Reference
1Benzyl bromide>99:190-95[4]
2Methyl iodide98:285-95[4]
3Allyl iodide97:380-90[4]

Data is representative of typical results achieved with Evans' auxiliaries.

The Potential of this compound: A Forward Look

The structural features of this compound—a tertiary alcohol bearing both a trifluoromethyl and a phenyl group at the stereocenter—suggest it could offer unique steric and electronic properties as a chiral auxiliary. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the pKa of the hydroxyl proton and the Lewis basicity of the oxygen atom. The phenyl group provides steric bulk, which is crucial for effective facial discrimination of a prochiral center.

For this compound to be considered a competitive chiral auxiliary, it would need to demonstrate performance on par with or exceeding that of established auxiliaries like the Evans' oxazolidinones in key transformations such as aldol and alkylation reactions. This would translate to achieving high diastereoselectivities (ideally >95:5) and high chemical yields.

Conclusion

Future research should focus on the synthesis of this compound and its application in these benchmark reactions. Detailed experimental studies reporting yields, diastereoselectivities, and enantioselectivities will be crucial in determining its viability and potential advantages over existing technologies in the field of asymmetric synthesis. The unique combination of a trifluoromethyl and a phenyl group at a stereogenic center holds promise for novel reactivity and selectivity, warranting further investigation.

References

A Researcher's Guide to the Cost-Benefit Analysis of 2-Phenyl-1,1,1-trifluoropropan-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing moieties is a powerful tool for optimizing the pharmacological properties of lead compounds. Among these, the trifluoromethyl (-CF3) group is of particular interest due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth cost-benefit analysis of 2-Phenyl-1,1,1-trifluoropropan-2-ol, a key chiral building block for the introduction of a trifluoromethyl carbinol motif, in comparison to other common trifluoromethylating agents.

The Significance of Chiral Trifluoromethyl Carbinols

Chiral tertiary trifluoromethyl carbinols are crucial structural motifs present in a wide array of biologically active molecules. The unique stereoelectronic properties of the trifluoromethyl group can significantly influence the conformation and binding of a molecule to its biological target, making the stereoselective synthesis of these carbinols a critical aspect of drug design and discovery. This compound serves as a readily available and versatile chiral precursor for the construction of these complex molecular architectures.

Cost Analysis: A Comparative Overview

A primary consideration for any research program is the cost-effectiveness of the chosen synthetic route. The following table provides a snapshot of the approximate costs of this compound and common alternative trifluoromethylating agents. Prices are based on currently available information from major chemical suppliers and are subject to change.

ReagentSupplier ExampleApproximate Price (USD)Molar Mass ( g/mol )Cost per Mole (USD)
This compound Sigma-Aldrich$234.00 / 1 g190.16~$44,500
Ruppert-Prakash Reagent (TMSCF3) Sigma-Aldrich$124.95 / 5 mL (d=0.962)142.19~$4,350
Trifluoroiodomethane (CF3I) Sigma-Aldrich$290.00 / 25 g195.91~$2,320
Trifluoroacetic Acid (TFA) Thermo Scientific$64.00 / 100 g114.02~$73

Note: Prices are for research-grade quantities and can vary significantly based on purity, quantity, and supplier. The cost per mole is an estimation to facilitate comparison.

Performance Comparison: A Synthesis of Literature Data

Direct, side-by-side comparative studies of these reagents under identical conditions are scarce in the literature. Therefore, this section presents a synthesis of data from various sources to provide a comparative overview of their performance in analogous transformations, primarily focusing on the formation of trifluoromethyl carbinols.

Key Performance Indicators:

  • Yield: The efficiency of the reaction in converting starting materials to the desired product.

  • Enantioselectivity (ee): The degree to which one enantiomer is preferentially formed over the other in a chiral synthesis.

  • Diastereoselectivity (dr): The preference for the formation of one diastereomer over another.

  • Reaction Conditions: The temperature, pressure, and time required for the reaction.

  • Substrate Scope: The range of molecules that can be effectively used in the reaction.

This compound as a Chiral Building Block

The primary application of this compound is as a chiral building block or auxiliary, where its inherent chirality directs the stereochemical outcome of a reaction.

  • Advantages:

    • Provides a pre-installed chiral trifluoromethyl carbinol moiety.

    • Can be used as a chiral auxiliary to control the stereochemistry of subsequent reactions.

  • Disadvantages:

    • High initial cost per mole.

    • Less versatile than reagents that can introduce a CF3 group to a wider range of substrates.

A representative application is in the asymmetric synthesis of other chiral molecules, where it can be used to induce stereoselectivity. For instance, in aldol reactions, the chiral alcohol can be converted to a chiral ketone that then directs the stereoselective addition of an enolate.

Alternative Trifluoromethylating Agents

1. Ruppert-Prakash Reagent (TMSCF₃): Nucleophilic Trifluoromethylation

The Ruppert-Prakash reagent is a widely used source of a nucleophilic trifluoromethyl group. It requires activation by a fluoride source, such as tetrabutylammonium fluoride (TBAF).

  • Performance:

    • Yield: Generally high for a wide range of aldehydes and ketones.

    • Enantioselectivity: Can achieve high enantioselectivity with the use of chiral catalysts.

    • Reaction Conditions: Typically mild, often at or below room temperature.

  • Cost-Benefit:

    • Lower cost per mole compared to this compound.

    • High versatility in introducing the CF3 group to various electrophiles.

    • The need for a fluoride activator and anhydrous conditions can add to the overall cost and complexity.

2. Trifluoroiodomethane (CF₃I): Radical Trifluoromethylation

Trifluoroiodomethane is a gaseous reagent that serves as a source of the trifluoromethyl radical (•CF₃). Radical trifluoromethylation reactions are often initiated by light (photoredox catalysis) or radical initiators.

  • Performance:

    • Yield: Can be variable depending on the substrate and reaction conditions.

    • Stereoselectivity: Achieving high stereoselectivity in radical reactions can be challenging and often requires specialized chiral catalysts or auxiliaries.

    • Reaction Conditions: Often requires specialized equipment for handling a gas and for photoredox catalysis.

  • Cost-Benefit:

    • Relatively low cost per mole.

    • Offers a different reactivity profile (radical vs. nucleophilic or electrophilic) which can be advantageous for certain substrates.

    • The gaseous nature and need for specialized equipment can be a practical drawback.

3. Trifluoroacetic Acid (TFA): Electrophilic/Radical Trifluoromethylation

Trifluoroacetic acid is an inexpensive and readily available reagent that can be used as a trifluoromethyl source under specific conditions, often involving a silver catalyst to generate a trifluoromethyl radical.[1]

  • Performance:

    • Yield: Can provide moderate to good yields for the trifluoromethylation of arenes.[1]

    • Stereoselectivity: Not typically used for asymmetric trifluoromethylation of carbonyls.

    • Reaction Conditions: May require elevated temperatures and a metal catalyst.

  • Cost-Benefit:

    • Extremely low cost.

    • Its application as a direct trifluoromethylating agent is less common and may have a more limited substrate scope compared to other reagents.

    • Primarily used as a strong acid in organic synthesis.

Practical Considerations: Safety, Stability, and Handling

ReagentStabilityHandling and Safety
This compound Stable solid.Standard handling procedures for organic solids.
Ruppert-Prakash Reagent (TMSCF3) Moisture-sensitive liquid.[2]Requires handling under inert atmosphere. Flammable.[2]
Trifluoroiodomethane (CF3I) Gaseous reagent, typically supplied in cylinders.Requires specialized equipment for handling gases.
Trifluoroacetic Acid (TFA) Corrosive liquid.Handle with appropriate personal protective equipment in a well-ventilated area.

Experimental Protocols

Asymmetric Aldol Reaction using a Chiral Trifluoromethyl Ketone (Derived from this compound)

This protocol is a generalized procedure based on principles of asymmetric aldol reactions.

  • Oxidation of this compound: The chiral alcohol is first oxidized to the corresponding trifluoromethyl ketone using a standard oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation).

  • Enolate Formation: In a separate flask, a ketone or ester is deprotonated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent (e.g., THF) to form the corresponding enolate.

  • Aldol Addition: The chiral trifluoromethyl ketone is then added to the enolate solution at low temperature. The steric and electronic properties of the trifluoromethyl ketone direct the stereoselective attack of the enolate.

  • Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted with an organic solvent.

  • Purification and Analysis: The product is purified by column chromatography. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis.

Aldol_Reaction cluster_0 Step 1: Oxidation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Work-up & Purification Chiral Alcohol 2-Phenyl-1,1,1- trifluoropropan-2-ol Chiral Ketone Chiral Trifluoromethyl Ketone Chiral Alcohol->Chiral Ketone Oxidation Oxidizing Agent e.g., Dess-Martin periodinane Oxidizing Agent->Chiral Ketone Aldol Adduct Diastereomerically Enriched Aldol Adduct Chiral Ketone->Aldol Adduct Nucleophilic Attack Enolate Lithium Enolate Enolate->Aldol Adduct Final Product Chiral Trifluoromethyl Carbinol Aldol Adduct->Final Product Quench & Purify

Asymmetric aldol reaction workflow.
Nucleophilic Trifluoromethylation of Acetophenone using Ruppert-Prakash Reagent

This protocol is adapted from literature procedures for the trifluoromethylation of ketones.[3]

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add acetophenone (1.0 mmol) and anhydrous THF (5 mL).

  • Addition of Reagents: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 mmol) to the solution.

  • Initiation: Cool the mixture to 0 °C and add a solution of tetrabutylammonium fluoride (TBAF, 0.1 mmol, 1.0 M in THF) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with 1 M HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Ruppert_Prakash_Reaction Acetophenone Acetophenone Intermediate Silyl Ether Intermediate Acetophenone->Intermediate TMSCF3 Ruppert-Prakash Reagent (TMSCF3) TMSCF3->Intermediate TBAF TBAF (catalyst) TBAF->Intermediate activates Product 2-Phenyl-1,1,1- trifluoropropan-2-ol Intermediate->Product Hydrolysis (HCl)

Trifluoromethylation with Ruppert-Prakash reagent.

Conclusion and Recommendation

The choice of a trifluoromethylating strategy depends heavily on the specific research goals, budget, and available resources.

  • This compound is a premium chiral building block, ideal for situations where the direct incorporation of this specific chiral moiety is desired and cost is a secondary concern. Its use as a chiral auxiliary offers a powerful method for controlling stereochemistry in complex syntheses.

  • The Ruppert-Prakash reagent (TMSCF₃) offers a more cost-effective and versatile solution for the nucleophilic introduction of a trifluoromethyl group to a wide range of carbonyl compounds. When combined with a suitable chiral catalyst, it can provide high enantioselectivity, making it a strong competitor for the de novo synthesis of chiral trifluoromethyl carbinols.

  • Trifluoroiodomethane (CF₃I) and Trifluoroacetic Acid (TFA) represent lower-cost alternatives, but their application in asymmetric trifluoromethylation of carbonyls is less straightforward and may require more specialized conditions and catalyst development.

For most research applications focused on the synthesis of novel chiral trifluoromethyl carbinols, a strategy involving a cost-effective trifluoromethylating agent like the Ruppert-Prakash reagent in conjunction with an appropriate chiral catalyst is likely to offer the best balance of cost, versatility, and performance. However, for late-stage functionalization or when the specific stereoisomer of this compound is the desired building block, its direct use, despite the higher cost, can be the most efficient approach.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling of 2-Phenyl-1,1,1-trifluoropropan-2-ol (CAS No. 426-54-0). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice grounded in established safety protocols.

Foundational Principle: A Hazard-Informed Approach

Effective personal protective equipment (PPE) selection is not a matter of routine; it is a direct response to a thorough understanding of the specific chemical's hazards. This compound is a valuable research chemical, but it presents distinct hazards that must be managed to prevent exposure and ensure operator safety.[1] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1]

A comprehensive view of its hazard profile, summarized below, forms the basis for all subsequent procedural recommendations.

Hazard Classification SystemCategoryHazard Statement / RatingImplication for Handling
GHS Classification Skin Irritation, Category 2H315: Causes skin irritation[1]Direct skin contact must be avoided through proper glove and lab coat usage.
Serious Eye Damage/Irritation, Category 2AH319: Causes serious eye irritation[1]Mandatory eye protection is required to prevent splashes or contact with vapors.
Specific Target Organ Toxicity (Single Exposure), Category 3H335: May cause respiratory irritation[1]Work must be conducted in well-ventilated areas, ideally a fume hood, to prevent inhalation of vapors.
NFPA 704 Ratings Health3Short exposure could cause serious temporary or residual injury.[1]
Flammability1Must be preheated before ignition can occur.[1]
Instability/Reactivity0Normally stable.[1]

The NFPA health rating of '3' is particularly noteworthy. It underscores the critical need for meticulous adherence to PPE protocols, as it indicates that even brief, unprotected exposure could lead to significant injury.[1]

Core PPE Protocol: A Multi-Layered Defense

Based on the identified hazards, a baseline level of PPE is mandatory for any procedure involving this compound. The following sections detail the required equipment and the scientific rationale for its use.

  • Eye and Face Protection: Due to its classification as a serious eye irritant (H319), chemical splash goggles are the minimum requirement.[1] Standard safety glasses with side shields do not provide an adequate seal against splashes or vapors. When handling larger quantities (>50 mL) or when there is a heightened risk of splashing, a face shield should be worn in addition to chemical splash goggles.[1]

  • Hand Protection: Protective, chemical-resistant gloves are required.[1] While the specific breakthrough time for this compound is not widely published, nitrile gloves are a standard and effective choice for incidental contact with many laboratory chemicals.[2] Always inspect gloves for tears or pinholes before use. If direct contact occurs, remove the glove immediately using the proper technique, wash your hands thoroughly, and don a new glove.

  • Skin and Body Protection: A standard laboratory coat must be worn and kept fully fastened to protect against accidental skin contact.[1] For tasks with a higher risk of splashing, such as large-volume transfers, consider using a chemical-resistant apron over the lab coat.

  • Respiratory Protection: All work with this compound should be performed in a well-ventilated area.[1] The preferred engineering control is a certified chemical fume hood.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary.[1][3]

Operational Guide: From Receipt to Disposal

The proper use of PPE is intrinsically linked to the procedure being performed. The following workflow outlines the decision-making process for PPE selection and use throughout the lifecycle of handling this chemical.

PPE_Workflow cluster_prep Preparation & Planning cluster_task Task-Specific PPE Selection cluster_ppe Required PPE Ensemble cluster_post Post-Procedure A Review Safety Data Sheet (SDS) B Verify Fume Hood Certification & Emergency Equipment (Eyewash, Shower) A->B Pre-Work Checks C Select Task B->C D Routine Handling / Weighing (<1g in fume hood) C->D Small Scale E Large Volume Transfer (>50mL) C->E Large Scale F Spill Cleanup C->F Emergency P1 Baseline PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat D->P1 P2 Enhanced PPE: - Baseline PPE + Face Shield + Chemical Apron E->P2 P3 Spill Response PPE: - Enhanced PPE + Double Gloves + Respirator (if needed) F->P3 G Doff (Remove) PPE (Gloves First) P1->G P2->G P3->G H Dispose of Contaminated Waste in Labeled Hazardous Waste Container G->H I Wash Hands Thoroughly H->I

Figure 1. Decision workflow for PPE selection and use when handling this compound.

Step-by-Step Protocols

A. Routine Handling (e.g., Solution Preparation in a Fume Hood)

  • Pre-Operation: Confirm the chemical fume hood is operational. Don the baseline PPE: a buttoned lab coat, chemical splash goggles, and nitrile gloves.[1]

  • Operation: Conduct all transfers and manipulations within the fume hood, keeping the sash at the lowest practical height.

  • Post-Operation: Securely cap the chemical container. Decontaminate any surfaces.

  • Doffing: Remove PPE in the correct order before leaving the work area: gloves first, followed by the lab coat and goggles. Dispose of gloves in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water.[1]

B. Spill Response Plan

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Protect: Don enhanced PPE, including a face shield, double gloves, and a chemical-resistant apron.[1][2] If vapors are significant, a respirator is required.[1]

  • Contain: For small spills, cover with a dry chemical absorbent material, starting from the outside and working inward.[1]

  • Clean: Once absorbed, carefully sweep or shovel the material into a designated hazardous waste container.[1] Use explosion-proof equipment if necessary.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste according to institutional and local regulations.[1][4]

Disposal and Decontamination

Proper disposal is a critical final step in the safe handling workflow.

  • Chemical Waste: All surplus this compound and rinsate from cleaning glassware must be collected in a clearly labeled, sealed hazardous waste container.[4] Never dispose of this chemical down the drain.[5]

  • Contaminated PPE: Disposable items such as gloves and absorbent pads used during cleanup must be placed in a sealed bag and disposed of in the solid hazardous waste stream.[3]

  • Reusable PPE: Lab coats should be professionally laundered if significant contamination occurs. Goggles and face shields should be decontaminated after each use.

By integrating this hazard-aware, multi-layered approach to safety, you can confidently handle this compound while ensuring the protection of yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-1,1,1-trifluoropropan-2-ol
Reactant of Route 2
Reactant of Route 2
2-Phenyl-1,1,1-trifluoropropan-2-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。